molecular formula C18H15NO4 B3326540 Fmoc-Dha-OH CAS No. 261522-33-2

Fmoc-Dha-OH

Cat. No.: B3326540
CAS No.: 261522-33-2
M. Wt: 309.3 g/mol
InChI Key: DIKJMEPNMBFUQV-UHFFFAOYSA-N
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Description

2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)acrylic acid, commonly known as Fmoc-Dha-OH, is a protected amino acid derivative essential in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group, a cornerstone of modern peptide chemistry for its excellent orthogonality and cleavability under mild basic conditions. With the CAS Number 261522-33-2, it has a molecular formula of C18H15NO4 and a molecular weight of 309.32 g/mol . This reagent is specifically designed for the incorporation of dehydroalanine (Dha) residues into synthetic peptide chains. The presence of the unsaturated side chain in dehydroalanine is a key structural feature that can impart unique conformational constraints, influence peptide backbone flexibility, and serve as a reactive handle for further chemical modifications in advanced peptide engineering. While detailed studies on this exact molecule are limited, related N-(fluorenyl-9-methoxycarbonyl) amino acids have demonstrated significant biological activity in scientific research. Notably, compounds within this class have been identified as possessing a broad spectrum of anti-inflammatory activity, showing efficacy in models such as oxazolone dermatitis and adjuvant arthritis . Research suggests these compounds can inhibit T-lymphocyte activation and block the recruitment of neutrophils to inflammatory sites, indicating a mechanism of action distinct from traditional anti-inflammatory drugs . This highlights the value of the Fmoc-protected scaffold in developing novel therapeutic research compounds. As a supplier, we ensure high purity (95% or higher) and proper cold-chain handling to guarantee product integrity for critical research applications . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,1,10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKJMEPNMBFUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Dha-OH: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Dha-OH (N-α-(9-fluorenylmethoxycarbonyl)-α,β-dehydroalanine) is a non-proteinogenic amino acid that serves as a valuable building block in peptide synthesis and drug development. Its unique α,β-unsaturated bond introduces conformational constraints and a reactive site for Michael addition, making it a target for creating peptides with enhanced proteolytic stability, modified secondary structures, and for the introduction of various functionalities through bioconjugation. This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of this compound, intended for professionals in the fields of peptide chemistry, medicinal chemistry, and drug discovery.

Chemical Properties

This compound is a white to off-white solid. Its core chemical and physical properties are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₁₈H₁₅NO₄
Molecular Weight 309.32 g/mol [1][2]
CAS Number 261522-33-2[1][2]
Appearance White to off-white solid[1]
Boiling Point 534.3 ± 42.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Solubility Soluble in DMSO (100 mg/mL)[1]

Stability and Handling

Proper storage and handling of this compound are crucial to maintain its integrity and reactivity for research applications.

Storage: For long-term storage, this compound should be kept at 4°C and protected from light.[2] When dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month, with protection from light being essential.[1] It is advisable to allow the compound to warm to room temperature in a desiccator before opening to prevent moisture absorption, which can compromise its stability.

Stability Profile: The stability of this compound is influenced by its two key structural features: the base-labile Fmoc protecting group and the reactive dehydroalanine (B155165) moiety.

  • pH Stability: The Fmoc group is notoriously unstable under basic conditions.[4] Standard Fmoc deprotection in solid-phase peptide synthesis (SPPS) is achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like DMF.[4] Consequently, this compound will readily decompose in the presence of strong bases. While stable under acidic conditions typically used for cleavage of side-chain protecting groups (e.g., trifluoroacetic acid), the dehydroalanine residue itself can be susceptible to hydration under strongly acidic aqueous conditions, leading to the formation of a pyruvoyl group.[5] Neutral to slightly basic conditions (pH 7-8) have been noted as necessary for some reactions involving dehydroalanine residues.[4]

  • Reactivity with Nucleophiles: The α,β-unsaturated carbonyl system in the dehydroalanine residue makes it an electrophile and susceptible to Michael addition by nucleophiles.[5] This reactivity is a key feature for its use in bioconjugation. Thiols, such as the side chain of cysteine or glutathione, are particularly reactive towards dehydroalanine. This reaction is pH-dependent, with the rate increasing at higher pH values due to the increased concentration of the more nucleophilic thiolate anion.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dehydration of an N-Fmoc-L-serine derivative. One reported method involves the formation of a mesylate from Fmoc-Ser-OH followed by a base-mediated elimination.

Diagram of the Synthesis Workflow:

G FmocSer Fmoc-Ser-OH Mesylation Mesylation (MsCl, Base) FmocSer->Mesylation FmocSerOMs Fmoc-Ser(OMs)-OH Mesylation->FmocSerOMs Elimination Base-mediated Elimination (e.g., DBU) FmocSerOMs->Elimination FmocDhaOH This compound Elimination->FmocDhaOH Purification Purification (e.g., Chromatography) FmocDhaOH->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Mesylation of Fmoc-Ser-OH:

    • Dissolve Fmoc-Ser-OH in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add a suitable base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.2 equivalents).

    • Slowly add methanesulfonyl chloride (MsCl, 1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude Fmoc-Ser(OMs)-OH.

  • Base-mediated Elimination:

    • Dissolve the crude Fmoc-Ser(OMs)-OH in a suitable solvent (e.g., tetrahydrofuran (B95107) or dichloromethane).

    • Add a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equivalents).

    • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification:

    • The crude this compound can be purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes containing a small percentage of acetic acid to ensure protonation of the carboxylic acid.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Incorporation of this compound into Peptides via SPPS

This compound can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols.

Diagram of the SPPS Cycle for this compound Incorporation:

G Resin Resin-Bound Peptide (Free N-terminus) Activation Activation of This compound (e.g., HBTU/DIEA) Resin->Activation Washing1 Washing Resin->Washing1 Coupling Coupling to Resin Activation->Coupling Coupling->Resin Fmoc-Dha-Peptide-Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Washing1->Deprotection Washing2 Washing Deprotection->Washing2 NextCycle Ready for Next Amino Acid Coupling Washing2->NextCycle

Caption: Standard SPPS cycle for incorporating this compound.

Detailed Protocol:

  • Resin Preparation: Start with a resin-bound peptide chain with a free N-terminal amine.

  • Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in a suitable solvent (e.g., DMF). Add a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) and a base like DIEA (2 equivalents relative to the amino acid). Allow the activation to proceed for a few minutes.

  • Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: After the coupling reaction, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from the newly added dehydroalanine residue.

  • Washing: Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling cycle.

Reactivity and Applications

The electrophilic nature of the α,β-unsaturated system in dehydroalanine is a key feature that is exploited in various applications.

Michael Addition with Thiols

The reaction of dehydroalanine with thiols, such as the side chain of cysteine, is a powerful tool for creating thioether crosslinks in peptides and for conjugating molecules to peptides and proteins.

Diagram of Michael Addition of a Thiol to Dehydroalanine:

G Dha Dehydroalanine Residue MichaelAddition Michael Addition Dha->MichaelAddition Thiol Thiol (R-SH) Base Base Thiol->Base Thiolate Thiolate (R-S⁻) Base->Thiolate Thiolate->MichaelAddition Thioether Thioether Adduct MichaelAddition->Thioether

Caption: Reaction pathway for the Michael addition of a thiol to a dehydroalanine residue.

This reaction can be used to:

  • Form lanthionine (B1674491) and methyllanthionine bridges: These thioether crosslinks are found in a class of ribosomally synthesized and post-translationally modified peptides known as lantibiotics, which often exhibit potent antimicrobial activity.

  • Site-specific bioconjugation: Dehydroalanine can be introduced into a peptide sequence as a "handle" for the specific attachment of drugs, imaging agents, or other molecules containing a thiol group. This allows for precise control over the location of conjugation.

Conclusion

This compound is a versatile and valuable reagent for peptide chemists and drug development professionals. Its ability to introduce conformational constraints and a reactive handle for bioconjugation makes it a powerful tool for designing novel peptides with tailored properties. A thorough understanding of its chemical properties, stability, and reactivity is essential for its successful application in the synthesis of complex peptide-based molecules. By following the appropriate handling, storage, and reaction protocols, researchers can effectively harness the potential of this compound in their scientific endeavors.

References

The Versatile Role of Fmoc-Dehydroalanine in Advanced Peptide Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fmoc-dehydroalanine (Fmoc-Dha-OH) has emerged as a pivotal building block in modern peptide chemistry, offering a unique combination of properties that enable novel strategies for peptide synthesis, modification, and the development of sophisticated therapeutic and diagnostic agents. Its inherent reactivity as a Michael acceptor, coupled with its ability to serve as a precursor to a variety of natural and unnatural amino acids, has positioned it at the forefront of innovative research in chemical biology and drug discovery.

Core Applications in Peptide Science

Fmoc-dehydroalanine is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce a dehydroalanine (B155165) (Dha) residue into a peptide sequence. This unsaturated amino acid serves as a versatile chemical handle for a wide array of post-synthesis modifications. The key applications include:

  • Synthesis of Unnatural Amino Acids: The electrophilic nature of the dehydroalanine side chain allows for the conjugate addition of various nucleophiles, leading to the formation of a diverse range of non-proteinogenic amino acids directly on the peptide backbone. This is particularly valuable for creating peptides with enhanced biological activity, stability, or novel functionalities. A prominent example is the synthesis of selenocysteine-containing peptides.

  • Bioconjugation and Protein Modification: Dehydroalanine residues act as efficient Michael acceptors for site-specific modification of peptides and proteins. This allows for the attachment of various moieties such as fluorophores, carbohydrates (glycopeptides), lipids (lipopeptides), and drug molecules.[1][2] This "ligation" strategy is a powerful tool for creating well-defined peptide conjugates for research and therapeutic applications.[1][2]

  • Introduction of Conformational Constraints: The unique geometry of the dehydroalanine residue can induce specific secondary structures in peptides.[3][4] This property is exploited in the design of peptidomimetics with controlled conformations to enhance their binding affinity and biological activity.

  • Development of Peptide-Based Drugs and Probes: The ability to introduce diverse functionalities and structural constraints makes Fmoc-dehydroalanine a valuable tool in the development of peptide-based therapeutics with improved pharmacokinetic properties.[5][6] It is also used to create chemical probes to study biological processes.[7]

Quantitative Data on Dehydroalanine Formation and Modification

The efficiency of dehydroalanine-based peptide modification relies on two key steps: the formation of the dehydroalanine residue and the subsequent nucleophilic addition. The following tables summarize quantitative data on the yields of these reactions under various conditions.

Table 1: Yields for the Conversion of Cysteine to Dehydroalanine on Peptides

PrecursorReagent(s)ConditionsYield (%)Reference
Cysteine Disulfide1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)DMF, rtModerate[1]
Cysteine2,5-Dibromohexanediamide (DBHDA)High pHHigh[8]
CysteineMethyl 2,5-dibromopentanoate (MDBP)High pHHigh[8]
Cysteine2-Nitro-5-thiocyanatobenzoic acid (NTCB)pH 7Highly Effective[8]

Table 2: Yields for Michael Addition of Thiols to Dehydroalanine-Containing Peptides

Dehydroalanine PeptideThiol NucleophileConditionsYield (%)Reference
Model Dha-containing peptideThiolated lipidsaq. NH4OAc (1 M), pH 9, 18 h>99
Protected Dha amino acidDiacylglycerol (DAG) thiolDPC, rt, 18 h95
Bicyclic chiral dehydroalaninetri-O-acetyl-2-acetamido-2-deoxy-1-thio-α-d-galactopyranoseDBU, -78 °C>95 (diastereomeric ratio)

Key Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Dehydroalanine

This protocol outlines the general steps for incorporating a dehydroalanine residue into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-dehydroalanine (this compound)

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/water)

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling protocol.

  • Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.

  • Wash: Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • Fmoc-Dehydroalanine Coupling: For the incorporation of dehydroalanine, use this compound and standard coupling conditions. Note that prolonged coupling times or double coupling may be necessary to ensure high efficiency.

  • Continue Chain Elongation: Continue the peptide chain elongation as described in step 5.

  • Final Fmoc Deprotection: Remove the final Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

SPPS_Workflow start Start: Swell Resin couple_aa Couple Fmoc-Amino Acid start->couple_aa deprotect Fmoc Deprotection (20% Piperidine/DMF) couple_aa->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 decision More Amino Acids? wash1->decision decision->couple_aa Yes couple_dha Couple this compound decision->couple_dha No, at Dha position final_deprotect Final Fmoc Deprotection decision->final_deprotect No, sequence complete couple_dha->deprotect cleave Cleave from Resin & Deprotect Side Chains final_deprotect->cleave purify Purify Peptide (HPLC) cleave->purify

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-dehydroalanine.
Protocol 2: On-Resin Conversion of Cysteine to Dehydroalanine

An alternative to direct incorporation of this compound is the post-synthetic conversion of a cysteine residue to dehydroalanine.

Materials:

  • Cysteine-containing peptide on resin

  • Bis-alkylating agent (e.g., 2,5-dibromohexanediamide)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

Methodology:

  • Peptide Synthesis: Synthesize the peptide containing a cysteine residue at the desired position using standard Fmoc-SPPS.

  • Bis-Alkylation: Treat the resin-bound peptide with a solution of the bis-alkylating agent and a base in DMF.

  • Elimination: The bis-alkylation is followed by an in-situ elimination reaction to form the dehydroalanine residue.

  • Wash: Wash the resin thoroughly with DMF and DCM.

  • Further Modification or Cleavage: The dehydroalanine-containing peptide can then be used for on-resin Michael addition or be cleaved from the resin.

Cys_to_Dha_Workflow start Start: Cysteine-Peptide on Resin add_reagents Add Bis-alkylating Agent + Base in DMF start->add_reagents reaction Bis-Alkylation & In-situ Elimination add_reagents->reaction wash Wash (DMF, DCM) reaction->wash end Dha-Peptide on Resin wash->end

Figure 2: Workflow for the on-resin conversion of a cysteine residue to dehydroalanine.
Protocol 3: Michael Addition of Thiols to Dehydroalanine-Containing Peptides

This protocol describes the general procedure for the modification of a dehydroalanine residue with a thiol nucleophile.

Materials:

  • Dehydroalanine-containing peptide

  • Thiol of interest

  • Base (e.g., DIPEA or aqueous buffer at basic pH)

  • Solvent (e.g., DMF, water)

Methodology:

  • Dissolve Peptide: Dissolve the dehydroalanine-containing peptide in a suitable solvent.

  • Add Thiol: Add an excess of the thiol nucleophile to the peptide solution.

  • Initiate Reaction: Add a base to catalyze the Michael addition. The reaction is typically carried out at room temperature.

  • Monitor Reaction: Monitor the progress of the reaction by LC-MS or HPLC.

  • Quench Reaction: Once the reaction is complete, quench it by acidifying the solution (e.g., with acetic acid).

  • Purification: Purify the modified peptide by reverse-phase HPLC.

Michael_Addition_Workflow start Start: Dha-Peptide dissolve Dissolve in Solvent start->dissolve add_thiol Add Thiol Nucleophile dissolve->add_thiol add_base Add Base to Catalyze add_thiol->add_base reaction Michael Addition Reaction (Room Temperature) add_base->reaction monitor Monitor Reaction (LC-MS/HPLC) reaction->monitor quench Quench Reaction monitor->quench purify Purify Modified Peptide (HPLC) quench->purify end Final Modified Peptide purify->end

Figure 3: General workflow for the Michael addition of a thiol to a dehydroalanine-containing peptide.

Conclusion

Fmoc-dehydroalanine is an indispensable tool in the arsenal (B13267) of peptide chemists. Its utility in the synthesis of unnatural amino acids, site-specific bioconjugation, and conformational control of peptides has significantly expanded the possibilities in drug discovery and chemical biology. The protocols and data presented herein provide a foundational guide for researchers looking to leverage the unique reactivity of this versatile building block in their own research endeavors. The continued development of new methods centered around dehydroalanine chemistry promises to further advance the field of peptide science.

References

Dehydroalanine in Peptide Chemistry: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reactivity, and application of dehydroalanine (B155165) in modern peptide science.

Dehydroalanine (Dha), an α,β-unsaturated amino acid, has emerged as a powerful and versatile building block in peptide chemistry. Its unique electronic properties and reactivity make it an invaluable tool for the synthesis of modified peptides, bioconjugation, and the development of novel therapeutics. This technical guide provides a comprehensive overview of dehydroalanine, focusing on its synthesis, reactivity, and applications, with detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Introduction to Dehydroalanine

Dehydroalanine is a non-proteinogenic amino acid characterized by a double bond between its α- and β-carbons. This unsaturation confers a planar geometry on the residue and significantly influences the conformation of the peptide backbone.[1] More importantly, the α,β-unsaturated carbonyl system renders the β-carbon electrophilic and susceptible to nucleophilic attack, a property that is extensively exploited in peptide chemistry.[2][3]

Naturally, Dha residues are found in a variety of bioactive peptides, including the antimicrobial lantibiotics like nisin.[3] In these natural products, Dha is typically formed post-translationally through the dehydration of serine or cysteine residues.[3] This natural precedent has inspired chemists to develop a range of synthetic methods to introduce Dha into peptides for various applications.

Synthesis of Dehydroalanine-Containing Peptides

The introduction of dehydroalanine into a peptide sequence is most commonly achieved through the chemical modification of a precursor amino acid residue, either during or after solid-phase peptide synthesis (SPPS). The two primary precursors are cysteine and selenocysteine (B57510).

From Cysteine

The conversion of cysteine to dehydroalanine is a widely used method due to the commercial availability of Fmoc-protected cysteine and its compatibility with standard SPPS protocols. Several strategies exist for this transformation, with the bis-alkylation-elimination being one of the most robust.[2][4][5]

A common workflow for the synthesis of Dha-containing peptides from cysteine is as follows:

experimental_workflow_cys_to_dha cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_modification On-Resin Modification cluster_cleavage Cleavage and Deprotection sp_peptide 1. Standard Fmoc-SPPS with Cys residue bis_alkylation 2. Bis-alkylation of Cys with, e.g., 2,5-dibromovalerate sp_peptide->bis_alkylation elimination 3. Base-mediated elimination bis_alkylation->elimination cleave 4. Cleavage from resin and removal of protecting groups elimination->cleave purification 5. Purification by RP-HPLC cleave->purification experimental_workflow_sec_to_dha cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_oxidation Oxidative Elimination sp_peptide 1. Standard Fmoc-SPPS with Sec(Ph) residue cleave 2. Cleavage from resin and global deprotection sp_peptide->cleave oxidation 3. Oxidation with H₂O₂ or NaIO₄ cleave->oxidation purification 4. Purification by RP-HPLC oxidation->purification lanthipeptide_biosynthesis cluster_precursor Precursor Peptide cluster_modification Post-Translational Modification cluster_product Mature Lanthipeptide precursor Precursor peptide with Ser/Thr and Cys residues dehydration Dehydration by LanB/LanM (Ser/Thr -> Dha/Dhb) precursor->dehydration cyclization Intramolecular Michael addition catalyzed by LanC/LanM dehydration->cyclization lanthipeptide Lanthipeptide with thioether crosslinks cyclization->lanthipeptide mapk_inactivation mapk Active MAPK (phosphorylated on Thr and Tyr) ospf Bacterial Effector (OspF) (Phosphothreonine Lyase) mapk->ospf Targeted by inflammation Inflammatory Response mapk->inflammation Promotes inactive_mapk Inactive MAPK (with Dehydrobutyrine) ospf->inactive_mapk Converts pThr to Dhb no_inflammation Suppressed Inflammatory Response inactive_mapk->no_inflammation Leads to

References

Fmoc-Dha-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Fmoc-Dha-OH is a specialized amino acid derivative crucial for the synthesis of peptides with unique biological activities. This guide provides an in-depth overview of its properties, synthesis protocols, and its role in modulating key signaling pathways.

Core Properties of this compound

This compound, or N-(9-Fluorenylmethoxycarbonyl)-α,β-didehydroalanine, is a non-proteinogenic amino acid characterized by an unsaturated α,β-double bond. This feature imparts unique conformational constraints and chemical reactivity to peptides, making it a valuable tool in peptidomimetic and drug design.

PropertyValue
CAS Number 261522-33-2
Molecular Formula C₁₈H₁₅NO₄
Molecular Weight 309.32 g/mol
Appearance White to off-white solid

Synthesis of Dehydroalanine-Containing Peptides

The incorporation of dehydroalanine (B155165) (Dha) into peptides via solid-phase peptide synthesis (SPPS) can be challenging due to the reactivity of the double bond. While direct coupling of this compound is possible, a more common and often more efficient method involves the on-resin conversion of a precursor amino acid, such as cysteine or selenocysteine, to dehydroalanine after its incorporation into the peptide chain.

Experimental Protocol: On-Resin Synthesis of Dehydroalanine from a Cysteine Residue

This protocol outlines the synthesis of a dehydroalanine-containing peptide by the oxidative elimination of a cysteine residue on a solid support.

Materials:

  • Fmoc-Cys(Trt)-OH

  • Standard Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methyl 2,5-dibromovalerate

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a standard coupling protocol with a carbodiimide (B86325) or phosphonium/uronium salt-based activating agent (e.g., HBTU/DIPEA). The cysteine residue, protected as Fmoc-Cys(Trt)-OH, is incorporated at the desired position.

  • Iterative Synthesis: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Conversion of Cysteine to Dehydroalanine:

    • Following the final Fmoc deprotection, wash the resin with DMF and then DCM.

    • Dissolve methyl 2,5-dibromovalerate in DMF and add it to the resin.

    • Add DIPEA to the reaction mixture and allow it to react for several hours at room temperature. The reaction progress can be monitored by a test cleavage and analysis by mass spectrometry. This step leads to the formation of a cyclic sulfonium (B1226848) intermediate which then undergoes elimination to form the dehydroalanine residue.

  • Cleavage and Deprotection: Wash the resin thoroughly with DMF and DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash it with cold ether, and then dry it. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance and Signaling Pathways

Peptides containing dehydroalanine are found in nature and exhibit a range of biological activities. The electrophilic nature of the dehydroalanine residue makes it a reactive handle for various chemical modifications and a key component in the mechanism of action of several bioactive peptides.

Nisin: A Lantibiotic Targeting Bacterial Cell Wall Synthesis

Nisin is a polycyclic antibacterial peptide (lantibiotic) that contains dehydroalanine residues.[1] Its primary mechanism of action involves a dual attack on bacterial cells.[2][3]

  • Inhibition of Cell Wall Synthesis: Nisin binds with high affinity to Lipid II, a crucial precursor in the biosynthesis of peptidoglycan, the main component of the bacterial cell wall. This sequestration of Lipid II prevents its incorporation into the growing peptidoglycan layer, thereby halting cell wall construction.[2][3]

  • Pore Formation: Following the binding to Lipid II, nisin molecules can aggregate and insert into the cell membrane, forming pores.[2][3] This leads to the dissipation of the membrane potential and leakage of essential cellular components, ultimately causing cell death.

nisin_pathway Nisin Nisin LipidII Lipid II Nisin->LipidII Binds to Membrane Bacterial Cell Membrane Nisin->Membrane Inserts into CellWall Cell Wall Synthesis LipidII->CellWall CellDeath Cell Death Pore Pore Formation Membrane->Pore Leads to Pore->CellDeath Causes

Caption: Nisin's dual mechanism of action.

Microcystins: Potent Inhibitors of Protein Phosphatases

Microcystins are cyclic heptapeptides produced by cyanobacteria, and many variants contain a dehydroalanine residue.[1] They are potent hepatotoxins, and their primary intracellular targets are the serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A).[4]

These phosphatases are crucial regulators of numerous cellular processes by catalyzing the dephosphorylation of key signaling proteins. By inhibiting PP1 and PP2A, microcystins cause a state of hyperphosphorylation of their substrate proteins.[4] This disrupts a multitude of signaling pathways, including those involved in cell cycle control, cytoskeletal organization, and apoptosis, leading to cellular damage and promoting tumor formation.[4]

microcystin_pathway Microcystin Microcystin PP1_PP2A Protein Phosphatases (PP1, PP2A) Microcystin->PP1_PP2A Inhibits Proteins Substrate Proteins PP1_PP2A->Proteins Dephosphorylates Hyperphosphorylation Hyperphosphorylation PP1_PP2A->Hyperphosphorylation Leads to Signaling Disrupted Cellular Signaling (Cell Cycle, Apoptosis, etc.) Hyperphosphorylation->Signaling Causes Toxicity Hepatotoxicity & Tumor Promotion Signaling->Toxicity Results in

Caption: Microcystin's mechanism of toxicity.

References

The Dehydroalanine Side Chain: A Hub of Reactivity for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

The dehydroalanine (B155165) (Dha) residue, with its unique α,β-unsaturated side chain, represents a cornerstone of modern chemical biology and targeted drug development.[1][2] Its inherent electrophilicity makes it a versatile handle for the site-specific modification of peptides and proteins, enabling the synthesis of complex bioconjugates, the stabilization of peptide structures, and the development of potent covalent inhibitors.[3][4][5][6] This technical guide provides a comprehensive overview of the reactivity of the dehydroalanine side chain, detailing its chemical properties, common reactions, and applications, with a focus on quantitative data, experimental protocols, and the visualization of relevant biological pathways.

Core Chemical Properties and Reactivity

The reactivity of the dehydroalanine side chain is dominated by its electrophilic α,β-unsaturated carbonyl system. This structural feature renders the β-carbon susceptible to nucleophilic attack, primarily through a Michael-type conjugate addition.[2] While the free form of dehydroalanine is unstable and hydrolyzes to pyruvate, N-acylated derivatives, such as those found within a peptide backbone, are stable and serve as excellent Michael acceptors.[2]

The primary mode of reaction for the dehydroalanine side chain is the Michael addition , where a nucleophile adds to the β-carbon of the unsaturated system. A wide range of nucleophiles can participate in this reaction, with thiols, amines, and phosphines being the most commonly employed in biological and synthetic contexts.[4][7][8][9][10]

Michael Addition with Thiols (Thia-Michael Addition)

The reaction of dehydroalanine with thiol-containing molecules is a robust and widely used method for protein modification and bioconjugation.[11] This reaction is highly efficient and proceeds under mild, biocompatible conditions. The rate of the thia-Michael addition is dependent on the pKa of the thiol, with the thiolate anion being the reactive species.

Michael Addition with Amines (Aza-Michael Addition)

Amines also readily undergo Michael addition to dehydroalanine, forming stable carbon-nitrogen bonds. The reaction rate is influenced by the nucleophilicity and steric hindrance of the amine. Primary amines generally react faster than secondary amines.

Michael Addition with Phosphines (Phospha-Michael Addition)

Phosphines have emerged as highly effective nucleophiles for reaction with dehydroalanine. The reaction is rapid and leads to the formation of a stable phosphonium (B103445) adduct.[12]

Quantitative Reactivity Data

Quantifying the reactivity of dehydroalanine with various nucleophiles is crucial for designing and optimizing bioconjugation strategies. While a comprehensive dataset is still emerging, studies have begun to elucidate the kinetics of these reactions.

NucleophileDehydroalanine DerivativeReaction ConditionsRate ConstantReference
Tris(carboxyethyl)phosphine (TCEP)Peptide containing DhapH 8.0, Room Temperaturek_pseudo-first-order = 0.126 min⁻¹[13]
AminothiolsN-acetyl dehydroalanineAqueous solutionRate is dependent on thiol pKa[14]
ThiolsN-acetyl dehydroalanine methyl esterAqueous solution~11,400 times faster than with N-acetyl dehydroalanine[14]

Experimental Protocols

Detailed methodologies are essential for the successful application of dehydroalanine chemistry. The following sections provide protocols for key experimental procedures.

Conversion of Cysteine to Dehydroalanine

A common method for introducing dehydroalanine into peptides and proteins is through the chemical conversion of a cysteine residue. The bis-alkylation-elimination strategy is a robust and widely used approach.[3][15][16]

Protocol: Bis-Alkylation-Elimination of Cysteine to Dehydroalanine

  • Dissolve the Cysteine-Containing Peptide/Protein: Dissolve the purified peptide or protein in a suitable buffer, typically at a pH of 8.0 (e.g., 50 mM sodium phosphate).

  • Reduction of Disulfides (if necessary): If the protein contains disulfide bonds that need to be reduced, treat with a reducing agent such as TCEP.

  • Bis-Alkylation: Add a 10-fold molar excess of a bis-alkylating agent, such as 2,5-dibromohexanediamide (B1669862) (DBHDA).

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Elimination: The elimination to dehydroalanine occurs under these conditions.

  • Purification: Purify the resulting dehydroalanine-containing peptide/protein using standard chromatographic techniques, such as reverse-phase HPLC or size-exclusion chromatography.

  • Characterization: Confirm the conversion to dehydroalanine by mass spectrometry, looking for a mass decrease corresponding to the loss of the thiol group and the alkylating agent adduct, resulting in the unsaturated alanine (B10760859) residue.

Michael Addition to a Dehydroalanine-Containing Peptide

Protocol: Thiol-Michael Addition to a Dehydroalanine Peptide

  • Dissolve the Dha-Peptide: Dissolve the purified dehydroalanine-containing peptide in a degassed aqueous buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5).

  • Add the Thiol Nucleophile: Add a 5- to 10-fold molar excess of the desired thiol-containing molecule.

  • Reaction: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by LC-MS or HPLC. Reactions are typically complete within a few hours.

  • Purification: Purify the resulting conjugate by reverse-phase HPLC.

  • Characterization: Confirm the addition product by mass spectrometry, observing the expected mass increase.

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear visual representation of complex processes. The following diagrams illustrate key concepts related to dehydroalanine reactivity.

Michael_Addition Dha Dehydroalanine (Electrophile) Adduct Michael Adduct Dha->Adduct Nu Nucleophile (e.g., Thiol, Amine) Nu->Dha Michael Addition

A simplified representation of the Michael addition reaction to dehydroalanine.

Protein_Modification_Workflow cluster_start Starting Material cluster_synthesis Chemical Conversion cluster_reaction Bioconjugation Cys-Protein Cysteine-containing Protein Dha-Protein Dehydroalanine-containing Protein Cys-Protein->Dha-Protein e.g., Bis-alkylation- elimination Modified-Protein Site-specifically Modified Protein Dha-Protein->Modified-Protein Nucleophile Nucleophilic Probe (e.g., Thiol-linked fluorophore) Nucleophile->Modified-Protein Michael Addition

A general workflow for the site-specific modification of a protein via a dehydroalanine intermediate.

Application in Studying Signaling Pathways: The Ubiquitin-Proteasome System

Dehydroalanine chemistry has proven invaluable for the development of chemical probes to study complex signaling pathways. A prime example is the ubiquitin-proteasome system, where Dha-containing ubiquitin (Ub) and di-ubiquitin (di-Ub) probes are used to profile the activity of deubiquitinating enzymes (DUBs) and E3 ligases.[1][17][18][19] These "activity-based probes" form a covalent bond with the catalytic cysteine of the enzyme, allowing for their identification and characterization.[1][17]

The ubiquitin conjugation cascade is a fundamental cellular process that tags proteins for degradation or modifies their function.

Ubiquitin_Pathway Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 Activation E2 E2 (Ub-conjugating enzyme) E1->E2 Conjugation AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 (Ub ligase) E2->E3 Ligation Substrate Substrate Protein E3->Substrate Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Transfer Substrate->Ub_Substrate ATP ATP ATP->E1

The ubiquitin conjugation cascade, illustrating the sequential action of E1, E2, and E3 enzymes.

Conclusion

The dehydroalanine side chain is a powerful and versatile tool in the arsenal (B13267) of chemists and biologists. Its predictable and efficient reactivity through Michael addition allows for the precise and site-specific modification of peptides and proteins. This capability has far-reaching implications, from the fundamental study of protein function and signaling pathways to the development of novel therapeutics and bioconjugates. As our understanding of its reactivity deepens and new methodologies for its incorporation and modification are developed, the impact of dehydroalanine chemistry on science and medicine is set to expand even further.

References

Fmoc-Dha-OH: An In-Depth Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling procedures for Fmoc-Dha-OH (N-α-Fmoc-dehydroalanine), a specialized amino acid derivative crucial for peptide synthesis and modification in research and drug development. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of the compound.

Chemical Identification and Properties

PropertyValue
IUPAC Name 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acrylic acid
Synonyms Fmoc-dehydro-Ala-OH, N-(9H-Fluorene-9-ylmethoxycarbonyl)-2,3-didehydro-L-alanine[]
CAS Number 261522-33-2[][2]
Molecular Formula C₁₈H₁₅NO₄[][2]
Molecular Weight 309.32 g/mol [][2]
Physical Form Solid
Boiling Point 534.3 ± 42.0 °C at 760 mmHg[]

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard and precautionary statements.

GHS Pictogram:

alt text

Signal Word: Warning

Hazard Statements (H-phrases) Description [3]
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements (P-phrases) Description [4]
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P312 + P330IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
P302 + P352IF ON SKIN: Wash with plenty of water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Storage and Stability

Proper storage is critical to maintain the stability and purity of this compound.

Condition Recommendation
Storage Temperature 4°C[2]
Light Sensitivity Protect from light[2]
Long-term Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[5]
Shipping Shipped at room temperature in the continental US; may vary elsewhere[2]

Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE WorkArea Prepare Ventilated Work Area PPE->WorkArea Ensure safety measures are in place Weighing Weigh Solid Compound WorkArea->Weighing Proceed to handling Dissolution Prepare Solution Weighing->Dissolution Use in experiment Decontaminate Decontaminate Surfaces Dissolution->Decontaminate After experiment completion Waste Segregate and Label Waste Decontaminate->Waste Disposal Dispose via EHS Waste->Disposal Follow institutional protocols

Caption: Safe Handling Workflow for this compound.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper glove removal technique to avoid skin contact.[6]

    • Lab Coat: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.[6]

Disposal Procedures

Dispose of this compound and any contaminated materials as hazardous chemical waste. Do not dispose of down the drain or in regular trash.

  • Solid Waste: Collect unused or expired solid this compound and contaminated consumables (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: Liquid waste from reactions involving this compound, such as from Fmoc deprotection steps in peptide synthesis (containing piperidine (B6355638) and DMF), should be collected in a separate, labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Harmful," "Irritant").

  • Storage: Store sealed waste containers in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental Protocol: General Use in Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for the coupling step.

Fmoc_SPPS_Cycle Resin Resin with free amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: This compound + Activation Reagent + Base in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 NextCycle Repeat Cycle for next Amino Acid Wash2->NextCycle NextCycle->Deprotection Start next cycle Cleavage Final Cleavage from Resin NextCycle->Cleavage After final cycle

Caption: General Workflow for an Fmoc-SPPS Cycle.

Materials
  • Fmoc-protected amino acid-loaded resin

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Coupling/Activation Reagent (e.g., HBTU, HATU, HCTU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Solid-phase synthesis vessel

Procedure

This protocol assumes a standard manual synthesis. Automated synthesizers will follow a similar sequence of steps.

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.[7]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.[8]

    • Drain the solution and repeat the piperidine treatment for another 10-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[7]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an equimolar amount of the activation reagent in DMF.

    • Add the base (e.g., DIPEA, 2 equivalents) to the solution to begin the activation.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring and Repetition: A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete. If the test is positive (indicating free amines), the coupling step may need to be repeated.

  • Next Cycle: The process is repeated with the next desired Fmoc-amino acid until the peptide sequence is complete.

  • Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, typically using a trifluoroacetic acid (TFA) based cocktail.

Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Always consult the specific SDS for the product you are using and follow all applicable local, state, and federal regulations.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Dehydroalanine (Dha)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroalanine (B155165) (Dha) is an α,β-unsaturated amino acid that serves as a valuable component in synthetic peptides. Its unique chemical properties make it a target for post-translational modifications and a key residue in various biologically active peptides. The direct incorporation of Fmoc-Dha-OH into a growing peptide chain during solid-phase peptide synthesis (SPPS) is challenging due to the low nucleophilicity of its α-amino group and the instability of the N-terminal enamine. A more robust and widely adopted strategy for preparing Dha-containing peptides is the post-synthetic modification of a precursor amino acid that has been incorporated into the peptide sequence.

This application note details a reliable protocol for the synthesis of Dha-containing peptides on a solid support via the oxidative elimination of a phenylselenocysteine (B1259780) (Sec(Ph)) residue. This method offers high efficiency and is compatible with standard Fmoc-SPPS protocols.

Comparison of Precursor Methods for Dehydroalanine Synthesis

Several amino acid precursors can be used to generate dehydroalanine in a peptide sequence. The choice of precursor impacts the overall efficiency and complexity of the synthesis. The following table summarizes the common methods.

Precursor Amino AcidMethodTypical Yield of DhaKey Considerations
Fmoc-Ser(tBu)-OH β-elimination of a modified serine residueModerate to GoodRequires harsh conditions for elimination which may not be compatible with all peptide sequences.
Fmoc-Cys(Trt)-OH β-elimination from a cysteine residueModerateCan be prone to side reactions such as racemization and piperidine (B6355638) addition to the Dha residue.
Fmoc-Sec(Ph)-OH Oxidative elimination of the phenylseleno groupHigh to Quantitative[1][2][3]Requires the synthesis of the non-proteinogenic amino acid Fmoc-Sec(Ph)-OH. The oxidative elimination is mild and highly efficient.[1][2][3]

Based on the high efficiency and mild reaction conditions of the elimination step, the phenylselenocysteine precursor method is recommended for the synthesis of dehydroalanine-containing peptides.

Experimental Protocol: Synthesis of a Dehydroalanine-Containing Peptide via the Phenylselenocysteine Method

This protocol outlines the manual synthesis of a model Dha-containing peptide on a Rink Amide resin.

Materials and Reagents
  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including Fmoc-Sec(Ph)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Hydrogen peroxide (H₂O₂)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_spps_cycle Fmoc-SPPS Cycles cluster_dha_formation Dehydroalanine Formation cluster_cleavage Cleavage and Deprotection Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Sec_Peptide Peptide-Sec(Ph)-Resin Wash2->Sec_Peptide After final coupling Oxidation Oxidative Elimination (H₂O₂ in DMF/H₂O) Sec_Peptide->Oxidation Dha_Peptide Peptide-Dha-Resin Oxidation->Dha_Peptide Cleavage Cleavage from Resin (TFA/TIS/H₂O/DTT) Dha_Peptide->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification Final_Peptide Dha-Containing Peptide Purification->Final_Peptide

Caption: Workflow for the solid-phase synthesis of a dehydroalanine-containing peptide.

Step-by-Step Procedure

1. Resin Preparation and Swelling

  • Place the Fmoc-Rink Amide resin (0.1 mmol scale) in a reaction vessel.

  • Add DMF (5 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

2. Fmoc Solid-Phase Peptide Synthesis Cycles

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the piperidine treatment for 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.5 mmol, 5 eq.), OxymaPure® (0.5 mmol, 5 eq.), and DIC (0.5 mmol, 5 eq.) in DMF (2 mL).

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence, incorporating Fmoc-Sec(Ph)-OH at the desired position.

3. On-Resin Formation of Dehydroalanine

  • After the final Fmoc deprotection, wash the peptide-resin with DMF (3 x 5 mL) and then with a 1:1 mixture of DMF/water (3 x 5 mL).

  • Prepare a solution of 30% hydrogen peroxide in water.

  • To the resin, add a solution of 10 equivalents of H₂O₂ in a 9:1 DMF/water mixture.

  • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitor the reaction by taking a small aliquot of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Once the conversion is complete, drain the solution and wash the resin with DMF (5 x 5 mL) and then with DCM (3 x 5 mL).

4. Cleavage and Global Deprotection

  • Dry the resin under a stream of nitrogen.

  • Prepare the cleavage cocktail: 94% TFA, 2.5% TIS, 2.5% water, and 1% DTT.

  • Add the cleavage cocktail (5 mL) to the resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the cleavage mixture into a cold centrifuge tube.

  • Wash the resin with an additional 1 mL of the cleavage cocktail.

  • Precipitate the crude peptide by adding cold diethyl ether (10 mL).

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

  • Dry the crude peptide under vacuum.

5. Purification

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final Dha-containing peptide.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the synthesis of Dha-containing peptides.

Table 1: Coupling Conditions and Efficiency for Precursor Amino Acids

Fmoc-Amino AcidCoupling ReagentActivatorBaseCoupling Time (min)Typical Coupling Efficiency
Fmoc-Ser(tBu)-OHDICOxymaPure®-60-120>99%
Fmoc-Cys(Trt)-OHDICOxymaPure®-60-120>98%
Fmoc-Sec(Ph)-OHDICOxymaPure®-60-120>99%[1][2][3]

Table 2: Conditions for Dehydroalanine Formation on Resin

Precursor ResidueReagent(s)SolventTemperature (°C)Reaction Time (min)Typical Conversion Yield
Serine (activated)Base (e.g., DBU)DMF25-5060-180Moderate
Cysteine (activated)Base (e.g., DBU)DMF2530-60Moderate
PhenylselenocysteineH₂O₂ or NaIO₄DMF/H₂O2530-60>95%[1][2][3]

Signaling Pathway and Logical Relationship Diagram

The introduction of a dehydroalanine residue into a peptide can be a key step in creating biologically active molecules or probes. For example, Dha can act as a Michael acceptor for the addition of nucleophiles, such as the thiol group of a cysteine residue from a target protein. This can lead to the formation of a stable covalent bond, effectively and irreversibly inhibiting the protein's function.

Signaling_Pathway cluster_interaction Covalent Modification Peptide Dha-Containing Peptide Michael_Addition Michael Addition Peptide->Michael_Addition Target_Protein Target Protein (with Cysteine) Target_Protein->Michael_Addition Covalent_Adduct Peptide-Protein Covalent Adduct Michael_Addition->Covalent_Adduct Inhibition Inhibition of Protein Function Covalent_Adduct->Inhibition

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Dha-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides is a cornerstone of modern drug discovery and chemical biology. Cyclization can significantly enhance the therapeutic potential of peptides by increasing their metabolic stability, receptor binding affinity, and cell permeability. One powerful and versatile building block for the construction of cyclic peptides is Nα-Fmoc-2,3-dehydroalanine (Fmoc-Dha-OH). The electrophilic nature of the dehydroalanine (B155165) (Dha) residue allows for facile and chemoselective reactions with nucleophiles, most notably the thiol group of cysteine, to form stable thioether bridges. This strategy mimics the lanthionine (B1674491) and methyllanthionine linkages found in naturally occurring lantibiotics, a class of potent antimicrobial peptides.[1][2][3]

These application notes provide detailed protocols for the synthesis of thioether-bridged cyclic peptides using this compound via solid-phase peptide synthesis (SPPS). The methodologies described herein are suitable for researchers in academia and industry who are looking to develop novel cyclic peptide-based therapeutics and research tools.

Key Applications

The use of this compound in cyclic peptide synthesis offers several advantages:

  • Formation of Stable Thioether Bridges: The Michael addition of a cysteine thiol to the dehydroalanine side chain results in a stable thioether linkage, which is resistant to reduction and enzymatic degradation compared to disulfide bonds.[4][5]

  • Mimicry of Natural Products: This methodology allows for the synthesis of lanthionine-containing peptides and their analogs, enabling the exploration of the structure-activity relationships of this important class of natural products.[1][2][3]

  • On-Resin Cyclization: The cyclization reaction can be efficiently performed on the solid support, which simplifies purification and can lead to higher yields due to the pseudo-dilution effect that favors intramolecular reactions.[6][7]

  • Versatility: The dehydroalanine residue can potentially react with other nucleophiles, offering opportunities for diverse chemical modifications and the creation of novel peptide architectures.

Experimental Protocols

Protocol 1: On-Resin Synthesis and Cyclization of a Thioether-Bridged Peptide

This protocol details the manual solid-phase synthesis of a linear peptide containing both this compound and a protected cysteine residue, followed by on-resin cyclization via intramolecular Michael addition.

Materials:

  • Fmoc-Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids (including this compound and Fmoc-Cys(Trt)-OH)

  • Coupling reagents: HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Trityl deprotection solution: 1% Trifluoroacetic acid (TFA) in DCM with 5% Triisopropylsilane (TIS) as a scavenger

  • Cyclization base: 5% (v/v) DIPEA in DMF

  • Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Preparation:

    • Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1 hour.

    • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Solid-Phase Peptide Synthesis (SPPS):

    • Couple the C-terminal amino acid to the deprotected resin. In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (5x).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue), repeat the coupling step.

    • Repeat the Fmoc deprotection and coupling cycles for each amino acid in the desired sequence, incorporating this compound and Fmoc-Cys(Trt)-OH at the appropriate positions.

  • Selective Deprotection of Cysteine:

    • Once the linear peptide synthesis is complete, wash the resin with DCM (5x).

    • Treat the resin with the trityl deprotection solution (1% TFA, 5% TIS in DCM) for 2 minutes. Repeat this treatment 5-10 times until the yellow color of the trityl cation is no longer observed in the filtrate.

    • Wash the resin thoroughly with DCM (5x) and then DMF (5x) to neutralize the resin.

  • On-Resin Cyclization (Michael Addition):

    • Treat the resin with a solution of 5% DIPEA in DMF and agitate at room temperature.

    • Monitor the progress of the cyclization by taking a small sample of the resin every 2-4 hours, cleaving the peptide, and analyzing it by LC-MS. The reaction is typically complete within 12-24 hours.

    • Once the cyclization is complete, wash the resin with DMF (5x), DCM (3x), and IPA (3x).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Purification and Analysis:

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Quantitative Data Summary

The efficiency of thioether cyclization can be influenced by factors such as the peptide sequence, ring size, and reaction conditions. Below is a summary of representative yields reported in the literature for similar thioether cyclization strategies.

Peptide Sequence (Example)Cyclization MethodRing Size (atoms)Yield (%)Purity (%)Reference
Ac-Cys-Ala-Ala-Dha-Ala-NH₂On-resin Michael Addition15>90>95Hypothetical
H-Gly-Dha-Gly-Cys-Gly-OHSolution Phase Michael Addition1475>90Hypothetical
Ac-Lys(Alloc)-Arg-Gly-Asp-Cys-NH₂On-resin Thiol-ene2085-95>95[8]

Note: The yields and purities are highly sequence-dependent and the provided data are illustrative. Optimization may be required for specific peptide sequences.

Visualizations

Experimental Workflow for On-Resin Cyclic Peptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cyclization On-Resin Cyclization cluster_Final Cleavage and Purification Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Deprotection1->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Repeat Repeat for each amino acid in sequence (including this compound & Fmoc-Cys(Trt)-OH) Wash1->Repeat Repeat->Deprotection1 LinearPeptide Resin-Bound Linear Peptide Cys_Deprotection Selective Cys(Trt) Deprotection (1% TFA/DCM) LinearPeptide->Cys_Deprotection Cyclization Intramolecular Michael Addition (5% DIPEA/DMF) Cys_Deprotection->Cyclization Wash2 Wash (DMF, DCM) Cyclization->Wash2 Cleavage Cleavage from Resin (95% TFA) Wash2->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalProduct Pure Cyclic Peptide Purification->FinalProduct

Caption: Workflow for the synthesis of a cyclic peptide using this compound.

Chemical Principle of Thioether Bridge Formation

Caption: Formation of a thioether bridge via Michael addition.

Note: The images in the DOT script above are placeholders. In a real implementation, these would be replaced with actual chemical structure images.

Signaling Pathways of Lanthionine-Containing Cyclic Peptides

Cyclic peptides containing lanthionine and related thioether bridges, often referred to as lanthipeptides, are known to modulate a variety of biological signaling pathways. Their constrained conformations allow for high-affinity and selective interactions with protein targets that are often challenging for small molecules.

One of the most well-studied classes of lanthipeptides is the lantibiotics , which primarily target bacteria. Nisin, a prominent member of this class, exerts its antimicrobial activity through a dual mechanism that involves the disruption of bacterial cell wall synthesis and the formation of pores in the cell membrane. This process is initiated by the binding of nisin to Lipid II , a crucial precursor in peptidoglycan biosynthesis. This interaction prevents the incorporation of peptidoglycan monomers into the growing cell wall and sequesters Lipid II, which then acts as a docking molecule for nisin to insert into the membrane and form pores, leading to cell death.[2][9]

Beyond their antimicrobial effects, engineered lanthipeptides are being explored for their potential to modulate signaling pathways in human cells for therapeutic purposes, including cancer and inflammatory diseases. The rigid scaffold of these cyclic peptides makes them ideal for mimicking protein secondary structures, such as β-turns and α-helices, which are often involved in protein-protein interactions (PPIs). By designing lanthipeptides that mimic the binding interface of a natural ligand, it is possible to create potent and selective inhibitors of PPIs that are critical for disease-related signaling cascades.

Illustrative Signaling Pathway Inhibition

G cluster_pathway Inhibition of a Pro-Survival Signaling Pathway Receptor Receptor Tyrosine Kinase Grb2 Grb2 Receptor->Grb2 recruits SOS SOS Grb2->SOS activates Ras Ras SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes CyclicPeptide Thioether-Bridged Cyclic Peptide (PPI Inhibitor) CyclicPeptide->Grb2 inhibits interaction with Receptor

Caption: Inhibition of a signaling pathway by a cyclic peptide PPI inhibitor.

This diagram illustrates a hypothetical scenario where a thioether-bridged cyclic peptide, synthesized using this compound, is designed to inhibit the interaction between an activated receptor tyrosine kinase and the adaptor protein Grb2. By blocking this critical protein-protein interaction, the cyclic peptide can effectively shut down the downstream signaling cascade, leading to an anti-proliferative effect. This serves as a general model for how these conformationally constrained peptides can be employed to target intracellular signaling pathways.

References

Site-Specific Peptide Modification via Dehydroalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the site-specific modification of peptides using the versatile amino acid dehydroalanine (B155165) (Dha). Dha serves as a key electrophilic hub, enabling a variety of bioconjugation strategies for the development of novel therapeutics, diagnostic tools, and research probes.

Introduction

Site-specific modification of peptides and proteins is a powerful tool for enhancing their therapeutic properties, introducing reporter molecules, or studying their biological function. Dehydroalanine, an unsaturated amino acid, is not one of the 20 proteinogenic amino acids but can be readily and site-selectively introduced into peptides post-translationally or during solid-phase peptide synthesis.[1][2] Its electrophilic nature makes it an excellent Michael acceptor, susceptible to conjugate addition reactions with a wide range of nucleophiles under mild, biocompatible conditions.[3] This allows for the precise installation of various functionalities, including glycans, lipids, cytotoxic drugs, and imaging agents.

Applications

The unique reactivity of dehydroalanine opens up a vast landscape of applications in peptide and protein chemistry:

  • Glycoengineering: Synthesis of homogenous glycopeptides for studying the role of glycosylation in protein folding, stability, and function.

  • Lipidation: Attachment of lipid moieties to enhance peptide delivery, membrane association, and pharmacokinetic profiles.[4]

  • Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic payloads to antibodies, leading to more effective and less toxic cancer therapeutics.

  • Peptide Cyclization: Formation of cyclic peptides with constrained conformations, often resulting in increased stability and bioactivity.

  • Biophysical Probes: Introduction of fluorescent dyes, spin labels, or cross-linking agents for studying peptide structure and interactions.

  • Synthesis of Unnatural Amino Acids: Dha can serve as a precursor for the synthesis of various non-proteinogenic amino acid residues within a peptide sequence.

Generation of Dehydroalanine in Peptides

Several methods have been developed for the site-specific introduction of dehydroalanine into peptides. The choice of method often depends on the peptide sequence, the desired scale of the reaction, and the available starting materials. The three most common and robust methods are detailed below.

Summary of Dehydroalanine Generation Methods
MethodPrecursor Amino AcidKey ReagentsTypical YieldKey AdvantagesKey Limitations
Bis-alkylation-elimination Cysteine2,5-dibromohexanediamide (B1669862) (DBHDA) or methyl 2,5-dibromopentanoate (MDBP), Base (e.g., high pH)HighRobust and widely applicable.Requires basic conditions which may not be suitable for all peptides.
Oxidative Elimination Phenylselenocysteine (B1259780) (SecPh)Hydrogen peroxide or sodium periodate (B1199274)HighMild and chemoselective oxidation.[5]Requires incorporation of the unnatural amino acid SecPh during peptide synthesis.[5]
NTCB-mediated Conversion Cysteine2-nitro-5-thiocyanatobenzoic acid (NTCB)High (especially for C-terminal Cys)Mild, bio-orthogonal conditions (pH 7).[6]Efficiency can be lower for internal cysteine residues.[6][7]

Experimental Protocols

Protocol 1: Dehydroalanine Formation via Bis-alkylation-elimination of Cysteine

This protocol describes the conversion of a cysteine residue to dehydroalanine using 2,5-dibromohexanediamide (DBHDA).

Materials:

  • Cysteine-containing peptide

  • 2,5-dibromohexanediamide (DBHDA)

  • Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 8.0)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • HPLC purification system

  • Mass spectrometer

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the phosphate buffer to a final concentration of 1-5 mg/mL. If the peptide exists as a disulfide-linked dimer, add a 2-5 fold molar excess of TCEP and incubate at room temperature for 1 hour to ensure complete reduction of the disulfide bond.

  • Reagent Preparation: Prepare a stock solution of DBHDA in an organic solvent such as DMF or DMSO.

  • Reaction: Add a 10-50 fold molar excess of the DBHDA stock solution to the peptide solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid peptide precipitation.

  • Incubation: Gently agitate the reaction mixture at room temperature or 37°C. Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours.

  • Quenching (Optional): The reaction can be quenched by the addition of a thiol-containing reagent such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol.

  • Purification: Purify the Dha-containing peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry. The conversion of cysteine to dehydroalanine results in a mass loss of 34 Da (the mass of H₂S).

Protocol 2: Dehydroalanine Formation via Oxidative Elimination of Phenylselenocysteine

This protocol outlines the generation of dehydroalanine from a peptide containing phenylselenocysteine (SecPh).[5]

Materials:

  • Phenylselenocysteine-containing peptide

  • Sodium periodate (NaIO₄) or Hydrogen peroxide (H₂O₂)

  • Aqueous buffer (e.g., phosphate or acetate (B1210297) buffer, pH 5-7)

  • HPLC purification system

  • Mass spectrometer

Procedure:

  • Peptide Preparation: Dissolve the SecPh-containing peptide in the aqueous buffer to a concentration of 1-5 mg/mL.

  • Oxidation:

    • Using Sodium Periodate: Add a 1.1-2 fold molar excess of NaIO₄ to the peptide solution.

    • Using Hydrogen Peroxide: Add a 10-100 fold molar excess of 30% H₂O₂.

  • Incubation: Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 5-30 minutes. Monitor the progress by LC-MS.

  • Purification: Once the reaction is complete, purify the Dha-containing peptide by reverse-phase HPLC.

  • Characterization: Verify the product by mass spectrometry. The conversion of SecPh to Dha results in a mass loss of 157 Da (the mass of phenylselenenic acid).

Protocol 3: Dehydroalanine Formation using 2-nitro-5-thiocyanatobenzoic acid (NTCB)

This protocol describes a mild method for converting cysteine to dehydroalanine, particularly effective for C-terminal cysteines.[6][7]

Materials:

  • Cysteine-containing peptide

  • 2-nitro-5-thiocyanatobenzoic acid (NTCB)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Buffer (e.g., 50 mM Tris, pH 7.0)

  • HPLC purification system

  • Mass spectrometer

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the buffer to a concentration of approximately 1 mg/mL.

  • Reduction: Add a 2-fold molar excess of TCEP to the peptide solution and incubate for 30 minutes at room temperature to ensure the cysteine is in its reduced form.

  • Cyanylation and Elimination: Add a 10-fold molar excess of NTCB to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature or 37°C for 4-16 hours. Monitor the reaction progress by LC-MS. The reaction proceeds through an S-cyano-cysteine intermediate which then undergoes elimination to form dehydroalanine.

  • Purification: Purify the Dha-containing peptide using reverse-phase HPLC.

  • Characterization: Confirm the product formation by mass spectrometry, observing the characteristic mass loss of 34 Da.

Modification of Dehydroalanine-Containing Peptides

Once the dehydroalanine residue is installed, it can be readily modified with a variety of nucleophiles.

Summary of Dehydroalanine Modification Reactions
Reaction TypeNucleophileProductTypical YieldKey Features
Thio-Michael Addition Thiols (e.g., cysteine, glutathione, lipidated thiols)Thioether linkage>95%Highly efficient, proceeds under mild, aqueous conditions.[4]
Aza-Michael Addition Amines (e.g., lysine, amino-functionalized molecules)Amine linkageVariableUseful for introducing amines and other functionalities.
Palladium-catalyzed Cross-coupling Arylboronic acidsCarbon-carbon bondModerate to HighEnables the introduction of aryl groups and other complex moieties.[8]
Protocol 4: Thio-Michael Addition to a Dehydroalanine-Containing Peptide

This protocol describes the conjugation of a thiol-containing molecule to a Dha-peptide.

Materials:

  • Dha-containing peptide

  • Thiol-containing molecule (e.g., N-acetyl-cysteine, a thiolated lipid, or a thiol-modified drug)

  • Aqueous buffer (e.g., phosphate buffer, pH 7-8)

  • HPLC purification system

  • Mass spectrometer

Procedure:

  • Peptide and Nucleophile Preparation: Dissolve the Dha-containing peptide in the aqueous buffer to a concentration of 1-5 mg/mL. Dissolve the thiol-containing molecule in a compatible solvent.

  • Reaction: Add a 1.1-5 fold molar excess of the thiol-containing molecule to the peptide solution.

  • Incubation: Gently agitate the reaction mixture at room temperature. The reaction is typically fast and can be complete within 1-4 hours. Monitor the reaction progress by LC-MS.

  • Purification: Purify the modified peptide by reverse-phase HPLC.

  • Characterization: Confirm the structure of the conjugate by mass spectrometry.

Visualizations

Dha_Generation_Workflow cluster_cys From Cysteine cluster_bis_alk Bis-alkylation-elimination cluster_ntcb NTCB-mediated cluster_sec From Phenylselenocysteine Cys_Peptide Cysteine-containing Peptide Dha_Peptide_1 Dha-containing Peptide Cys_Peptide->Dha_Peptide_1 Dha_Peptide_2 Dha-containing Peptide Cys_Peptide->Dha_Peptide_2 DBHDA DBHDA / Base Modification Site-specific Modification Dha_Peptide_1->Modification NTCB NTCB (pH 7) Dha_Peptide_2->Modification Sec_Peptide SecPh-containing Peptide Dha_Peptide_3 Dha-containing Peptide Sec_Peptide->Dha_Peptide_3 Oxidative Elimination Oxidant H₂O₂ or NaIO₄ Dha_Peptide_3->Modification Final_Product Modified Peptide Conjugate Modification->Final_Product

Caption: Workflow for Dha generation and subsequent modification.

Dha_Modification_Pathways cluster_nucleophiles Nucleophiles Dha Dehydroalanine (Electrophile) Thioether Thioether Adduct Dha->Thioether Thio-Michael Addition Amine_Adduct Amine Adduct Dha->Amine_Adduct Aza-Michael Addition Aryl_Adduct Aryl Adduct (C-C bond) Dha->Aryl_Adduct Pd-catalyzed Cross-coupling Thiol Thiol (R-SH) Amine Amine (R-NH₂) Aryl Arylboronic Acid (Ar-B(OH)₂)

Caption: Key modification pathways of dehydroalanine.

References

Application Notes and Protocols: Fmoc-Dha-OH for the Creation of Phosphoserine Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein phosphorylation, particularly on serine residues, is a ubiquitous post-translational modification that governs a vast array of cellular processes. The transient nature of phosphorylation, regulated by kinases and phosphatases, makes it a critical mechanism for signal transduction. The study of these phosphorylation-dependent pathways often requires stable analogues of phosphoserine (pSer) that are resistant to enzymatic hydrolysis. Fmoc-L-dehydroalanine (Fmoc-Dha-OH) has emerged as a versatile and powerful precursor for the synthesis of a diverse range of phosphoserine mimetics.

The electrophilic nature of the dehydroalanine (B155165) side chain allows for facile Michael addition reactions with various nucleophiles, leading to the creation of non-hydrolyzable pSer analogues. These mimetics can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques, providing invaluable tools to probe signaling pathways, develop potent and specific enzyme inhibitors, and create novel therapeutic leads.

These application notes provide a comprehensive overview of the use of this compound in generating phosphoserine mimetics, including detailed experimental protocols, quantitative data on their biological activity, and visualization of their application in relevant signaling pathways.

Data Presentation

The following tables summarize key quantitative data for peptides containing phosphoserine mimetics, demonstrating their utility as inhibitors of protein-protein interactions and enzymes.

Table 1: Inhibitory Activity of Phosphoserine Mimetic-Containing Peptides against Protein-Protein Interactions.

Target ProteinMimetic TypePeptide SequenceIC50 (µM)Reference
14-3-3 ProteinDifluoromethylenephosphonate ProdrugSmall Molecule Inhibitor5[1]
Grb2 SH2 DomainPhosphonobetaineAc-pY-V-N-V0.23

Table 2: Inhibitory Activity of Phosphoserine Mimetic-Containing Peptides against Protein Tyrosine Phosphatases (PTPs).

Target EnzymeMimetic TypePeptide SequenceKi (nM)Reference
PTP1BFluoro-O-malonyltyrosine (FOMT)Cyclized DADE(FOMT)L170[2]
PTP1BPhosphonodifluoromethyl Phenylalanine (F2Pmp)Ac-D-A-D-E-F2Pmp-L-NH2450

Signaling Pathways

The ability to create stable phosphoserine mimetics allows for the detailed investigation of signaling pathways that are dependent on serine phosphorylation. Below are diagrams of key signaling pathways where these mimetics have been successfully applied as research tools.

GRB2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) pY Phosphorylated Tyrosine (pY) RTK->pY Ligand Binding & Autophosphorylation GRB2 GRB2 pY->GRB2 SH2 SH2 Domain GRB2->SH2 contains SOS SOS GRB2->SOS recruits Ras Ras SOS->Ras activates (GDP -> GTP) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation, Survival ERK->Proliferation pSerMimetic Phosphoserine Mimetic Peptide (e.g., containing F2Pmp) pSerMimetic->SH2

GRB2 Signaling Pathway Inhibition.

fourteen_three_three_pathway Akt Akt/PKB Target Target Protein (e.g., BAD, FOXO3a) Akt->Target Phosphorylates pSer Phosphorylated Serine Target->pSer FourteenThreeThree 14-3-3 Protein pSer->FourteenThreeThree Apoptosis Inhibition of Apoptosis / Altered Gene Expression FourteenThreeThree->Apoptosis mediates pSerMimetic Phosphoserine Mimetic (e.g., Difluoromethylene phosphonate) pSerMimetic->FourteenThreeThree Inhibits Binding

14-3-3 Protein Interaction Pathway.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-S-alkyl-cysteine Derivatives via Michael Addition of Thiols to this compound

This protocol describes the synthesis of phosphoserine mimetics where the phosphate (B84403) group is replaced by a thiol-containing moiety.

Materials:

  • This compound

  • Thiol (e.g., ethanethiol, benzyl (B1604629) mercaptan) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the thiol (1.2 equivalents) to the solution.

  • Add DIPEA (2.0 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove DMF.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • If necessary, purify the product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in DCM).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 70-90%

Protocol 2: Synthesis of Fmoc-Phosphonoserine Analogues via Michael Addition of Phosphites to this compound

This protocol details the synthesis of phosphonate-based phosphoserine mimetics.

Materials:

  • This compound

  • Dialkyl phosphite (B83602) (e.g., diethyl phosphite, dibenzyl phosphite) (1.5 equivalents)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) and dialkyl phosphite (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DBU (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

  • Characterize the purified Fmoc-phosphonoserine analogue by ¹H NMR, ³¹P NMR, and mass spectrometry.

Expected Yield: 60-80%

Protocol 3: Incorporation of Fmoc-Phosphoserine Mimetic into Peptides using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general procedure for incorporating the synthesized Fmoc-phosphoserine mimetics into a peptide sequence.

Materials:

  • Fmoc-protected phosphoserine mimetic (from Protocol 1 or 2)

  • Rink Amide or Wang resin

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU/HOBt or HATU

  • DIPEA

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • DMF (peptide synthesis grade)

  • DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Perform the standard Fmoc-SPPS cycles for the desired peptide sequence.

  • For the coupling of the Fmoc-phosphoserine mimetic:

    • Pre-activate a solution of the Fmoc-phosphoserine mimetic (2-4 equivalents), coupling reagent (e.g., HBTU, 2-4 equivalents), and HOBt (2-4 equivalents) in DMF with DIPEA (4-8 equivalents) for 5 minutes.

    • Add the activated solution to the deprotected resin-bound peptide.

    • Allow the coupling reaction to proceed for 2-4 hours. Monitor the coupling efficiency using a Kaiser test.

  • Continue with the subsequent Fmoc-SPPS cycles for the remaining amino acids.

  • After the final Fmoc deprotection, wash the resin thoroughly with DMF and DCM.

  • Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.

  • Purify the crude peptide by reverse-phase HPLC.

  • Characterize the final peptide by mass spectrometry and analytical HPLC.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and application of phosphoserine mimetic-containing peptides.

experimental_workflow start Start: Design of Phosphoserine Mimetic synthesis Synthesis of Fmoc-Phosphoserine Mimetic (via Michael Addition to this compound) start->synthesis purification_char Purification and Characterization (Chromatography, NMR, MS) synthesis->purification_char spps Solid-Phase Peptide Synthesis (SPPS) Incorporation of Mimetic purification_char->spps cleavage_purification Peptide Cleavage and Purification (HPLC) spps->cleavage_purification char_peptide Peptide Characterization (MS, Analytical HPLC) cleavage_purification->char_peptide binding_assay Biochemical/Biophysical Assays (e.g., FP, ITC, SPR for PPIs) char_peptide->binding_assay enzyme_assay Enzyme Inhibition Assays (e.g., PTP1B activity assay) char_peptide->enzyme_assay cell_based_assay Cell-Based Assays (e.g., Cell Viability, Reporter Assays) char_peptide->cell_based_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis enzyme_assay->data_analysis cell_based_assay->data_analysis end End: Lead Optimization / Mechanistic Insights data_analysis->end

Workflow for Phosphoserine Mimetic Peptides.

Conclusion

This compound is a cornerstone reagent for the synthesis of a wide variety of phosphoserine mimetics. The straightforward Michael addition chemistry allows for the introduction of diverse functionalities, leading to the creation of stable pSer analogues with tailored properties. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in their efforts to investigate phosphorylation-dependent biological processes and to develop novel therapeutic agents. The ability to generate these valuable chemical tools will continue to advance our understanding of cellular signaling and aid in the discovery of new medicines.

References

Application Notes and Protocols for the Synthesis of Lanthionine-Containing Peptides with Fmoc-Dha-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthionine-containing peptides, or lanthipeptides, are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of thioether cross-links. These structural motifs, known as lanthionine (B1674491) (Lan) and methyllanthionine (MeLan), impart significant conformational rigidity, enhancing biological activity and stability against proteolytic degradation. This makes them attractive scaffolds for drug discovery and development. This document provides a detailed protocol for the chemical synthesis of lanthionine-containing peptides using Fmoc-based solid-phase peptide synthesis (SPPS), incorporating dehydroalanine (B155165) (Dha) followed by on-resin Michael addition of a cysteine thiol to form the lanthionine bridge.

Introduction

The synthesis of lanthipeptides can be approached through biosynthetic methods or total chemical synthesis. While biosynthetic approaches are powerful, chemical synthesis offers the flexibility to incorporate unnatural amino acids and other modifications, providing access to a wider range of novel peptide analogs. A common strategy in chemical synthesis involves the use of pre-formed lanthionine building blocks. An alternative, biomimetic approach, which is the focus of this protocol, involves the site-specific incorporation of a dehydroalanine (Dha) residue into the peptide sequence, followed by an intramolecular Michael addition of a cysteine (Cys) thiol to form the lanthionine bridge on the solid support. This method provides a flexible and efficient way to generate lanthionine-containing cyclic peptides.

The overall synthetic strategy involves three main stages:

  • Linear Peptide Synthesis: Assembly of the linear peptide on a solid support using standard Fmoc-SPPS protocols, with the incorporation of Fmoc-Dha-OH and a suitably protected Fmoc-Cys-OH at the desired positions.

  • On-Resin Lanthionine Cyclization: Deprotection of the cysteine side chain and subsequent base-catalyzed intramolecular Michael addition to the Dha residue to form the lanthionine bridge.

  • Cleavage and Purification: Cleavage of the cyclic peptide from the resin, removal of remaining side-chain protecting groups, and purification of the final lanthionine-containing peptide.

Data Presentation

The successful synthesis of lanthionine-containing peptides is dependent on the efficiency of each step, from the initial loading of the resin to the final cyclization and purification. The following tables summarize typical quantitative data for each stage of the process. Note that yields can be sequence-dependent and may require optimization.

Table 1: Typical Parameters for Solid-Phase Synthesis of the Linear Peptide

ParameterRecommended Value/ReagentPurpose
ResinRink Amide or Wang Resin (0.3-0.6 mmol/g loading)Solid support for peptide assembly.
Fmoc Deprotection20% Piperidine (B6355638) in DMF (2 x 10 min)Removal of the temporary Fmoc protecting group.
Amino Acid Coupling4 eq. Fmoc-amino acid, 3.9 eq. HBTU, 8 eq. DIPEA in DMFEfficient amide bond formation.
Coupling Time2 hoursTo ensure complete reaction.
Cysteine ProtectionFmoc-Cys(Trt)-OH or Fmoc-Cys(Mmt)-OHTrt and Mmt are acid-labile protecting groups for the thiol side chain.

Table 2: On-Resin Lanthionine Cyclization Parameters

ParameterRecommended Value/ReagentPurpose
Cysteine Deprotection (Trt)TFA/TIS/DCM (1:5:94) (3 x 10 min)Selective deprotection of the Trityl group from the Cysteine side chain.
Cyclization Base1-5% DIPEA in DMFTo catalyze the intramolecular Michael addition.
Cyclization Time12-24 hoursTo ensure complete formation of the lanthionine bridge.
TemperatureRoom TemperatureFor optimal reaction conditions.
Estimated Cyclization Yield60-80%Dependant on peptide sequence and ring size.

Table 3: Cleavage and Purification Yields

ParameterRecommended Value/ReagentPurpose
Cleavage CocktailTFA/H2O/TIS (95:2.5:2.5)Cleavage from the resin and removal of side-chain protecting groups.
Cleavage Time2-3 hoursTo ensure complete cleavage.
Purification MethodPreparative RP-HPLCTo isolate the pure lanthionine-containing peptide.
Overall Yield (from resin)10-30%Dependant on synthesis and cyclization efficiency.
Final Purity>95% (by analytical RP-HPLC)To ensure the quality of the final product.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol describes the manual synthesis of a linear peptide containing this compound and a protected cysteine residue on a 0.1 mmol scale.

Materials:

  • Rink Amide resin (0.1 mmol)

  • Fmoc-protected amino acids (including this compound and Fmoc-Cys(Trt)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake for 2 hours at room temperature.

    • To confirm complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound and Fmoc-Cys(Trt)-OH at the desired positions.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

Protocol 2: On-Resin Lanthionine Cyclization

This protocol describes the formation of the lanthionine bridge on the solid support.

Materials:

  • Peptidyl-resin from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Selective Cysteine Deprotection (for Trt group):

    • Wash the peptidyl-resin with DCM.

    • Treat the resin with a solution of 1% TFA and 5% TIS in DCM for 10 minutes. Repeat this step two more times.

    • Wash the resin thoroughly with DCM (5 times) and DMF (5 times).

  • Intramolecular Michael Addition:

    • Treat the resin with a solution of 1-5% DIPEA in DMF.

    • Shake the reaction vessel at room temperature for 12-24 hours. The optimal time may need to be determined empirically.

    • Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

    • Once the cyclization is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Protocol 3: Cleavage, Purification, and Characterization

This protocol describes the final steps to obtain the pure lanthionine-containing peptide.

Materials:

  • Cyclized peptidyl-resin from Protocol 2

  • Cleavage cocktail: 95% TFA, 2.5% H2O, 2.5% TIS

  • Cold diethyl ether

  • Preparative and analytical RP-HPLC system

  • Mass spectrometer

Procedure:

  • Cleavage:

    • Dry the resin under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Shake at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation and Isolation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice more.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

    • Purify the peptide by preparative RP-HPLC using a suitable gradient.

    • Collect the fractions containing the desired product.

  • Characterization:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the product by mass spectrometry to confirm the expected molecular weight.

    • Lyophilize the pure fractions to obtain the final lanthionine-containing peptide as a white powder.

Visualizations

Diagram 1: Chemical Scheme of Lanthionine Formation

Caption: On-resin formation of the lanthionine bridge.

Diagram 2: Experimental Workflow for Lanthionine Peptide Synthesis

G Start Start with Resin SPPS Linear Peptide Synthesis (Fmoc-SPPS) Start->SPPS Incorporate_Dha_Cys Incorporate this compound & Fmoc-Cys(Trt)-OH SPPS->Incorporate_Dha_Cys Cys_Deprotection Selective Cys(Trt) Deprotection Incorporate_Dha_Cys->Cys_Deprotection Cyclization On-Resin Michael Addition (Lanthionine Formation) Cys_Deprotection->Cyclization Cleavage Cleavage from Resin & Global Deprotection Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (LC-MS) Purification->Characterization End Pure Lanthionine Peptide Characterization->End

Caption: Overall workflow for lanthionine peptide synthesis.

Diagram 3: Logical Relationship of Key Steps

G node1 Solid-Phase Synthesis Linear peptide assembly using Fmoc chemistry node2 Key Residue Incorporation - this compound - Fmoc-Cys(Trt)-OH node1->node2 requires node3 On-Resin Modification Selective Deprotection of Cys(Trt) Intramolecular Michael Addition node2->node3 enables node4 Final Processing Cleavage and Global Deprotection Purification and Analysis node3->node4 yields

Caption: Logical flow of the synthesis process.

Application Notes and Protocols for the Synthesis of Dehydroalanine-Containing Peptides in Automated Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroalanine (B155165) (Dha) is a non-proteinogenic, α,β-unsaturated amino acid that imparts unique structural and functional properties to peptides. Its constrained conformation can influence peptide secondary structure, and its electrophilic nature makes it a valuable handle for post-translational modifications, cyclization, and the development of covalent inhibitors. However, the incorporation of Dha into peptides using automated solid-phase peptide synthesis (SPPS) presents significant challenges.

The direct coupling of Fmoc-Dha-OH is generally avoided in automated SPPS due to the high reactivity of the dehydroalanine moiety. The double bond is susceptible to Michael addition by nucleophiles commonly used in SPPS, such as the piperidine (B6355638) employed for Fmoc deprotection, or the free N-terminus of the growing peptide chain. These side reactions can lead to undesired peptide modifications and truncated sequences.

Therefore, the synthesis of Dha-containing peptides in automated synthesizers is almost exclusively achieved through indirect methods. These strategies involve the incorporation of a stable precursor amino acid into the peptide chain, followed by an on-resin elimination reaction to generate the Dha residue. This application note provides detailed protocols for the two most common and reliable indirect methods for preparing Dha-containing peptides, as well as a discussion on the theoretical considerations and potential pitfalls of direct this compound coupling.

Indirect Method 1: Phenylselenocysteine (B1259780) Precursor Route

This is a widely used and robust method for the synthesis of Dha-containing peptides.[1][2][3][4] It involves the incorporation of Fmoc-L-phenylselenocysteine (Fmoc-Sec(Ph)-OH) into the peptide sequence using standard automated SPPS protocols. The Dha residue is then generated in a post-synthesis, on-resin step via oxidative elimination of the phenylseleno group. This method is highly chemoselective and compatible with most other amino acid side chains.

Experimental Protocol

1. Materials and Reagents:

  • Fmoc-Sec(Ph)-OH

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: e.g., HBTU/HOBt/DIPEA or DIC/Oxyma

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

2. Automated Peptide Synthesis:

The peptide chain is assembled on an automated peptide synthesizer using standard Fmoc/tBu chemistry. The Fmoc-Sec(Ph)-OH is coupled using the same protocol as other standard amino acids. A typical coupling protocol is as follows:

  • Deprotection: 20% piperidine in DMF.

  • Washing: DMF.

  • Coupling: 4-5 equivalents of Fmoc-Sec(Ph)-OH, activating reagents (e.g., HBTU/HOBt or DIC/Oxyma), and base (e.g., DIPEA) in DMF. Coupling times may be extended to ensure complete incorporation.

  • Washing: DMF.

3. On-Resin Oxidation and Elimination:

After the full peptide sequence has been assembled, and while the peptide is still on the solid support and fully protected (except for the N-terminal Fmoc group, which should be removed), the following steps are performed:

  • Wash the peptidyl-resin thoroughly with DMF and then with DCM.

  • Swell the resin in a solution of DMF/water (e.g., 4:1 v/v).

  • Add 10-20 equivalents of 30% hydrogen peroxide (H₂O₂).

  • Gently agitate the resin at room temperature for 30-60 minutes. The progress of the reaction can be monitored by LC-MS analysis of a small cleaved sample.

  • Once the conversion is complete, wash the resin extensively with DMF, DCM, and methanol (B129727) to remove any residual oxidant and byproducts.

  • Dry the resin under vacuum.

4. Cleavage and Deprotection:

The Dha-containing peptide is cleaved from the resin and the side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. The crude peptide is then precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.

Workflow Diagram

G cluster_SPPS Automated SPPS cluster_oxidation On-Resin Dha Formation cluster_cleavage Cleavage and Purification start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple Fmoc-AA-OH (Standard Protocol) wash1->coupling coupling_sec Couple Fmoc-Sec(Ph)-OH (Standard Protocol) wash1->coupling_sec wash2 DMF Wash coupling->wash2 coupling_sec->wash2 repeat Repeat for all Amino Acids wash2->repeat Not Sec(Ph) wash2->repeat Is Sec(Ph) repeat->deprotection More AAs final_deprotection Final N-terminal Fmoc Deprotection repeat->final_deprotection Sequence Complete wash3 Wash with DMF/DCM final_deprotection->wash3 swell Swell in DMF/Water wash3->swell oxidation Oxidative Elimination (H₂O₂ in DMF/Water) swell->oxidation wash4 Wash and Dry Resin oxidation->wash4 cleavage Cleavage from Resin (TFA Cocktail) wash4->cleavage purification Purification (HPLC) cleavage->purification end Dha-Peptide purification->end

Caption: Workflow for the synthesis of Dha-peptides via the phenylselenocysteine precursor route.

Indirect Method 2: β-Elimination from a Phosphoserine Precursor

An alternative indirect method involves the on-resin β-elimination of a protected phosphoserine residue to generate Dha.[5] This approach takes advantage of the commercial availability of Fmoc-Ser(PO(OBzl)OH)-OH, which can be incorporated into peptides using standard coupling protocols, although it may require optimized conditions due to its bulkiness. The elimination is typically induced by a mild base treatment after the peptide chain has been assembled.

Experimental Protocol

1. Materials and Reagents:

  • Fmoc-Ser(PO(OBzl)OH)-OH

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HBTU/DIPEA or TBTU/DIPEA are recommended.

  • Base for elimination: e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a piperidine solution.

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

2. Automated Peptide Synthesis:

The peptide is assembled on an automated synthesizer. The coupling of Fmoc-Ser(PO(OBzl)OH)-OH may require special conditions to achieve high efficiency:

  • Deprotection: 20% piperidine in DMF.

  • Washing: DMF.

  • Coupling of Fmoc-Ser(PO(OBzl)OH)-OH: Use 2-3 equivalents of the amino acid with HBTU or TBTU as the activating agent. A higher excess of base (e.g., 3-4 equivalents of DIPEA) is often required. Double coupling may be necessary to ensure complete reaction.

  • Washing: DMF.

3. On-Resin β-Elimination:

After the peptide sequence is complete and the N-terminal Fmoc group is removed, the phosphoserine residue is converted to Dha:

  • Wash the peptidyl-resin with DMF.

  • Treat the resin with a solution of mild base. A common condition is 10% piperidine in DMF for 2-4 hours at room temperature. Alternatively, a solution of 2% DBU in DMF can be used for a shorter duration (e.g., 30-60 minutes).

  • Monitor the reaction progress by LC-MS of a small cleaved sample.

  • After complete elimination, wash the resin thoroughly with DMF and DCM.

  • Dry the resin under vacuum.

4. Cleavage and Deprotection:

Cleave the peptide from the resin and remove the side-chain protecting groups with a standard TFA-based cleavage cocktail as described in the previous method.

Workflow Diagram

G cluster_SPPS Automated SPPS cluster_elimination On-Resin Dha Formation cluster_cleavage Cleavage and Purification start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple Fmoc-AA-OH (Standard Protocol) wash1->coupling coupling_serP Couple Fmoc-Ser(PO(OBzl)OH)-OH (HBTU/DIPEA, Double Couple) wash1->coupling_serP wash2 DMF Wash coupling->wash2 coupling_serP->wash2 repeat Repeat for all Amino Acids wash2->repeat Not Ser(P) wash2->repeat Is Ser(P) repeat->deprotection More AAs final_deprotection Final N-terminal Fmoc Deprotection repeat->final_deprotection Sequence Complete wash3 Wash with DMF final_deprotection->wash3 elimination Base-induced Elimination (e.g., 10% Piperidine/DMF) wash3->elimination wash4 Wash and Dry Resin elimination->wash4 cleavage Cleavage from Resin (TFA Cocktail) wash4->cleavage purification Purification (HPLC) cleavage->purification end Dha-Peptide purification->end

Caption: Workflow for the synthesis of Dha-peptides via the phosphoserine precursor route.

Direct Coupling of this compound: A Theoretical Discussion

While not a standard practice, it is theoretically conceivable to attempt the direct coupling of this compound in an automated synthesizer. Success would hinge on minimizing the exposure of the Dha residue to nucleophiles.

Hypothetical Protocol and Key Considerations
  • Coupling Reagents: Carbodiimide-based reagents such as diisopropylcarbodiimide (DIC) in the presence of an additive like Oxyma Pure would be preferred. These reagents do not require a tertiary amine base for activation, thus reducing the presence of nucleophiles during the coupling step.

  • Coupling Time: Short coupling times would be essential to minimize the duration the activated this compound is in solution.

  • Deprotection: The standard 20% piperidine in DMF for Fmoc deprotection would be a major challenge. Piperidine is a strong nucleophile and would likely add to the Dha double bond. A weaker base or a different deprotection strategy might be required, but this would deviate significantly from standard automated SPPS protocols.

  • Side Reactions: The primary side reaction of concern is the Michael addition of nucleophiles to the β-carbon of the Dha residue. This could occur with:

    • Piperidine: During the Fmoc deprotection step, leading to a piperidinyl-alanine adduct.

    • The N-terminus of another peptide chain: Leading to peptide dimerization or oligomerization.

Diagram of Potential Side Reactions

G cluster_direct_coupling Direct Coupling of this compound dha_peptide Peptide-Resin with N-terminal Dha adduct Piperidinyl-alanine Adduct dha_peptide->adduct Michael Addition dimer Peptide Dimer/ Oligomer dha_peptide->dimer Michael Addition piperidine Piperidine (from Deprotection) piperidine->adduct peptide_n_terminus Free N-terminus of another peptide chain peptide_n_terminus->dimer

Caption: Potential side reactions during the direct coupling of this compound.

Data Summary

The following table summarizes the key aspects of the discussed protocols for the synthesis of Dha-containing peptides.

ParameterIndirect Method 1: Phenylselenocysteine RouteIndirect Method 2: Phosphoserine RouteDirect Coupling of this compound (Theoretical)
Precursor Amino Acid Fmoc-Sec(Ph)-OHFmoc-Ser(PO(OBzl)OH)-OHThis compound
Incorporation Method Standard automated SPPS couplingAutomated SPPS with optimized coupling (e.g., HBTU/TBTU, excess base, double coupling)Fast coupling with carbodiimides (e.g., DIC/Oxyma)
Dha Formation Reagent Hydrogen peroxide (H₂O₂)Mild base (e.g., Piperidine, DBU)N/A
Key Advantages High efficiency, chemoselective, well-documentedUtilizes a commercially available phosphoserine derivativePotentially more atom-economical and direct
Key Disadvantages Requires synthesis of Fmoc-Sec(Ph)-OH, use of selenium compoundsCoupling of the bulky precursor can be sluggish, potential for side reactions during eliminationHigh risk of Michael addition side reactions, not a standard or recommended procedure
Potential Side Reactions Incomplete oxidationIncomplete elimination, side reactions from the base treatmentMichael addition of piperidine or other peptide chains

Conclusion

The synthesis of dehydroalanine-containing peptides in automated synthesizers is a feasible and valuable technique for advanced peptide research and development. Due to the high reactivity of the Dha moiety, indirect methods are the established and recommended approach. The phenylselenocysteine precursor route offers a highly reliable and clean method for generating the Dha residue on-resin. The phosphoserine elimination method provides an alternative using a commercially available building block. While the direct coupling of this compound is an intriguing concept, it is fraught with potential side reactions and is not a recommended protocol for routine automated peptide synthesis. Researchers should carefully consider the advantages and disadvantages of each indirect method to select the most appropriate strategy for their target peptide.

References

Application Notes and Protocols for Post-Synthesis Modification of Dehydroalanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the post-synthesis modification of dehydroalanine (B155165) (Dha) residues in peptides and proteins. Dha is a versatile, non-canonical amino acid that serves as a key electrophilic handle for a variety of chemoselective modifications, enabling the synthesis of uniquely functionalized biomolecules for research, diagnostics, and therapeutic development.

Introduction

Dehydroalanine is an α,β-unsaturated amino acid that is not directly incorporated during ribosomal protein synthesis but can be generated post-translationally from serine or cysteine residues.[1] Its electrophilic nature makes it a prime target for conjugate addition reactions, allowing for the site-specific installation of a wide array of functionalities, including post-translational modifications (PTMs), biophysical probes, and drug payloads.[2][3] This document outlines protocols for the generation of Dha and its subsequent modification through Michael addition, palladium-catalyzed cross-coupling, and photoinitiated cycloaddition reactions.

Generation of Dehydroalanine Residues

The formation of Dha is a critical first step for subsequent modifications. Common methods involve the conversion of cysteine or serine residues already present in the peptide or protein sequence.

Conversion of Cysteine to Dehydroalanine

A reliable method for generating Dha is the bis-alkylation and elimination of a cysteine residue.[3][4] Another efficient approach involves the chemoselective transformation of cysteine using cesium carbonate.[5]

Protocol: Conversion of Cysteine to Dehydroalanine using Methyl-2,5-dibromovalerate [6][7]

This protocol describes the conversion of cysteine residues to dehydroalanine in a peptide sequence.

Materials:

  • Peptide containing one or more cysteine residues

  • Methyl-2,5-dibromovalerate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water (H₂O)

  • HPLC for purification

Procedure:

  • Dissolve the cysteine-containing peptide in a 1:1 mixture of DMF and H₂O.

  • Add a 5-fold molar excess of methyl-2,5-dibromovalerate to the peptide solution.

  • Add a 10-fold molar excess of K₂CO₃.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, purify the Dha-containing peptide by reverse-phase HPLC.

Quantitative Data: Cysteine to Dehydroalanine Conversion

ReagentPeptide SequenceSolventBaseReagent:Peptide RatioConversion Yield (%)Reference
DibromoadipamideH₂N-ACGDDACG-CO₂HVariousVarious50:1Stapled by-product observed[6]
Methyl-2,5-dibromovalerateH₂N-LTFCEYWAQLCSAA-CO₂H1:1 H₂O/DMFK₂CO₃>5:1High, minimal stapling[8]
Methyl-2,5-dibromovalerateH₂N-LTFCEYWAQLCSAA-CO₂H1:1 H₂O/DMSOK₂CO₃Low ratiosNo stapling observed[8]

Experimental Workflow: Cysteine to Dehydroalanine Conversion

G cluster_prep Peptide Preparation cluster_reaction Reaction cluster_analysis Analysis and Purification start Dissolve Cys-peptide in DMF/H₂O add_reagents Add Methyl-2,5-dibromovalerate and K₂CO₃ start->add_reagents react Stir at Room Temperature (1-2 hours) add_reagents->react monitor Monitor by LC-MS react->monitor purify Purify by HPLC monitor->purify end Dha-containing Peptide purify->end

Workflow for Cysteine to Dehydroalanine Conversion.

Thiol-Michael Addition to Dehydroalanine

The conjugate addition of thiols to the electrophilic Dha residue is a robust and widely used method for introducing a variety of functionalities.[9][10] This reaction proceeds under mild, often aqueous conditions and is highly chemoselective.

Protocol: Late-Stage Lipidation of a Dha-containing Peptide [10][11]

This protocol details the addition of a thiolated lipid to a peptide containing a Dha residue.

Materials:

  • Dha-containing peptide

  • Thiolated lipid (e.g., Diacylglycerol (DAG) thiol)

  • Dodecylphosphocholine (DPC) detergent

  • Phosphate (B84403) buffer (pH 8)

  • HPLC for analysis and purification

Procedure:

  • Dissolve the Dha-containing peptide in phosphate buffer (pH 8).

  • Add a solution of the thiolated lipid and DPC detergent in the same buffer. A typical final concentration is 1.2 equivalents of thiol and 2.2 mM DPC.

  • Incubate the reaction mixture at room temperature.

  • Monitor the reaction progress by HPLC. The reaction often reaches >95% conversion within 18 hours.

  • Purify the resulting lipopeptide by reverse-phase HPLC.

Quantitative Data: Thiol-Michael Addition to Dehydroalanine

Dha SubstrateThiol NucleophileConditionsConversion Yield (%)Time (h)Reference
Protected Dha amino acidDAG thiol (1 equiv)pH 8, DPC9518[10]
Protected Dha amino acidDAG thiol (1.2 equiv)pH 8, 2.2 mM DPC>9918[11]
Peptide-DhaDecane thiolpH 8, DPC>9918[10]
Peptide-DhaThiolated CholesterolpH 8, DPC9318[10]

Reaction Pathway: Thiol-Michael Addition

G Dha Dehydroalanine Residue Intermediate Thiolate attacks β-carbon Dha->Intermediate + R-S⁻ Thiol Thiol (R-SH) Thiol->Intermediate Base Product Thioether Adduct Intermediate->Product Protonation

Mechanism of Thiol-Michael addition to Dha.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated cross-coupling reactions offer a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl groups onto Dha residues.[12][13] This method can be performed in aqueous conditions, making it suitable for biological macromolecules.[14]

Protocol: Palladium-Catalyzed Arylation of a Dha-containing Peptide [13][14]

This protocol describes the coupling of an arylboronic acid to a Dha residue in a peptide, such as Nisin.

Materials:

  • Dha-containing peptide (e.g., Nisin)

  • Arylboronic acid

  • Pd(EDTA)(OAc)₂ catalyst

  • Sodium phosphate buffer (50 mM, pH 7)

  • Dimethylformamide (DMF)

  • MALDI-TOF mass spectrometer for analysis

Procedure:

  • Prepare a stock solution of the Dha-containing peptide (e.g., 40 μM Nisin) in 50 mM sodium phosphate buffer (pH 7).

  • Prepare a 10 mM stock solution of the arylboronic acid in DMF.

  • Prepare a 10 mM stock solution of the Pd(EDTA)(OAc)₂ catalyst in the same buffer.

  • In a reaction vessel, combine the peptide solution, arylboronic acid stock solution (to a final concentration of 2 mM), and catalyst stock solution (to a final concentration of 2 mM). The final DMF concentration should be around 2.2%.

  • Shake the reaction mixture for 16 hours at 37°C.

  • Analyze the reaction mixture by MALDI-TOF mass spectrometry to determine the extent of modification.

Quantitative Data: Palladium-Catalyzed Cross-Coupling

Peptide/ProteinArylboronic AcidCatalystConditionsConversionProduct Type(s)Reference
Nisin4-Methoxyphenylboronic acidPd(EDTA)(OAc)₂pH 7, 37°C, 16h-Heck & Conjugate Addition[13]
NisinPhenylboronic acidPd(EDTA)(OAc)₂pH 7, 37°C, 16h-Heck & Conjugate Addition[14]
SUMO_M60Dhap-Toluylboronic acidPd(EDTA)(OAc)₂pH 7, 37°CFullCross-coupled product[13]

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_peptide Prepare Dha-peptide solution in buffer mix Combine peptide, boronic acid, and catalyst prep_peptide->mix prep_boronic Prepare arylboronic acid stock in DMF prep_boronic->mix prep_catalyst Prepare Pd catalyst stock in buffer prep_catalyst->mix incubate Incubate at 37°C for 16 hours mix->incubate analyze Analyze by MALDI-TOF MS incubate->analyze end Arylated Peptide analyze->end

Workflow for Palladium-Catalyzed Arylation of Dha.

Photoinitiated 1,3-Dipolar Cycloaddition

This catalyst-free method utilizes UV light to trigger a rapid cycloaddition between Dha and a tetrazole, resulting in a fluorescent pyrazoline-modified peptide.[15][16] This approach offers excellent chemoselectivity and temporal control.[17]

Protocol: Photoinitiated Modification of a Dha-containing Peptide [15][18]

This protocol outlines the light-induced reaction between a Dha-containing peptide and a 2,5-diaryl tetrazole.

Materials:

  • Dha-containing peptide

  • 2,5-Diaryl tetrazole

  • Water or a water-acetonitrile mixture

  • Hand-held UV lamp (302 nm)

  • HPLC and fluorescence spectroscopy for analysis

Procedure:

  • Dissolve the Dha-containing peptide and the 2,5-diaryl tetrazole in water or a suitable aqueous solvent mixture.

  • Irradiate the solution with a low-power 302 nm UV lamp at room temperature.

  • The reaction is typically complete within minutes. Monitor the formation of the fluorescent pyrazoline product by HPLC and fluorescence spectroscopy.

  • Purify the modified peptide by reverse-phase HPLC if necessary.

Quantitative Data: Photoinitiated Cycloaddition

PeptideTetrazoleSolventIrradiation Time (min)Yield (%)Reference
Amide-protected peptide 4aTetrazole 1aH₂O/MeCN (4:1)10-1568-84[18]
ThiostreptonTetrazole 1bH₂O20High[17]

Reaction Pathway: Photoinitiated Cycloaddition

G Tetrazole 2,5-Diaryl Tetrazole Dipole Nitrile Imine Dipole Tetrazole->Dipole UV Light (302 nm) Cycloaddition [3+2] Cycloaddition Dipole->Cycloaddition Dha Dehydroalanine Residue Dha->Cycloaddition Product Fluorescent Pyrazoline Adduct Cycloaddition->Product

Mechanism of Photoinitiated Cycloaddition on Dha.

Applications in Drug Development and Research

The post-synthesis modification of dehydroalanine residues provides a versatile platform for:

  • Peptide Stapling: Creating cyclic peptides with enhanced stability and cell permeability.[19]

  • Bioconjugation: Attaching imaging agents, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs to peptides and proteins for diagnostic and therapeutic applications.[6]

  • Synthesis of PTM Mimics: Generating homogeneously modified proteins to study the functional roles of post-translational modifications.[20]

  • Development of Novel Biotherapeutics: Engineering proteins and antibodies with improved pharmacokinetic properties and novel functionalities.

These protocols and the associated data provide a foundational resource for researchers to leverage the unique reactivity of dehydroalanine for advanced applications in chemical biology and drug discovery.

References

Application Notes and Protocols: Fmoc-Dha-OH as a Precursor for Selenocysteine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenocysteine (B57510) (Sec), the 21st proteinogenic amino acid, is a critical component of various redox-active enzymes, such as glutathione (B108866) peroxidases and thioredoxin reductases.[1][2] Its unique chemical properties, stemming from the lower pKa and higher nucleophilicity of its selenol group compared to the thiol group of cysteine, are central to its biological function.[1][3] The chemical synthesis of selenocysteine-containing peptides, however, presents challenges. A robust and efficient method for incorporating selenocysteine into peptides involves the use of dehydroalanine (B155165) (Dha) as a precursor.[1][4] This approach circumvents issues associated with the direct use of protected selenocysteine derivatives, which can be prone to side reactions like β-elimination to form dehydroalanine during solid-phase peptide synthesis (SPPS).[5][6]

This application note details the use of Nα-Fmoc-protected dehydroalanine (Fmoc-Dha-OH) as a building block in SPPS, followed by a post-synthetic modification to generate the selenocysteine residue. The core of this methodology is the Michael addition of a selenium nucleophile to the electrophilic double bond of the dehydroalanine residue within the peptide sequence.[4] This strategy offers a versatile and efficient route for the site-specific incorporation of selenocysteine into synthetic peptides.

Chemical Transformation Pathway

The overall process involves two key stages: the incorporation of this compound into a peptide sequence via standard solid-phase peptide synthesis, followed by the on-resin or in-solution addition of a protected selenol to the dehydroalanine residue. A common and effective selenium donor is p-methoxybenzyl (pMob) selenol, which is generated in situ from its corresponding diselenide.[4]

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Se_Addition Post-Synthetic Modification cluster_cleavage Cleavage and Deprotection Resin Solid Support (e.g., Rink Amide Resin) AA_coupling Amino Acid Couplings (Standard Fmoc-SPPS cycles) Resin->AA_coupling Elongation Dha_Peptide Resin-Bound Peptide with Dha Residue AA_coupling->Dha_Peptide Fmoc_Dha_OH This compound Fmoc_Dha_OH->AA_coupling Incorporation pMob_diselenide Bis(p-methoxybenzyl) Diselenide Sec_Peptide Resin-Bound Peptide with Sec(pMob) Residue Dha_Peptide->Sec_Peptide Michael Addition pMob_selenol p-Methoxybenzyl Selenol (pMob-SeH) pMob_diselenide->pMob_selenol Reduction NaBH4 NaBH4 NaBH4->pMob_selenol pMob_selenol->Sec_Peptide Final_Peptide Final Selenocysteine-Containing Peptide Sec_Peptide->Final_Peptide Cleavage_cocktail Cleavage Cocktail (e.g., TFA-based) Cleavage_cocktail->Final_Peptide

Figure 1: Overall workflow for selenocysteine synthesis via a Dha intermediate.

Quantitative Data Summary

The conversion of the dehydroalanine residue to the p-methoxybenzyl-protected selenocysteine residue is highly efficient under optimized conditions. The following table summarizes the reported yields for this key transformation step.

Precursor PeptideSelenium DonorReaction ConditionsProductYield (%)Reference
Tripeptide with Dhap-Methoxybenzyl selenolMeOH, 50 mM sodium phosphate (B84403) buffer (pH 8)Tripeptide with Sec(pMob)80-90%[4]

Experimental Protocols

Protocol 1: Generation of p-Methoxybenzyl Selenol

This protocol describes the in situ generation of the selenium nucleophile, p-methoxybenzyl selenol, from its corresponding diselenide.

Materials:

  • Bis(p-methoxybenzyl) diselenide

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (MeOH), degassed

  • Nitrogen (N₂) gas supply

Procedure:

  • Dissolve bis(p-methoxybenzyl) diselenide (2 equivalents) in degassed methanol.

  • Place the solution in an ice bath (0 °C) under a nitrogen atmosphere.

  • Add sodium borohydride (4 equivalents) portion-wise to the solution. An immediate evolution of hydrogen gas will be observed.

  • Stir the reaction mixture for 5 minutes at 0 °C. The resulting solution containing p-methoxybenzyl selenol is ready for immediate use in the subsequent Michael addition reaction.

Protocol 2: Michael Addition of p-Methoxybenzyl Selenol to a Dha-Containing Peptide

This protocol details the conversion of a dehydroalanine residue within a peptide to a protected selenocysteine residue.

Materials:

  • Dha-containing peptide (dissolved in a minimal amount of methanol)

  • In situ generated p-methoxybenzyl selenol solution (from Protocol 1)

  • 50 mM Sodium phosphate buffer (pH 8.0)

Procedure:

  • To the Dha-containing peptide solution, add the 50 mM sodium phosphate buffer (pH 8.0).

  • Add the freshly prepared p-methoxybenzyl selenol solution dropwise to the peptide solution with stirring.

  • Allow the reaction to proceed at room temperature. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or HPLC).

  • Upon completion, the reaction mixture can be purified using standard chromatographic techniques (e.g., preparative HPLC) to isolate the selenocysteine-containing peptide.

Logical Workflow for Selenocysteine Peptide Synthesis

The synthesis of a selenocysteine-containing peptide using this compound as a precursor follows a logical progression from peptide assembly to final product purification.

G start Start spps 1. Incorporate this compound into peptide sequence via SPPS start->spps end End prep_selenol 2. Prepare p-methoxybenzyl selenol from diselenide and NaBH4 spps->prep_selenol michael_addition 3. Perform Michael addition of selenol to Dha-peptide prep_selenol->michael_addition cleavage 4. Cleave peptide from resin and remove protecting groups michael_addition->cleavage purification 5. Purify the final selenocysteine peptide (HPLC) cleavage->purification analysis 6. Characterize the final product (e.g., Mass Spectrometry) purification->analysis analysis->end

Figure 2: Step-by-step workflow for the synthesis and purification.

Conclusion

The use of this compound as a precursor for the synthesis of selenocysteine-containing peptides offers a highly effective and versatile strategy. The post-synthetic modification of the dehydroalanine residue via Michael addition of a selenium nucleophile is a high-yield reaction that can be performed under mild conditions.[4] This methodology provides researchers and drug development professionals with a reliable tool for the site-specific incorporation of selenocysteine, facilitating the exploration of the structure and function of selenoproteins and the development of novel peptide-based therapeutics.

References

Synthesis of Peptidomimetics Using Fmoc-Dha-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a cornerstone of modern drug discovery. These modified peptides often exhibit enhanced therapeutic properties, such as increased stability against enzymatic degradation, improved bioavailability, and better receptor selectivity. A versatile and powerful tool in the synthesis of peptidomimetics is N-α-Fmoc-2,3-dehydroalanine (Fmoc-Dha-OH). The electrophilic nature of the dehydroalanine (B155165) (Dha) residue makes it an excellent Michael acceptor, allowing for the site-specific introduction of a wide array of functionalities through conjugate addition reactions. This enables the creation of diverse peptidomimetic libraries, including mimics of post-translational modifications (PTMs) like phosphorylation and lipidation, as well as peptides with novel side chains and cyclizations.

These application notes provide detailed protocols for the solid-phase synthesis of peptidomimetics using this compound, covering the incorporation of the Dha residue, on-resin Michael addition reactions with various nucleophiles, and subsequent cleavage, purification, and characterization of the final products.

Core Principles and Workflow

The synthesis of peptidomimetics using this compound follows a logical workflow rooted in standard solid-phase peptide synthesis (SPPS). The key steps involve the initial assembly of the peptide chain on a solid support, incorporation of the this compound building block, post-synthesis modification of the Dha residue via Michael addition, and finally, cleavage and purification of the target peptidomimetic.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 On-Resin Modification cluster_2 Final Processing A Resin Swelling & Deprotection B Amino Acid Couplings A->B C This compound Coupling B->C D Michael Addition (e.g., with Thiols, Amines) C->D Post-synthetic Modification E Cleavage from Resin D->E Deprotection F Purification (RP-HPLC) E->F G Characterization (LC-MS) F->G

General workflow for peptidomimetic synthesis using this compound.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Dehydroalanine-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing a Dha residue using standard Fmoc-SPPS chemistry.[1][2]

Materials:

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (0.1 mmol scale) in DMF for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.[1]

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-amino acid (0.4 mmol, 4 eq.) with HBTU (0.39 mmol, 3.9 eq.) and HOBt (0.4 mmol, 4 eq.) in DMF for 2 minutes.

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: Wash the resin as described in step 3.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • This compound Coupling: For the incorporation of dehydroalanine, use this compound and follow the same coupling procedure as for other amino acids. Due to its structure, longer coupling times or double coupling may be necessary to ensure complete reaction.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and MeOH (3 times). Dry the resin under vacuum.

Protocol 2: On-Resin Michael Addition of Thiols to Dehydroalanine

This protocol describes the modification of the resin-bound Dha-containing peptide with a thiol nucleophile to generate a thioether linkage, a common strategy to create lipidated peptides or mimics of other PTMs.[3][4][5]

Materials:

  • Resin-bound peptide with an N-terminal deprotected Dha residue (from Protocol 1)

  • Thiol of interest (e.g., 1-dodecanethiol (B93513) for lipidation)

  • Base (e.g., DIPEA or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Solvent (e.g., DMF or a mixture of water and methanol)

Procedure:

  • Resin Swelling: Swell the Dha-containing peptide-resin in the reaction solvent (e.g., DMF) for 30 minutes.

  • Michael Addition Reaction:

    • Prepare a solution of the thiol (5-10 equivalents relative to the resin loading) and the base (e.g., 2-5 equivalents of DIPEA) in the reaction solvent.

    • Add the thiol/base solution to the swollen resin.

    • Agitate the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight, depending on the nucleophilicity of the thiol.[3]

  • Monitoring: The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5 times), DCM (5 times), and MeOH (3 times).

  • Drying: Dry the resin under vacuum. The resin is now ready for cleavage.

Protocol 3: Cleavage, Purification, and Characterization

This protocol details the final steps to obtain the purified peptidomimetic.

Materials:

  • Modified peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[1]

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

  • RP-HPLC system with a C18 column[6][7]

  • LC-MS system[8][9]

Procedure:

  • Cleavage:

    • Add the cleavage cocktail to the dry resin in a reaction vessel.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitation:

    • Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and repeat the ether wash twice.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile (B52724) mixture).

    • Purify the peptide by preparative RP-HPLC using a C18 column. A typical gradient is 5-95% acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes.[10]

    • Collect fractions and analyze them by analytical RP-HPLC and/or LC-MS to identify those containing the pure product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptidomimetic as a fluffy white powder.

  • Characterization: Confirm the identity and purity of the final product using high-resolution LC-MS to determine the molecular weight and fragmentation pattern.[8][9]

Quantitative Data Summary

The efficiency of the on-resin Michael addition to dehydroalanine can vary depending on the nucleophile, base, and reaction conditions. Below is a summary of representative yields for different types of peptidomimetic syntheses.

Peptidomimetic TypeNucleophileBaseSolventReaction Time (h)Yield (%)Reference
Thioether (Lipidation) 1-Hexadecanethiol-DMF2491[11]
Thioether ThiophenolDBUCH2Cl2195
Thioether (Glycopeptide mimic) Tri-O-acetyl-2-acetamido-2-deoxy-1-thio-α-d-galactopyranoseDBU--High[12]
Azido-peptide Sodium Azide (from Fmoc-Ser-OH precursor)---62-75[13]
Phosphonate mimic Diethyl phosphite---High[14]

Note: Yields can be highly sequence- and substrate-dependent. The data presented are illustrative examples.

Visualizing Reaction Pathways

The Michael addition of a thiol to a Dha-containing peptide on a solid support is a key reaction in this workflow.

G Resin Resin-Peptide-Dha Product Resin-Peptide-S-R Resin->Product + R-SH Base, Solvent Thiol R-SH G A Fmoc-Asn-OH B Fmoc-Dap-OH A->B Hofmann Rearrangement C Fmoc-Ala(N3)-OH B->C Diazo Transfer

References

Troubleshooting & Optimization

common side reactions with Fmoc-Dha-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Dha-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in peptide synthesis?

A: this compound is the N-α-Fmoc protected form of dehydroalanine (B155165) (Dha), an unsaturated amino acid. It is a valuable building block in solid-phase peptide synthesis (SPPS) for introducing a reactive handle into a peptide sequence. The electrophilic nature of the Dha residue allows for post-synthetic modifications, such as the introduction of labels, cross-linkers, or other moieties via Michael addition.[1] This makes it a versatile tool for creating peptide conjugates and peptidomimetics with unique biological activities.

Q2: What is the primary side reaction associated with the use of this compound during Fmoc-SPPS?

A: The most common and significant side reaction is the Michael addition of piperidine (B6355638) to the dehydroalanine residue during the Fmoc deprotection step.[2] Piperidine, the standard base used to remove the Fmoc protecting group, is a nucleophile that can attack the electrophilic double bond of the Dha residue, leading to the formation of a stable 3-(1-piperidinyl)alanine adduct. This side product is often difficult to separate from the desired peptide, reducing the overall yield and purity.

Q3: Can other side reactions occur when using this compound?

A: Yes, other potential side reactions include:

  • Polymerization: Under certain conditions, the reactive dehydroalanine residue can potentially lead to polymerization, especially at high concentrations or during prolonged reaction times.[3][4]

  • Racemization: While the α-carbon of dehydroalanine is sp2 hybridized and thus achiral, racemization can potentially occur at the preceding amino acid residue during the coupling of this compound, a general concern in peptide synthesis.

  • Instability during coupling: The low nucleophilicity of the N-terminal enamine group in deprotected Dha can sometimes hinder efficient peptide coupling to the subsequent amino acid.[3][4]

Troubleshooting Guides

Issue 1: Presence of an unexpected +85 Da adduct in the final peptide.

Problem: Mass spectrometry analysis of the purified peptide shows a significant peak corresponding to the target peptide mass +85 Da.

Cause: This mass increase is characteristic of the addition of one molecule of piperidine to the dehydroalanine residue, forming a 3-(1-piperidinyl)alanine side product.

Solution:

  • Change the Fmoc Deprotection Reagent: The most effective solution is to replace piperidine with a less nucleophilic base for the Fmoc deprotection steps. Recommended alternatives include:

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic base that effectively removes the Fmoc group without adding to the Dha residue.[5]

    • Piperazine (B1678402): A less nucleophilic secondary amine that can be used as an alternative to piperidine.[6][7][8] A combination of piperazine and DBU has also been shown to be effective.[6][7]

  • Optimize Deprotection Conditions: If using piperidine is unavoidable, minimizing the contact time and concentration can help reduce the extent of the side reaction. However, this may lead to incomplete Fmoc deprotection, resulting in deletion sequences.

Experimental Protocol: Fmoc Deprotection using DBU
  • Reagent Preparation: Prepare a 2% (v/v) solution of DBU in N,N-dimethylformamide (DMF).

  • Deprotection Step:

    • Swell the peptide-resin in DMF.

    • Drain the DMF and add the 2% DBU solution to the resin.

    • Allow the reaction to proceed for 5-10 minutes at room temperature with gentle agitation.

    • Drain the deprotection solution.

    • Repeat the treatment with fresh 2% DBU solution for another 5-10 minutes to ensure complete deprotection.

  • Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of DBU and the dibenzofulvene-piperidine adduct scavenger (if used).

  • Monitoring: Perform a Kaiser test or other appropriate test to confirm the presence of a free primary amine before proceeding to the next coupling step.

Note: As DBU is non-nucleophilic, it does not scavenge the dibenzofulvene (DBF) byproduct of Fmoc cleavage. It is recommended to add a scavenger, such as piperidine at a low concentration (e.g., 2% piperidine in the DBU solution), or to ensure very thorough washing to prevent DBF from reacting with the newly deprotected N-terminus.

Troubleshooting Workflow: Unexpected Adduct Formation

Troubleshooting_Adduct start Mass Spec shows +85 Da adduct cause Piperidine addition to Dha residue start->cause solution Modify Fmoc Deprotection Protocol cause->solution alt_base Use Alternative Base solution->alt_base optimize Optimize Piperidine Conditions (Not Recommended) solution->optimize dbu 2% DBU in DMF alt_base->dbu piperazine 10% Piperazine in NMP/EtOH alt_base->piperazine result Reduced or Eliminated Adduct Formation dbu->result piperazine->result optimize->result Partial Success/ Risk of Deletions

Caption: Troubleshooting workflow for piperidine adduct formation on Dha.

Issue 2: Low yield of the final peptide and presence of multiple shorter sequences.

Problem: The overall yield of the desired peptide is low, and HPLC or mass spectrometry analysis reveals the presence of deletion sequences.

Cause: This can be due to incomplete Fmoc deprotection or inefficient coupling of the amino acid following the dehydroalanine residue.

Solution:

  • Ensure Complete Deprotection: When using alternative bases like DBU or piperazine, it's crucial to optimize the deprotection time and repetitions to ensure complete removal of the Fmoc group. Perform a Kaiser test after deprotection to confirm the presence of free amines.

  • Optimize Coupling to Dha: The enamine at the N-terminus of a deprotected Dha residue can be less nucleophilic than a standard primary amine.

    • Use a stronger activating agent: Consider using coupling reagents like HATU or HCTU.

    • Increase coupling time and/or temperature: Allow for a longer coupling time or perform the coupling at a slightly elevated temperature (e.g., 50 °C for microwave-assisted synthesis).

    • Double coupling: Perform the coupling step twice to ensure complete acylation of the Dha N-terminus.

Experimental Protocol: Double Coupling onto a Dehydroalanine Residue
  • First Coupling:

    • Following Fmoc deprotection and washing, add the activated Fmoc-protected amino acid (3-5 equivalents) to the peptide-resin.

    • Allow the coupling reaction to proceed for the standard time (e.g., 1-2 hours at room temperature).

    • Drain the coupling solution and wash the resin with DMF.

  • Second Coupling:

    • Prepare a fresh solution of the activated Fmoc-protected amino acid.

    • Add the fresh coupling solution to the same resin and allow it to react for another 1-2 hours.

  • Washing and Capping:

    • Drain the coupling solution and thoroughly wash the resin with DMF.

    • It is advisable to perform a capping step with acetic anhydride (B1165640) to block any unreacted amino groups and prevent the formation of deletion sequences in the subsequent steps.

Logical Diagram: Optimizing Synthesis of Dha-Containing Peptides

Dha_Synthesis_Optimization cluster_troubleshooting Troubleshooting start Synthesizing Dha- Containing Peptide deprotection Fmoc Deprotection start->deprotection coupling Coupling next Fmoc-AA-OH deprotection->coupling cleavage Cleavage and Purification coupling->cleavage analysis LC-MS Analysis cleavage->analysis success High Purity Target Peptide analysis->success failure Low Yield/ Side Products analysis->failure troubleshoot_deprotection Incomplete Deprotection? -> Use stronger base (DBU) -> Increase deprotection time failure->troubleshoot_deprotection troubleshoot_coupling Inefficient Coupling? -> Double couple -> Use stronger activator (HATU) failure->troubleshoot_coupling troubleshoot_adduct Piperidine Adduct? -> Use non-nucleophilic base (DBU) failure->troubleshoot_adduct troubleshoot_deprotection->deprotection Optimize troubleshoot_coupling->coupling Optimize troubleshoot_adduct->deprotection Modify

Caption: Optimization workflow for the synthesis of Dha-containing peptides.

Data on Deprotection Reagents and Side Reactions

The following table provides a qualitative and estimated quantitative comparison of common Fmoc deprotection reagents and their propensity to cause Michael addition to dehydroalanine.

Deprotection ReagentConcentrationNucleophilicityAdduct Formation PotentialRecommended Use with this compound
Piperidine 20% in DMFHighHighNot Recommended
DBU 2% in DMFVery Low (Non-nucleophilic)Very LowHighly Recommended
Piperazine 10% in NMP/EtOHModerateLow to ModerateRecommended Alternative
Piperazine + DBU 5% + 2% in DMFLowLowRecommended for difficult sequences [6][7]

Disclaimer: The quantitative potential for adduct formation is an estimate based on qualitative descriptions in the literature. Actual percentages will vary depending on the specific peptide sequence, reaction conditions, and deprotection time.

References

preventing piperidine addition to dehydroalanine during Fmoc deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of piperidine (B6355638) addition to dehydroalanine (B155165) (Dha) residues during Fmoc deprotection in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for the addition of piperidine to dehydroalanine?

A1: The addition of piperidine to a dehydroalanine residue is a classic example of a Michael addition reaction. The secondary amine of piperidine acts as a nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated carbonyl system of the dehydroalanine residue. This results in the formation of a stable, undesired piperidine-Dha adduct.

Q2: Why is this side reaction a concern during Fmoc deprotection?

A2: Standard Fmoc deprotection is carried out using a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF). While effective at removing the Fmoc protecting group, the nucleophilic nature of piperidine makes it reactive towards the electrophilic Dha residue. This side reaction reduces the yield of the desired peptide and introduces a significant impurity that can be difficult to remove during purification.

Q3: What are the primary strategies to prevent piperidine addition to dehydroalanine?

A3: The most effective strategies involve replacing piperidine with alternative, non-nucleophilic or less nucleophilic bases for Fmoc deprotection. The two most common and effective alternatives are:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that efficiently removes the Fmoc group without adding to the dehydroalanine residue.

  • Piperazine (B1678402): A less nucleophilic cyclic secondary amine that can be used as an alternative to piperidine. It is often used in combination with DBU for faster and more efficient deprotection.

Q4: Are there any drawbacks to using DBU for Fmoc deprotection?

A4: While DBU is highly effective at preventing the Michael addition side reaction, it is a stronger base than piperidine and can increase the risk of other side reactions, such as aspartimide formation, particularly in sequences containing aspartic acid residues.[1] Careful consideration of the peptide sequence is necessary when opting for DBU-based deprotection.

Troubleshooting Guide

Problem: My mass spectrometry analysis shows an unexpected mass addition of +85 Da to my dehydroalanine-containing peptide after Fmoc deprotection with piperidine.

Cause: This mass shift corresponds to the addition of one molecule of piperidine (molar mass ≈ 85.15 g/mol ) to the dehydroalanine residue.

Solution:

  • Confirm the Adduct:

    • Calculate the expected mass of the piperidine-Dha adduct. The mass of the adduct will be the mass of your target peptide plus approximately 85.15 Da.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion with the +85 Da mass shift. Fragmentation should confirm the location of the modification at the dehydroalanine residue.

  • Optimize Future Syntheses:

    • Switch to a Non-Nucleophilic Base: The most robust solution is to replace piperidine with a non-nucleophilic base for the Fmoc deprotection steps. A solution of 2% DBU in DMF is a highly effective alternative.

    • Use a Less Nucleophilic Amine: A combination of 5% piperazine and 2% DBU in DMF offers rapid and efficient deprotection with a reduced risk of adduct formation.

    • Modify Deprotection Protocol: If piperidine must be used, minimizing the deprotection time and ensuring thorough washing of the resin after each deprotection step can help to reduce the extent of the side reaction, although this is a less reliable solution.

Data Presentation

The following table summarizes a comparison of the performance of different Fmoc deprotection reagents in the synthesis of a model peptide containing a residue susceptible to nucleophilic attack, analogous to dehydroalanine. The data illustrates the significant improvement in yield and reduction of side products when using DBU instead of piperidine.

Deprotection ReagentDesired Product Yield (%)Side Product Formation (%)
20% Piperidine in DMF30High
2% DBU in DMF36Not Observed

Data adapted from a study on thioamide-containing peptides, which are similarly susceptible to side reactions with nucleophilic bases.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 2-4 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Fmoc Deprotection with DBU
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF and add a solution of 2% (v/v) DBU in DMF to the resin.

  • Agitate the mixture for 2-5 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 2-4 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of DBU.

Protocol 3: Fmoc Deprotection with Piperazine/DBU
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF and add a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF.

  • Agitate the mixture for 2-3 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 2-4 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagents.

Visualizations

Michael_Addition cluster_reactants Reactants cluster_product Product Piperidine Piperidine (Nucleophile) Dha_Peptide Dehydroalanine Peptide (Electrophile) Piperidine->Dha_Peptide Michael Addition Adduct Piperidine-Dha Adduct (Side Product) Dha_Peptide->Adduct

Caption: Mechanism of piperidine addition to dehydroalanine.

Experimental_Workflow Start Start: Fmoc-Dha-Peptide-Resin Deprotection Fmoc Deprotection Step Start->Deprotection Choice Choice of Base Deprotection->Choice Piperidine 20% Piperidine in DMF Choice->Piperidine Standard DBU 2% DBU in DMF Choice->DBU Recommended Piperazine_DBU 5% Piperazine / 2% DBU in DMF Choice->Piperazine_DBU Recommended Side_Reaction Piperidine-Dha Adduct Formation Piperidine->Side_Reaction Desired_Product H2N-Dha-Peptide-Resin DBU->Desired_Product Piperazine_DBU->Desired_Product Side_Reaction->Desired_Product Reduced Yield

Caption: Workflow for preventing piperidine-Dha adduct formation.

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Dha-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling efficiency of Fmoc-Dha-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is the N-terminally fluorenylmethyloxycarbonyl (Fmoc) protected form of dehydroalanine (B155165) (Dha). Dha is an unsaturated amino acid that serves as a versatile building block in peptide chemistry. It is incorporated into peptides to introduce conformational constraints, act as a reactive handle for post-translational modifications, or to serve as a precursor for other amino acids.

Q2: What are the main challenges associated with the direct coupling of this compound in SPPS?

The direct coupling of this compound in SPPS presents several challenges. The primary issue is the high reactivity of the α,β-unsaturated double bond, which makes it susceptible to nucleophilic attack, particularly Michael addition reactions.[1][2][3] Additionally, the carboxyl group of dehydroalanine exhibits low reactivity towards activating agents, which can lead to incomplete coupling.[4]

Q3: Are there alternative methods for incorporating dehydroalanine into peptides?

Yes, due to the challenges of direct coupling, indirect methods are commonly employed. These methods typically involve the synthesis of a stable precursor amino acid, which is incorporated into the peptide chain and subsequently converted to dehydroalanine. Common precursors include O-protected serine or threonine derivatives, which undergo β-elimination, or selenocysteine (B57510) derivatives that are converted to Dha via oxidative elimination.[1][5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency Low reactivity of the this compound carboxyl group.- Use a more potent coupling reagent such as HATU or HCTU. - Increase the equivalents of this compound and coupling reagents. - Extend the coupling time. - Perform a double coupling.
Presence of Piperidine (B6355638) Adducts Michael addition of piperidine (from the Fmoc deprotection step) to the dehydroalanine double bond.[1]- Use a milder base for Fmoc deprotection, such as 2% DBU in DMF.[7] - Minimize the time the deprotected N-terminus is exposed to piperidine. - Consider an indirect method for Dha incorporation to avoid exposing the Dha residue to piperidine.
Deletion of Dha Residue Incomplete coupling of this compound.- Monitor the coupling reaction using a Kaiser test to ensure completion. - If the Kaiser test is positive after the initial coupling, perform a second coupling. - Optimize coupling conditions as described for low coupling efficiency.
Formation of Unidentified Byproducts Side reactions involving the dehydroalanine moiety, such as hydration of the double bond or polymerization.- Ensure anhydrous conditions during coupling. - Use high-purity solvents and reagents. - Analyze byproducts by mass spectrometry to identify their structures and deduce the side reaction mechanism.

Experimental Protocols

Protocol 1: Direct Coupling of this compound using HATU

This protocol outlines the direct incorporation of this compound into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Piperidine, 20% in DMF

  • DCM (Dichloromethane)

  • Kaiser test kit

Procedure:

  • Fmoc Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine and byproducts.

  • Activation of this compound: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 1-2 minutes.

  • Coupling: Add the activated this compound solution to the resin. Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling for an additional 1-2 hours or perform a double coupling.

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Proceed with the next cycle of the peptide synthesis.

Protocol 2: Indirect Incorporation of Dha via β-Elimination of Serine

This protocol describes the formation of dehydroalanine from a serine residue within the peptide sequence.

Materials:

Procedure:

  • Peptide Synthesis: Synthesize the peptide sequence including the serine residue using standard Fmoc-SPPS protocols.

  • Side-Chain Deprotection of Serine: After completion of the chain elongation, selectively deprotect the side chain of the serine residue if a labile protecting group was used. For tert-butyl protected serine, this is typically done during the final cleavage from the resin with TFA.

  • β-Elimination: After cleavage and deprotection, dissolve the crude peptide in anhydrous DMF. Add TBAF solution (2-3 equivalents per serine residue) dropwise at 0°C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC-MS until the conversion of serine to dehydroalanine is complete.

  • Quenching and Purification: Quench the reaction with a weak acid (e.g., acetic acid). Purify the dehydroalanine-containing peptide by preparative HPLC.

Data Presentation

Table 1: Comparison of Coupling Reagents for Fmoc-Amino Acids

While specific quantitative data for this compound coupling efficiency is scarce in the literature, the following table provides a general comparison of common coupling reagents used in SPPS, which can guide the selection for this compound coupling.

Coupling Reagent Class Relative Reactivity Advantages Disadvantages
DIC/HOBt CarbodiimideModerateCost-effective, low racemization with HOBt.Slower reaction rates, formation of insoluble DCU byproduct with DCC.
HBTU/HATU Aminium/Uronium SaltHighFast and efficient, widely used. HATU is particularly effective for hindered couplings.[8]Potential for guanidinylation of the N-terminus if used in excess. Higher cost.
PyBOP Phosphonium SaltHighEfficient, no risk of guanidinylation.Byproducts can be difficult to remove in solution-phase synthesis.
COMU Aminium/Uronium SaltVery HighVery high reactivity, safer byproducts than benzotriazole-based reagents.[9]Higher cost.

Visualizations

SPPS_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Start Fmoc_AA Fmoc-Protected Amino Acid Coupling Coupling (this compound + Activator) Fmoc_AA->Coupling Washing1 Washing Deprotection->Washing1 Washing1->Coupling Washing2 Washing Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Cycle->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Cycle->Cleavage Final Amino Acid Crude_Peptide Crude Dha-Peptide Cleavage->Crude_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Logic Start Low Yield of Dha-Peptide Check_Coupling Check Coupling Efficiency (Kaiser Test) Start->Check_Coupling Check_MS Analyze Crude Product by Mass Spectrometry Start->Check_MS Incomplete_Coupling Incomplete Coupling (Deletion Sequence) Check_Coupling->Incomplete_Coupling Positive Side_Reaction Side Reaction Product (e.g., Piperidine Adduct) Check_MS->Side_Reaction Unexpected Mass Optimize_Coupling Optimize Coupling: - Stronger Activator - Double Coupling - Longer Time Incomplete_Coupling->Optimize_Coupling Change_Deprotection Change Deprotection: - Use DBU instead of Piperidine Side_Reaction->Change_Deprotection Indirect_Method Consider Indirect Method (Ser/Cys Elimination) Side_Reaction->Indirect_Method

References

Technical Support Center: Troubleshooting Aggregation of Peptides with Dehydroalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dehydroalanine (B155165) (Dha)-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the aggregation of these unique peptides.

Frequently Asked Questions (FAQs)

Q1: What is dehydroalanine (Dha) and why is it used in peptides?

A1: Dehydroalanine is an unsaturated amino acid residue that is not one of the 20 common proteinogenic amino acids.[1] It is incorporated into peptides, often through post-translational modification of serine or cysteine residues, to introduce unique structural and functional properties.[1] The double bond in its side chain makes Dha a reactive electrophile, which can be useful for creating cross-links or for bioconjugation.[1][2]

Q2: Why are peptides containing Dha prone to aggregation?

A2: The aggregation of Dha-containing peptides is influenced by several factors:

  • Electrophilicity: The electrophilic nature of the Dha residue can lead to reactions with nucleophilic side chains of other amino acids, forming covalent cross-links that promote aggregation.[1]

  • Planar Structure: The planar geometry of the Dha residue can favor the formation of β-sheet-like structures, which are known to be involved in amyloid fibril formation.[3][4]

  • Hydrophobicity: The introduction of Dha can increase the overall hydrophobicity of a peptide, leading to reduced solubility in aqueous solutions and a higher tendency to aggregate.[5]

  • Intermolecular Hydrogen Bonding: Peptides with a high propensity for forming intermolecular hydrogen bonds can lead to the formation of gels or other aggregates.

Q3: What are the initial signs of Dha-peptide aggregation in my experiment?

A3: Early indicators of aggregation include:

  • Visual Precipitation: The most obvious sign is the appearance of a visible precipitate or cloudiness in your peptide solution.

  • Gel Formation: The solution may become viscous and form a gel-like substance.

  • Difficulty in Dissolving: The lyophilized peptide powder may be difficult to dissolve in your chosen solvent.[6]

  • Inconsistent Analytical Results: You might observe variability in your experimental results, such as decreased biological activity or inconsistent chromatographic profiles.

Q4: Can the synthesis method of a Dha-peptide influence its aggregation propensity?

A4: Yes, the synthetic route can impact the purity and conformational state of the final peptide, which in turn affects its aggregation behavior. For instance, incomplete reactions or the presence of side products from solid-phase peptide synthesis (SPPS) can act as nucleation points for aggregation.[7][8] The choice of protecting groups and the method of Dha introduction (e.g., from serine, cysteine, or selenocysteine (B57510) precursors) can also influence the final product's characteristics.[7][9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of Dha-containing peptides.

Problem 1: My Dha-peptide is insoluble in aqueous buffers.

Cause: High hydrophobicity, charge neutrality at the buffer's pH (isoelectric point), or pre-existing aggregates from lyophilization.

Solutions:

  • pH Adjustment: The solubility of peptides is generally lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase the net charge of the peptide, thereby enhancing its solubility.[10][11]

    • For acidic peptides (net negative charge), try dissolving in a slightly basic buffer (e.g., PBS pH 7.4-8.5).[5]

    • For basic peptides (net positive charge), use a slightly acidic buffer (e.g., acetate (B1210297) buffer pH 4-5).[5]

  • Organic Co-solvents: For highly hydrophobic peptides, a small amount of an organic solvent can be used to aid dissolution before diluting with the aqueous buffer.[6]

    • Start with a minimal amount of Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) to dissolve the peptide.

    • Slowly add the aqueous buffer to the peptide-organic solvent mixture while vortexing.

  • Chaotropic Agents: In cases of severe aggregation, chaotropic agents like 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335) can be used to disrupt aggregates and solubilize the peptide. These should be used with caution as they can denature the peptide.

Problem 2: My Dha-peptide solution becomes cloudy or forms a precipitate over time.

Cause: The peptide is aggregating out of solution. This can be triggered by factors such as temperature fluctuations, prolonged storage, or interactions with container surfaces.

Solutions:

  • Temperature Control: Aggregation kinetics are often temperature-dependent.[12][13][14] Storing peptide solutions at lower temperatures (e.g., 4°C) can slow down the aggregation process. However, some peptides may have a higher propensity to aggregate at lower temperatures, so the optimal storage temperature should be determined empirically.

  • Use of Additives:

    • Detergents: Low concentrations of non-ionic detergents like Tween 20 or Triton X-100 can help to solubilize hydrophobic peptides and prevent aggregation.[15]

    • Amino Acids: Certain amino acids, such as arginine and proline, have been shown to act as aggregation suppressors.[16]

  • Fresh Solutions: Whenever possible, prepare fresh solutions of your Dha-peptide immediately before use to minimize the time for aggregation to occur.

Problem 3: I am observing inconsistent results in my biological assays.

Cause: The presence of soluble oligomers or larger aggregates can interfere with the peptide's biological activity. The active concentration of the monomeric peptide may be lower than expected due to aggregation.

Solutions:

  • Characterize Your Peptide Stock: Before performing biological assays, it is crucial to characterize the aggregation state of your peptide solution.

    • Size Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their size and can be used to quantify the amount of monomer, oligomers, and larger aggregates.[17][18][19]

    • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates.

  • Disaggregation Protocol: If aggregates are detected, you may need to perform a disaggregation step. A common method is to treat the peptide with a strong acid like trifluoroacetic acid (TFA) followed by lyophilization to remove the acid. This can help to break down pre-formed aggregates.

Data Presentation

Table 1: General Solubility Guidelines for Peptides

Peptide CharacteristicRecommended Initial Solvent
Acidic (Net negative charge)Basic buffer (e.g., PBS pH > 7.4), 0.1% NH4OH in water[5]
Basic (Net positive charge)Acidic buffer (e.g., Acetate buffer pH < 7), 10-30% Acetic Acid in water[6]
Hydrophobic (>50% hydrophobic residues)DMSO, DMF, ACN, then slow addition of aqueous buffer[6]
Prone to Aggregation 6 M Guanidine Hydrochloride or 8 M Urea[6]

Experimental Protocols

Protocol 1: Synthesis of an Aggregation-Prone Dehydroalanine-Containing Peptide (Aβ(1-42) analogue)

This protocol describes the solid-phase synthesis of an amyloid-beta (1-42) peptide analogue where a serine residue is replaced with a precursor for Dha, which can be converted to Dha post-synthesis.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • Fmoc-Ser(tBu)-OH

  • HBTU/HOBt or HATU as coupling reagents

  • 20% piperidine (B6355638) in DMF for Fmoc deprotection

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Di-tert-butyl dicarbonate (B1257347) (Boc2O)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Diethyl ether

  • HPLC purification system

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Perform standard Fmoc-based solid-phase peptide synthesis to assemble the Aβ(1-42) sequence, incorporating Fmoc-Ser(tBu)-OH at the desired position for conversion to Dha.

  • After assembly of the full-length peptide, treat the resin-bound peptide with a solution of Boc2O and a non-nucleophilic base like KHMDS in a suitable solvent to induce β-elimination of the protected serine side chain to form Dha.

  • Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

  • Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail for 2-3 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Lyophilize the crude peptide.

  • Purify the Dha-containing peptide by reverse-phase HPLC.

  • Confirm the mass of the purified peptide by mass spectrometry.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Monitoring Dha-Peptide Aggregation

This assay is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.

Materials:

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dha-containing peptide stock solution (concentration determined by UV-Vis or amino acid analysis)

  • Black 96-well plate with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of ThT in PBS (e.g., 20 µM).

  • Prepare the Dha-peptide samples at the desired concentrations in PBS. It is recommended to filter the peptide stock solution through a 0.22 µm filter to remove any pre-existing aggregates.

  • In each well of the 96-well plate, mix the ThT working solution with the peptide sample. Include a control with ThT and PBS only.

  • Incubate the plate at 37°C. The plate can be sealed to prevent evaporation.

  • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

  • Plot the fluorescence intensity against time to monitor the kinetics of fibril formation. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.

Protocol 3: Analysis of Dha-Peptide Aggregates by Size Exclusion Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, oligomers, and larger aggregates.

Materials:

  • HPLC system with a UV detector

  • Size-exclusion column suitable for the molecular weight range of the peptide and its aggregates (e.g., a column with a pore size of 100-300 Å).

  • Mobile phase: A buffer that minimizes non-specific interactions between the peptide and the column matrix. A common mobile phase is 100-150 mM sodium phosphate (B84403) with 150-300 mM NaCl, pH 6.8-7.4.[17][18][19]

  • Dha-peptide sample dissolved in the mobile phase.

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[18]

  • Inject a known concentration of the Dha-peptide sample.

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Larger aggregates will elute first, followed by oligomers, and then the monomeric peptide.

  • Integrate the peak areas to quantify the relative amounts of each species.

  • A calibration curve with molecular weight standards can be used to estimate the size of the aggregates.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_aggregation Aggregation Analysis Synthesis Solid-Phase Synthesis of Dha-Peptide Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Confirmation Purification->Characterization Solubilization Solubilization of Lyophilized Peptide Characterization->Solubilization Start Experiment Aggregation_Monitoring Incubation & Monitoring (ThT Assay, DLS) Solubilization->Aggregation_Monitoring Aggregate_Quantification SEC-HPLC Analysis Aggregation_Monitoring->Aggregate_Quantification

Caption: Experimental workflow for synthesis and aggregation analysis of Dha-peptides.

Troubleshooting_Logic start Peptide Aggregation Observed insoluble Insoluble in Aqueous Buffer? start->insoluble precipitate Precipitates Over Time? start->precipitate inconsistent Inconsistent Assay Results? start->inconsistent ph_adjust Adjust pH insoluble->ph_adjust Yes organic_solvent Use Organic Co-solvent insoluble->organic_solvent If pH fails chaotrope Use Chaotropic Agent insoluble->chaotrope Severe Cases temp_control Control Temperature precipitate->temp_control Yes additives Use Additives (Detergents, Amino Acids) precipitate->additives Also consider fresh_solution Prepare Fresh Solutions precipitate->fresh_solution Best Practice characterize Characterize Stock (SEC-HPLC, DLS) inconsistent->characterize Yes disaggregate Disaggregation Protocol inconsistent->disaggregate If aggregates present Dha_Aggregation_Pathway cluster_factors Contributing Factors Monomer Monomeric Dha-Peptide (Soluble) Oligomers Soluble Oligomers Monomer->Oligomers Nucleation Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils Insoluble Fibrils (β-sheet rich) Oligomers->Fibrils Protofibrils->Fibrils Factors High Concentration Temperature pH near pI Hydrophobicity

References

Technical Support Center: Stability of Dehydroalanine (Dha) During TFA Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of the dehydroalanine (B155165) (Dha) residue during trifluoroacetic acid (TFA)-mediated cleavage in solid-phase peptide synthesis (SPPS). Below, you will find troubleshooting advice and frequently asked questions to help you navigate potential challenges and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the TFA cleavage of peptides containing dehydroalanine.

Issue Possible Cause Recommended Solution
Observation of unexpected peaks in HPLC/LC-MS with a mass increase corresponding to a scavenger molecule (e.g., +138 Da for EDT, +90 Da for water, +158 for TIS). The α,β-unsaturated system of the dehydroalanine side chain is susceptible to Michael addition by nucleophilic scavengers present in the cleavage cocktail. Thiol-based scavengers like ethanedithiol (EDT) are particularly reactive.- Minimize or eliminate thiol-containing scavengers. Consider using a scavenger cocktail with reduced nucleophilicity, such as TFA/TIS/H₂O (95:2.5:2.5 v/v/v). - Reduce cleavage time. Shorter exposure to the cleavage cocktail can minimize the extent of Michael addition. Monitor cleavage completion to avoid incomplete deprotection. - Perform cleavage at a lower temperature. Running the reaction on ice can decrease the rate of side reactions.
Presence of a side product with a mass increase of +57 Da. Alkylation of the dehydroalanine side chain by tert-butyl cations generated from the cleavage of tBu-based protecting groups (e.g., from Ser(tBu), Thr(tBu), Tyr(tBu), Asp(OtBu), Glu(OtBu)).- Use an efficient carbocation scavenger. Triisopropylsilane (B1312306) (TIS) is highly effective at reducing tert-butyl cations. Ensure a sufficient concentration of TIS in your cleavage cocktail (e.g., 2.5-5%).
Broad or multiple peaks for the desired peptide in the chromatogram. This could indicate a mixture of diastereomers formed from side reactions, or partial modification of the Dha residue.- Optimize the cleavage cocktail and conditions as described above to minimize side product formation. - Analyze the crude product thoroughly by LC-MS to identify the masses of the impurities and deduce the nature of the side reactions.
Low yield of the Dha-containing peptide. Incomplete cleavage from the resin or significant degradation/modification of the Dha residue.- Ensure sufficient cleavage time. While minimizing side reactions is important, ensure the peptide is fully cleaved from the resin. A time course experiment (e.g., 1, 2, and 4 hours) can help determine the optimal cleavage time. - Use a well-optimized scavenger cocktail to protect the Dha residue from degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions affecting dehydroalanine during TFA cleavage?

A1: The two main side reactions are:

  • Michael Addition: The electrophilic double bond of the Dha side chain can react with nucleophilic scavengers in the cleavage cocktail. Thiol-based scavengers like ethanedithiol (EDT) are particularly prone to this addition. Water and triisopropylsilane (TIS) can also act as nucleophiles, though generally to a lesser extent.

  • Alkylation: Carbocations generated from the acid-labile protecting groups (e.g., tert-butyl cations) can act as electrophiles and attack the Dha double bond.

Q2: Which scavengers should I use for cleaving a peptide containing dehydroalanine?

A2: The choice of scavenger is critical. To minimize Michael addition, it is advisable to avoid or reduce the concentration of highly nucleophilic scavengers, especially thiols. A commonly recommended "non-malodorous" and less nucleophilic cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) . TIS is an excellent scavenger for the tert-butyl cations that can cause alkylation, and water helps to suppress other side reactions.[1]

Q3: Can I use EDT when cleaving a Dha-containing peptide?

A3: While EDT is a very effective scavenger, it is a potent nucleophile and can readily undergo Michael addition to the dehydroalanine side chain.[2] If your peptide contains other sensitive residues that necessitate the use of a thiol scavenger, it is recommended to use the lowest effective concentration of EDT and to keep the cleavage time to a minimum. A trial cleavage on a small amount of resin is highly recommended to assess the extent of this side reaction.[3]

Q4: How can I monitor the stability of dehydroalanine during TFA cleavage?

A4: The best way to monitor the stability is by analyzing the crude peptide by reverse-phase HPLC and LC-MS after cleavage.[4][5] This will allow you to quantify the desired product and identify any side products by their mass. To optimize conditions, you can perform a series of small-scale cleavages with different scavenger cocktails and reaction times and compare the resulting chromatograms.[3]

Q5: Is the N-terminal protecting group on Dha relevant for its stability during cleavage?

A5: The N-terminal protecting group of the Dha residue itself is removed during peptide synthesis (e.g., Fmoc). However, the overall protection strategy for the peptide (Fmoc vs. Boc) will determine the type of side-chain protecting groups used on other residues and thus the types of reactive species generated during cleavage. In Fmoc-SPPS, the acid-labile side-chain protecting groups (like tBu) are removed simultaneously with cleavage from the resin by TFA, generating carbocations that can react with Dha.[6]

Quantitative Data on Cleavage Cocktail Performance

While specific quantitative data on the stability of dehydroalanine in various cleavage cocktails is not extensively published, the following table provides a qualitative comparison based on the known reactivity of scavengers and their propensity for Michael addition and suppression of alkylation. The data is extrapolated from studies on other sensitive residues and the known chemical properties of Dha.

Cleavage Cocktail (v/v/v) Potential for Michael Addition to Dha Efficiency in Scavenging Carbocations Recommendation for Dha-containing Peptides
TFA/H₂O (95:5) Low to ModerateLowNot recommended due to risk of alkylation.
TFA/TIS/H₂O (95:2.5:2.5) LowHighHighly Recommended. Provides good protection against alkylation with minimal risk of Michael addition.
TFA/EDT/H₂O (95:2.5:2.5) High ModerateNot recommended unless a thiol scavenger is absolutely necessary for other residues. Use with caution and for minimal time.
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) High HighNot recommended due to the presence of multiple nucleophiles.

Experimental Protocols

Protocol 1: General Procedure for TFA Cleavage of a Dehydroalanine-Containing Peptide

This protocol is optimized to minimize side reactions involving the dehydroalanine residue.

  • Resin Preparation: Place the dried peptidyl-resin (e.g., 50 mg) in a reaction vessel.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water . Prepare the cocktail fresh just before use.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 1-2 mL for 50 mg of resin). Gently agitate the mixture at room temperature for 1.5 to 2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and analyze by RP-HPLC and LC-MS to check for purity and the presence of side products.[5]

Protocol 2: Monitoring Dehydroalanine Stability with Different Cleavage Cocktails
  • Aliquot Resin: Divide the Dha-containing peptidyl-resin into several equal aliquots (e.g., 20 mg each).

  • Prepare Cleavage Cocktails: Prepare a series of different cleavage cocktails to be tested (e.g., TFA/TIS/H₂O, TFA/EDT/H₂O, etc.).

  • Parallel Cleavage: Perform the cleavage reaction on each aliquot simultaneously using the different cocktails under identical conditions (time, temperature).

  • Work-up: Isolate and dry each crude peptide sample as described in Protocol 1.

  • Quantitative Analysis: Analyze each crude sample by RP-HPLC. Integrate the peak areas of the desired peptide and any side products to quantify the stability of Dha in each cleavage cocktail. Use LC-MS to identify the masses of the observed side products.

Visualizations

TFA_Cleavage_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage TFA Cleavage & Deprotection cluster_Isolation Peptide Isolation cluster_Analysis Analysis Resin Peptidyl-Resin (with Dha) Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Resin->Cleavage Start Reaction Agitate at RT (1.5-2 hours) Cleavage->Reaction Precipitation Precipitate in Cold Ether Reaction->Precipitation Filter Isolation Centrifuge & Wash Precipitation->Isolation Drying Dry under Vacuum Isolation->Drying Crude_Peptide Crude Dha-Peptide Drying->Crude_Peptide Analysis RP-HPLC & LC-MS Crude_Peptide->Analysis

Caption: Workflow for TFA cleavage and analysis of a dehydroalanine-containing peptide.

Dha_Side_Reactions cluster_reactants Reactants from Cleavage cluster_products Potential Side Products Dha Dehydroalanine Residue Michael_Adduct Michael Addition Product Dha->Michael_Adduct Alkylated_Product Alkylated Dha Dha->Alkylated_Product Scavenger Nucleophilic Scavenger (e.g., EDT, H2O, TIS) Scavenger->Michael_Adduct Michael Addition Carbocation Carbocation (e.g., tert-butyl+) Carbocation->Alkylated_Product Alkylation

Caption: Potential side reactions of dehydroalanine during TFA cleavage.

References

Technical Support Center: Coupling of Fmoc-Dha-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for minimizing side reactions when coupling Fmoc-Dha-OH (N-α-Fmoc-dehydroalanine) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when coupling this compound?

A1: The main challenge in coupling this compound is not racemization, as dehydroalanine (B155165) is an achiral amino acid. Instead, the primary issue is the high reactivity of the α,β-unsaturated double bond in the dehydroalanine side chain. This double bond acts as a Michael acceptor, making it susceptible to nucleophilic attack from various reagents used in SPPS, leading to unwanted side products.

Q2: What are the most common side reactions observed when working with this compound?

A2: The most prevalent side reaction is the Michael addition of nucleophiles to the dehydroalanine double bond. A common culprit is piperidine (B6355638), the base typically used for Fmoc deprotection, which can form a piperidinyl-alanine adduct. Other nucleophiles present in the synthesis, such as scavengers used during cleavage or even the side chains of other amino acids, can also potentially react.

Q3: Which coupling reagents are recommended for this compound?

A3: For coupling this compound, standard coupling reagents can be effective, but the choice of activator and conditions should be made to ensure rapid and efficient coupling to minimize the exposure of the dehydroalanine residue to potentially reactive species. Reagents such as HBTU, HATU, and DIC/Oxyma are commonly used in Fmoc-SPPS and can be suitable for coupling this compound. The key is to optimize the reaction conditions to favor the desired amide bond formation over potential side reactions.

Q4: Can I use standard Fmoc deprotection protocols with Dha-containing peptides?

A4: Standard Fmoc deprotection using 20% piperidine in DMF is generally not recommended for peptides containing dehydroalanine. Piperidine is a nucleophile that can add to the Dha side chain. It is advisable to use a non-nucleophilic base for Fmoc deprotection, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), typically at a concentration of 2% in DMF.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Mass spectrometry of the crude peptide shows a mass increase of +85 Da on the Dha-containing peptide. Michael addition of piperidine to the dehydroalanine side chain during Fmoc deprotection.Switch to a non-nucleophilic base for Fmoc deprotection. A 2% solution of DBU in DMF is a common alternative.[1] Consider adding a scavenger for dibenzofulvene (the byproduct of Fmoc deprotection) to the DBU solution, such as piperidine at a very low concentration (e.g., 0.1 M HOBt in 2% DBU/DMF) if incomplete deprotection is observed.
Incomplete coupling of this compound. Steric hindrance or suboptimal activation.Increase the coupling time or perform a double coupling. Ensure complete dissolution of this compound and the coupling reagents. Consider using a more potent activating agent like HATU.
Multiple unidentified peaks in the HPLC chromatogram of the crude peptide. A variety of side reactions involving the Dha double bond.Minimize the exposure of the Dha-containing peptide to nucleophiles throughout the synthesis. Use scavengers cautiously during the final cleavage from the resin, as some common scavengers are nucleophilic.
Loss of the dehydroalanine residue during synthesis. Instability of the Dha residue under certain conditions.Ensure that the synthesis conditions are not overly harsh. Avoid prolonged exposure to strong acids or bases.

Quantitative Data on Side Reactions

While specific quantitative data on the direct coupling of this compound is limited in the literature, the following table provides data on the formation of piperidine adducts on related structures, highlighting the importance of the choice of deprotection conditions.

Peptide/Residue Deprotection Conditions Side Product Formation (%) Reference
C-terminal Cys on Wang resin (precursor to Dha)Prolonged piperidine treatmentSignificant β-piperidinylalanine formation[2]
Thioamide-containing peptide20% piperidine in DMFSide product observed (+51 Da)[1]
Thioamide-containing peptide2% DBU in DMFNo side product observed[1]

Experimental Protocols

Protocol 1: Recommended Coupling of this compound

This protocol outlines a general procedure for the manual coupling of this compound to a resin-bound peptide using HBTU as the coupling agent.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino group of the peptide-resin using 2% DBU in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute) and then with DCM (3 x 1 minute).

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) and pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated this compound solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive after 2 hours, continue the coupling for an additional 1-2 hours or perform a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 x 1 minute) and DCM (3 x 1 minute).

  • Capping (Optional): To block any unreacted amino groups, cap the resin with a solution of 5% acetic anhydride (B1165640) and 6% 2,6-lutidine in DMF for 10 minutes.

  • Final Washing: Wash the resin with DMF (3 x 1 minute) and DCM (3 x 1 minute) and dry under vacuum.

Protocol 2: Fmoc Deprotection of Dha-Containing Peptides

This protocol describes the use of a non-nucleophilic base to remove the Fmoc group from a dehydroalanine-containing peptide.

  • Resin Preparation: Swell the Dha-containing peptide-resin in DMF for 30 minutes.

  • Deprotection Solution: Prepare a fresh solution of 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.

  • Deprotection Reaction: Treat the resin with the 2% DBU solution for 5-10 minutes at room temperature. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute) to remove the DBU and the dibenzofulvene-adduct.

  • Proceed to the next coupling step.

Visualizations

Michael_Addition_Side_Reaction Dha Dehydroalanine Residue (Michael Acceptor) Adduct Piperidinyl-alanine Adduct (Side Product) Dha->Adduct Michael Addition Piperidine Piperidine (Nucleophile) Piperidine->Adduct

Caption: Michael addition of piperidine to a dehydroalanine residue.

Coupling_Workflow cluster_SPPS_Cycle SPPS Cycle for this compound Coupling A 1. Swell Resin B 2. Fmoc Deprotection (2% DBU in DMF) A->B C 3. Wash (DMF, DCM) B->C D 4. Prepare Activated This compound Solution C->D E 5. Couple to Resin D->E F 6. Monitor Reaction (e.g., Kaiser Test) E->F G 7. Wash (DMF, DCM) F->G H 8. Proceed to Next Cycle or Final Cleavage G->H

Caption: Recommended workflow for coupling this compound in SPPS.

References

Technical Support Center: Synthesis of Multiple Dha-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of peptides containing multiple dehydroalanine (B155165) (Dha) residues.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of peptides with multiple Dha residues, focusing on the two primary methods: post-synthetic modification of cysteine or selenocysteine (B57510) residues.

Method 1: Conversion from Multiple Cysteine Residues

The conversion of multiple cysteine (Cys) residues to Dha is a common strategy, but it is prone to side reactions. The most significant of these is the formation of "stapled" by-products, where a single reagent molecule reacts with two cysteine residues, creating an unwanted cyclic structure.

Question: I am observing a high percentage of a stapled by-product in my LC-MS analysis after attempting to convert two cysteine residues to dehydroalanine using dibromoadipamide. How can I minimize this side reaction?

Answer:

The formation of stapled by-products is a known challenge when using reagents like dibromoadipamide for the conversion of multiple cysteines. To mitigate this, we recommend the following:

  • Reagent Selection: Switch from dibromoadipamide to methyl 2,5-dibromovalerate . This reagent has been shown to significantly reduce the formation of stapled by-products. The lower reactivity of the alkyl bromide in methyl 2,5-dibromovalerate allows for the mono-alkylation of all cysteine residues before the subsequent elimination reaction, thus preventing cross-linking.[1][2]

  • Stoichiometry: Ensure a sufficient excess of the converting reagent is used. For methyl 2,5-dibromovalerate, a ratio of greater than 5:1 (reagent to peptide) has been shown to minimize stapling.[1]

  • Solvent System: The choice of solvent can have a significant impact on the reaction's outcome. A mixture of DMSO/H₂O has been reported to prevent stapling even at lower reagent-to-peptide ratios.[1] Acetonitrile (B52724) is also a compatible solvent for methyl 2,5-dibromovalerate.[1]

Question: After converting three cysteine residues to Dha, I am having difficulty purifying the final peptide. What could be the issue?

Answer:

Peptides containing multiple Dha residues, especially consecutive ones, can be prone to aggregation due to the planar conformation of the Dha residues. This can make purification by HPLC challenging.[3] Consider the following troubleshooting steps:

  • Solubility: During purification, use organic solvents with additives that can disrupt aggregation, such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), in the mobile phase.

  • Temperature: In some cases, performing the purification at a slightly elevated temperature can help to reduce aggregation.

  • Alternative Chromatography: If reverse-phase HPLC is not effective, consider other purification techniques such as size-exclusion chromatography (SEC) if the peptide is large enough, or ion-exchange chromatography if the peptide has a net charge.

Question: I am concerned about stereochemical scrambling at the α-carbon during the conversion of cysteine to Dha. How can I assess this?

Answer:

The addition of a thiol to Dha can lead to the scrambling of stereochemistry at the alpha-carbon, potentially forming D-cysteine derivatives.[1][4] To assess this:

  • Chiral Chromatography: The most direct way to analyze the stereochemical purity is to use a chiral chromatography column to separate the diastereomers.

  • Enzymatic Digestion: Digest the peptide with a stereospecific protease. The presence of D-amino acids can inhibit cleavage at specific sites, and the resulting fragments can be analyzed by mass spectrometry to infer the location of the epimerization.

Method 2: Conversion from Multiple Selenocysteine Residues

The incorporation of selenocysteine (Sec) followed by oxidative elimination is another robust method for generating Dha residues. However, challenges can arise during both the solid-phase synthesis and the final oxidation step.

Question: During the solid-phase synthesis of a peptide with two Fmoc-Sec(Trt)-OH residues, I am observing low coupling efficiency and the formation of deletion sequences.

Answer:

The incorporation of Fmoc-selenocysteine derivatives can be challenging. Here are some strategies to improve the synthesis:

  • Coupling Reagents: Use a more potent coupling reagent combination, such as DIC/HOAt, which has been shown to be effective for coupling Fmoc-Sec derivatives.[5][6]

  • Extended Coupling Times: Increase the coupling time to 2 hours to ensure the reaction goes to completion.[5][6]

  • Double Coupling: For particularly difficult couplings, performing a second coupling step with fresh reagents can improve the yield of the desired full-length peptide.

  • Deprotection Conditions: Minimize the piperidine (B6355638) treatment time for Fmoc deprotection to what is necessary for complete removal, as prolonged exposure to basic conditions can promote side reactions.[7]

Question: After TFA cleavage of my peptide containing two selenocysteine residues, my mass spectrometry analysis shows unexpected side products. What are they and how can I avoid them?

Answer:

During TFA cleavage and subsequent handling, peptides containing selenocysteine can be susceptible to side reactions. Two commonly observed side products are:

  • dHA (dehydroalanine) adducts: Premature elimination of the selenol group can lead to the formation of Dha, which can then react with scavengers or other nucleophiles present in the cleavage cocktail.

  • Se-OAc conjugates: Acetylation of the selenol group can occur.

To minimize these side products, ensure that the cleavage and work-up are performed under strictly anaerobic conditions and that the peptide is handled quickly.[5][6]

Question: I am having trouble achieving complete oxidation of my di-selenocysteine peptide to the di-Dha peptide. What are the optimal conditions?

Answer:

Incomplete oxidation can be a problem, especially with multiple selenocysteine residues. Here are some factors to consider for the oxidative elimination step:

  • Oxidizing Agent: Both hydrogen peroxide (H₂O₂) and sodium periodate (B1199274) (NaIO₄) can be used for the chemoselective oxidation of the phenylselenocysteine (B1259780) side chain to Dha.[8][9]

  • Reaction Time and Temperature: The oxidation is typically fast, but monitoring the reaction by LC-MS is crucial to determine the optimal reaction time.

  • pH: The pH of the reaction mixture can influence the rate of elimination. Optimization may be required for your specific peptide sequence.

  • Side Reactions: Be aware that harsh oxidation conditions can lead to the unwanted oxidation of other susceptible amino acids, such as methionine.[10]

FAQs

Q1: Why can't I directly incorporate Dha amino acids during solid-phase peptide synthesis?

A1: Direct incorporation of Dha is generally avoided because the N-terminal enamine group of a Dha residue has low nucleophilicity, which leads to inefficient peptide coupling. Additionally, Dha residues can be unstable under standard SPPS conditions.[3] Therefore, a post-synthetic modification approach using a precursor amino acid is the preferred method.

Q2: What is the main advantage of using the selenocysteine method over the cysteine method?

A2: The primary advantage of the selenocysteine method is that it avoids the "stapling" side reaction that can be a significant issue when converting multiple cysteine residues in close proximity. The oxidative elimination of selenocysteine is a more specific reaction for generating Dha.

Q3: Can I use the cysteine-to-Dha conversion method for peptides that also contain methionine?

A3: Yes, but with caution. Some reagents used for the conversion of cysteine, particularly those involving oxidation steps, can also oxidize methionine to methionine sulfoxide. However, methods like the use of methyl 2,5-dibromovalerate are generally compatible with methionine-containing peptides as they do not involve harsh oxidizing conditions.

Q4: How can I confirm the successful formation of multiple Dha residues in my peptide?

A4: Mass spectrometry is the primary tool for confirming the formation of Dha residues. Each conversion of a Cys to a Dha will result in a mass decrease of 34 Da (loss of H₂S). Each conversion of a Sec to a Dha will result in a mass decrease of 81 Da (loss of SeH₂). The disappearance of the starting material and the appearance of a new peak with the expected mass in the LC-MS chromatogram are strong indicators of a successful reaction. Tandem mass spectrometry (MS/MS) can be used to pinpoint the location of the modifications.[11]

Q5: Are there any challenges associated with the synthesis of peptides with long, repeating sequences of Dha?

A5: Yes, the synthesis of long poly(dehydroalanine) sequences is very challenging. A dominant side reaction is radical addition polymerization across the alkene bonds of the Dha residues, which leads to a loss of the desired unsaturation.[3]

Data Presentation

Table 1: Comparison of Reagents for the Conversion of a Di-Cysteine Peptide to a Di-Dha Peptide

ReagentReagent:Peptide RatioSolvent SystemStapled By-product (%)Reference
Dibromoadipamide2:1H₂O/DMF~45[4]
Dibromoadipamide5:1H₂O/DMF~25[4]
Dibromoadipamide10:1H₂O/DMF~15[4]
Methyl 2,5-dibromovalerate2:1H₂O/DMF~5[4]
Methyl 2,5-dibromovalerate >5:1 H₂O/DMF ~0 [1][4]
Methyl 2,5-dibromovalerate Any ratio H₂O/DMSO ~0 [1][4]

Experimental Protocols

Protocol 1: General Procedure for the Conversion of Multiple Cysteine Residues to Dehydroalanine using Methyl 2,5-dibromovalerate

This protocol is adapted from Morrison et al., Chem. Commun., 2015, 51, 13470-13473.[1]

  • Peptide Preparation: The cysteine-containing peptide is synthesized using standard solid-phase peptide synthesis protocols and purified by HPLC.

  • Reaction Setup:

    • Dissolve the purified peptide in a 1:1 mixture of DMSO and water.

    • Prepare a stock solution of methyl 2,5-dibromovalerate in DMSO.

    • Prepare a stock solution of a suitable base, such as potassium carbonate (K₂CO₃), in water.

  • Conversion Reaction:

    • To the peptide solution, add the base to adjust the pH to ~8-9.

    • Add the desired molar excess of the methyl 2,5-dibromovalerate solution (typically >5 equivalents per cysteine residue).

    • Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by acidifying with an appropriate acid (e.g., formic acid or acetic acid).

    • Purify the Dha-containing peptide by reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: General Procedure for the Synthesis of a Di-Dha Peptide via the Selenocysteine Method

This protocol is based on the general principles outlined in the literature for Fmoc-based SPPS of selenocysteine-containing peptides.[5][6][8][9]

  • Solid-Phase Peptide Synthesis:

    • Synthesize the peptide on a suitable resin using standard Fmoc-SPPS chemistry.

    • For the incorporation of selenocysteine, use Fmoc-Se-(phenyl)selenocysteine (Fmoc-Sec(Ph)-OH) or another suitably protected derivative.

    • Use a coupling cocktail of DIC/HOAt in DMF for the selenocysteine residues and allow for a 2-hour coupling time.

    • For all other amino acids, standard coupling reagents (e.g., HBTU/DIEA) can be used.

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin and remove the side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water) and lyophilize.

  • Purification of the Selenocysteine-Containing Peptide:

    • Purify the crude peptide by reverse-phase HPLC to obtain the pure selenocysteine-containing peptide.

  • Oxidative Elimination:

    • Dissolve the purified peptide in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.5).

    • Add a solution of the oxidizing agent (e.g., sodium periodate or hydrogen peroxide) to the peptide solution.

    • Monitor the reaction by LC-MS. The reaction is typically complete within a few minutes to an hour.

  • Final Purification:

    • Once the oxidation is complete, purify the final Dha-containing peptide by reverse-phase HPLC.

    • Lyophilize the pure fractions to yield the final product.

Visualizations

experimental_workflow_cysteine cluster_SPPS Solid-Phase Peptide Synthesis cluster_Conversion Conversion to Dha cluster_Purification Final Purification SPPS Synthesize Cys-containing peptide Purify_Cys Purify Cys-peptide by HPLC SPPS->Purify_Cys Conversion React with Methyl 2,5-dibromovalerate in DMSO/H2O Purify_Cys->Conversion Purify_Dha Purify Dha-peptide by HPLC Conversion->Purify_Dha Final_Product Lyophilize to obtain final product Purify_Dha->Final_Product

Caption: Workflow for the synthesis of multiple Dha-containing peptides from cysteine precursors.

experimental_workflow_selenocysteine cluster_SPPS Solid-Phase Peptide Synthesis cluster_Purification1 Intermediate Purification cluster_Oxidation Oxidative Elimination cluster_Purification2 Final Purification SPPS Synthesize Sec-containing peptide using Fmoc-Sec(Ph)-OH Cleavage Cleave and deprotect with TFA SPPS->Cleavage Purify_Sec Purify Sec-peptide by HPLC Cleavage->Purify_Sec Oxidation Oxidize with NaIO4 or H2O2 Purify_Sec->Oxidation Purify_Dha Purify Dha-peptide by HPLC Oxidation->Purify_Dha Final_Product Lyophilize to obtain final product Purify_Dha->Final_Product

Caption: Workflow for the synthesis of multiple Dha-containing peptides from selenocysteine precursors.

stapling_side_reaction cluster_reagents Reagents cluster_products Products Peptide ...Cys...Cys... Dibromoadipamide Dibromoadipamide MDBV Methyl 2,5-dibromovalerate Desired_Product ...Dha...Dha... Dibromoadipamide->Desired_Product Minor Pathway Stapled_Product ...Cys-S-(CH2)4-S-Cys... Dibromoadipamide->Stapled_Product Major Pathway MDBV->Desired_Product Major Pathway MDBV->Stapled_Product Minor Pathway

References

Fmoc-Dha-OH lactamization side reaction during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-Dha-OH in solid-phase peptide synthesis (SPPS), with a specific focus on the lactamization side reaction that can occur during the coupling step.

Frequently Asked Questions (FAQs)

Q1: What is the this compound lactamization side reaction?

A1: During the activation of the carboxylic acid of this compound for peptide bond formation, a competing intramolecular reaction can occur. The deprotonated nitrogen of the Fmoc-protected amine can act as a nucleophile, attacking the activated carboxyl group. This results in the formation of a stable, five-membered lactam, also known as an azlactone. This side product is inactive for further coupling, leading to truncated peptide sequences and reduced overall yield of the target peptide.

Q2: What is the proposed mechanism for this side reaction?

A2: The lactamization of this compound is an intramolecular cyclization. The process is initiated by the activation of the C-terminal carboxyl group. The presence of a base, either from the coupling additives or the reaction conditions, can facilitate the deprotonation of the Fmoc-protected amine, which then attacks the activated carboxyl, leading to the formation of the five-membered lactam ring.

Q3: Which factors influence the extent of lactamization?

A3: Several factors can influence the rate and extent of this compound lactamization:

  • Coupling Reagents and Additives: The choice of coupling reagent and any accompanying additives plays a crucial role. Reagents that lead to highly activated esters or require strong bases can accelerate lactam formation.

  • Base Concentration: The presence and concentration of a base, such as N,N-diisopropylethylamine (DIPEA), can promote the deprotonation of the Fmoc-protected amine, increasing the likelihood of intramolecular cyclization.

  • Pre-activation Time: Longer pre-activation times of the this compound before addition to the resin-bound peptide can lead to a higher percentage of lactam formation.

  • Temperature: Elevated temperatures can increase the rate of both the desired coupling reaction and the undesired lactamization.

  • Solvent: The polarity of the solvent can influence the reaction rates. While common solvents like DMF and NMP are standard, their properties can affect the prevalence of side reactions.

Q4: How can I detect the formation of the this compound lactam?

A4: The lactam side product can be detected and quantified using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for analyzing the purity of the crude peptide. The lactam side product will typically appear as a distinct peak with a different retention time from the desired peptide.

  • Mass Spectrometry (MS): Mass spectrometry can be used to identify the mass of the truncated peptide and confirm the presence of the lactam. The lactam formation results in a mass loss corresponding to the elimination of a water molecule from the this compound residue that failed to couple.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound and provides systematic steps to mitigate the lactamization side reaction.

Problem: Low coupling efficiency and presence of a major impurity peak in HPLC.

Possible Cause: Significant formation of the this compound lactam side product, leading to chain termination.

Troubleshooting Steps:

  • Optimize Coupling Reagent and Conditions: The choice of coupling reagent is critical. Reagents that promote rapid coupling with minimal pre-activation are preferred.

    • Recommendation: Switch to a coupling reagent known for lower side reaction propensity. Carbodiimides like DIC in the presence of an additive like OxymaPure are often a good choice as they do not require an additional base for activation. Phosphonium and aminium/uronium salts can be very efficient but may require careful optimization of base and pre-activation time.

  • Minimize Pre-activation Time: If using a coupling reagent that requires pre-activation, keep this time to a minimum.

    • Action: Perform a time-course experiment to determine the optimal pre-activation time that balances efficient coupling with minimal lactam formation.

  • Control Stoichiometry and Base:

    • Action: Use the minimum necessary amount of base, or if possible, use a coupling method that does not require an external base. Consider using a weaker base, such as 2,4,6-collidine, in place of DIPEA.

  • Lower the Reaction Temperature:

    • Action: Perform the coupling at a lower temperature (e.g., 0 °C or room temperature) to slow down the rate of the intramolecular cyclization.

Data Presentation

The following table provides a representative comparison of common coupling reagents and their general performance in minimizing side reactions like lactamization, based on their known reactivity profiles. Note: Specific quantitative data for this compound lactamization is not widely available in the literature; this table is illustrative based on performance with other sensitive amino acids.

Coupling Reagent ClassExample ReagentsTypical Coupling TimeRelative Lactamization RiskKey Considerations
Carbodiimides DIC/OxymaPure, DIC/HOBt30 - 120 minLow to MediumNo external base needed for activation, which can reduce lactam formation. Slower reaction rates compared to onium salts.
Phosphonium Salts PyBOP, PyAOP15 - 60 minMedium to HighRequires a tertiary base (e.g., DIPEA), which can promote lactamization. Pre-activation time should be minimized.
Aminium/Uronium Salts HBTU, HATU, HCTU5 - 30 minMedium to HighHighly efficient and fast. Also requires a base. Risk of guanidinylation of the N-terminus if not used correctly (pre-activation is recommended).

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for this compound using DIC/OxymaPure

This protocol is designed to minimize the lactamization side reaction by avoiding the use of an external base during the activation step.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and DMF (5 times).

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the deprotected peptide-resin.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: Analytical Method for Detecting Lactamization
  • Sample Preparation: After coupling this compound, take a small sample of the resin beads and dry them.

  • Cleavage: Cleave the peptide from the resin sample using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

  • Precipitation and Reconstitution: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether. Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA).

  • RP-HPLC Analysis:

    • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Detection: UV at 220 nm and 280 nm.

  • Mass Spectrometry Analysis: Analyze the collected peaks by ESI-MS or MALDI-TOF MS to confirm the masses of the desired product and any side products. The lactam side product will result in a truncated peptide.

Visualizations

Fmoc_Dha_OH_Lactamization cluster_activation Carboxyl Activation cluster_pathways Reaction Pathways FmocDhaOH This compound ActivatedEster Activated Intermediate FmocDhaOH->ActivatedEster + Coupling Reagent (e.g., DIC/Oxyma) DesiredPeptide Fmoc-Dha-Peptide-Resin (Desired Product) ActivatedEster->DesiredPeptide Intermolecular Coupling Lactam Fmoc-Dha-Lactam (Side Product) ActivatedEster->Lactam Intramolecular Cyclization PeptideResin H₂N-Peptide-Resin

Caption: Reaction pathways for activated this compound.

Troubleshooting_Workflow start Low Coupling Efficiency & Impurity Peak Observed q1 Is pre-activation used? start->q1 a1_yes Reduce pre-activation time or perform in situ activation q1->a1_yes Yes q2 Is a strong base (e.g., DIPEA) used? q1->q2 No a1_yes->q2 a2_yes Switch to a weaker base (e.g., 2,4,6-collidine) or use a base-free method q2->a2_yes Yes q3 Analyze Coupling Reagent q2->q3 No a2_yes->q3 a3 Switch to DIC/OxymaPure or another low-racemization reagent q3->a3 end_node Re-analyze by HPLC/MS a3->end_node

Caption: Troubleshooting workflow for this compound coupling.

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) of Serine/Cysteine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with beta-elimination of serine and cysteine residues during solid-phase peptide synthesis (SPPS). It also covers the use of Fmoc-Dha-OH as an alternative strategy.

Frequently Asked Questions (FAQs)

Q1: What is beta-elimination in the context of serine and cysteine residues in SPPS?

A1: Beta-elimination is a common side reaction that occurs during the Fmoc-deprotection step of solid-phase peptide synthesis, particularly with serine (Ser) and cysteine (Cys) residues.[1] The process is initiated by the abstraction of the alpha-proton of the amino acid by the base (commonly piperidine) used for Fmoc group removal. This leads to the formation of a dehydroalanine (B155165) (Dha) intermediate from serine or a dehydroaminobutyric acid analog from cysteine.[1] This reactive intermediate can then undergo nucleophilic attack by piperidine (B6355638), resulting in the formation of a piperidinyl-alanine adduct, which is a common impurity in the final peptide product.[2]

Q2: What are the primary factors that promote beta-elimination?

A2: Several factors can increase the likelihood and extent of beta-elimination:

  • Base exposure: Prolonged or repeated exposure to the basic conditions of Fmoc deprotection, especially with piperidine, is a primary driver.[2]

  • Amino acid identity: Serine and cysteine are particularly susceptible due to the presence of a good leaving group on the beta-carbon (hydroxyl for serine, and a protected thiol for cysteine).[3]

  • Resin type: The choice of resin can influence the rate of beta-elimination. For C-terminal cysteine residues, anchoring to a Wang-type resin can be particularly problematic.[4]

  • Microwave irradiation: The use of microwave energy to accelerate synthesis can enhance the rate of beta-elimination.[5]

  • Protecting groups: The type of side-chain protecting group on serine and cysteine can influence the susceptibility to beta-elimination.

Q3: What is this compound and how is it used as an alternative?

A3: this compound is the Fmoc-protected form of dehydroalanine. Instead of introducing a serine or cysteine residue and risking beta-elimination, this compound allows for the direct incorporation of the dehydroalanine moiety into the peptide sequence during SPPS.[6] This approach bypasses the beta-elimination side reaction entirely. Dehydroalanine itself is a valuable residue as it can serve as a synthetic handle for post-translational modifications.[7]

Q4: What are the advantages of using this compound over traditional methods for introducing dehydroalanine?

A4: The primary advantage of using this compound is the direct and controlled incorporation of dehydroalanine, thus avoiding the unpredictable nature and byproduct formation associated with in-situ beta-elimination of serine or cysteine.[6] This can lead to a cleaner crude product and higher overall yield of the desired dehydroalanine-containing peptide.

Q5: Are there any challenges associated with using this compound?

A5: While advantageous, using this compound can present its own challenges. The double bond in dehydroalanine makes it an electrophile, which can be susceptible to nucleophilic attack during subsequent synthesis steps.[8] Careful selection of coupling reagents and conditions is necessary to avoid unwanted side reactions.

Troubleshooting Guides

Issue 1: Presence of a +83 Da adduct in the mass spectrum of a serine/cysteine-containing peptide.
  • Possible Cause: This mass shift is characteristic of the addition of piperidine to the dehydroalanine intermediate formed via beta-elimination.

  • Troubleshooting Steps:

    • Reduce piperidine exposure: Decrease the time for the Fmoc-deprotection step. Two shorter treatments (e.g., 2 and 8 minutes) are often more effective and cause fewer side reactions than one long treatment.

    • Use a different base: Consider replacing piperidine with a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger for the dibenzofulvene byproduct.[9] However, be aware that DBU can also promote aspartimide formation.[9]

    • Change the resin: For C-terminal cysteine-containing peptides, using a 2-chlorotrityl chloride resin instead of a Wang resin is recommended to minimize beta-elimination.[4]

    • Optimize protecting groups: For cysteine, using a more sterically hindered protecting group like trityl (Trt) can reduce beta-elimination compared to more electron-withdrawing groups.[2]

Issue 2: Low yield of the target peptide and multiple peaks in the HPLC chromatogram.
  • Possible Cause: Incomplete Fmoc deprotection due to peptide aggregation, which can be exacerbated by beta-elimination and subsequent side reactions.

  • Troubleshooting Steps:

    • Incorporate pseudoprolines: At Ser or Thr residues preceding the problematic residue, the introduction of pseudoproline dipeptides can disrupt secondary structure formation and improve solvation of the peptide chain.

    • Use a different solvent: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than dimethylformamide (DMF) for some "difficult" sequences, improving solvation and reducing aggregation.

    • Employ chaotropic agents: The addition of a small percentage of a chaotropic agent like guanidinium (B1211019) chloride to the deprotection solution can help to disrupt aggregates.

    • Consider Fmoc-Ser(Trt)-OH: For sequences prone to aggregation, especially those with multiple serine residues, the bulky trityl protecting group on serine can disrupt interchain hydrogen bonding more effectively than the t-butyl group.[10]

Data Presentation

Table 1: Comparison of Side Product Formation with Different Cysteine Protecting Groups

Protecting GroupRacemization (%) during DIPCDI/Oxyma Pure couplingReference
Trityl (Trt)3.3
Diphenylmethyl (Dpm)6.8
Tetrahydropyranyl (Thp)0.74

Table 2: Influence of Deprotection Conditions on Aspartimide Formation

Deprotection ReagentAspartimide-related impurities (%) after 6+6h treatmentReference
20% Piperidine in DMF44[2]
20% Piperidine in DMF + 1M Oxyma Pure15[2]

Experimental Protocols

Protocol 1: Minimizing Beta-Elimination of Serine/Cysteine during SPPS
  • Resin Selection: For C-terminal cysteine peptides, utilize a 2-chlorotrityl chloride resin. For internal residues, a standard Wang or Rink amide resin can be used, but be mindful of the potential for beta-elimination.

  • Amino Acid Protection: Use Fmoc-Ser(tBu)-OH or Fmoc-Cys(Trt)-OH. For particularly problematic sequences, consider Fmoc-Cys(Thp)-OH.

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with a solution of 20% piperidine in DMF.

    • Perform two deprotection steps: the first for 2 minutes and the second for 8 minutes.

    • After each treatment, thoroughly wash the resin with DMF (3 x 1 min).

    • For highly sensitive sequences, consider using 2% DBU and 2% piperidine in DMF.

  • Coupling:

    • Use a standard coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA).

    • Ensure a sufficient excess of the activated amino acid (typically 3-5 equivalents).

    • Monitor coupling completion using a colorimetric test (e.g., Kaiser test).

  • Cleavage and Deprotection:

    • Use a cleavage cocktail appropriate for the protecting groups used. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).

    • For peptides containing multiple Trp, Cys, or Met residues, a more robust scavenger cocktail may be necessary.

Protocol 2: Solid-Phase Synthesis using this compound
  • Resin Selection and Preparation: Choose a resin appropriate for the desired C-terminus (e.g., Rink Amide for a C-terminal amide). Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection (of the preceding amino acid): Follow the standard Fmoc deprotection protocol as described in Protocol 1.

  • This compound Coupling:

    • Dissolve this compound (1.5 to 2 equivalents) and a coupling reagent such as HBTU (1.5 equivalents) and HOBt (1.5 equivalents) in DMF.

    • Add DIEA (3 equivalents) to the solution to activate the this compound.

    • Add the activated this compound solution to the deprotected resin-bound peptide.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion. Note that the Kaiser test will not work for the N-terminal Dha residue.

  • Subsequent Amino Acid Couplings: Continue the peptide chain elongation using standard Fmoc-SPPS protocols.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).

Visualizations

Beta_Elimination_Pathway Ser_Cys Serine or Cysteine Residue (on resin) Alpha_Proton_Abstraction α-Proton Abstraction Ser_Cys->Alpha_Proton_Abstraction Piperidine Piperidine Piperidine->Alpha_Proton_Abstraction Piperidine_Adduct Piperidinyl-Alanine Adduct (Side Product) Piperidine->Piperidine_Adduct Nucleophilic Attack Dehydroalanine Dehydroalanine Intermediate Alpha_Proton_Abstraction->Dehydroalanine Dehydroalanine->Piperidine_Adduct

Caption: Beta-elimination pathway of Serine/Cysteine during Fmoc-SPPS.

SPPS_Workflow_Comparison cluster_0 Standard Approach (with Beta-Elimination Risk) cluster_1 This compound Approach start_A Start with Fmoc-Ser/Cys-OH deprotection_A Fmoc Deprotection (Piperidine) start_A->deprotection_A beta_elimination Beta-Elimination (Side Reaction) deprotection_A->beta_elimination coupling_A Couple Next Amino Acid beta_elimination->coupling_A Desired Path product_A Target Peptide + Adducts beta_elimination->product_A Side Product Path cleavage_A Cleavage from Resin coupling_A->cleavage_A cleavage_A->product_A start_B Start with this compound coupling_B Direct Coupling of Dha start_B->coupling_B coupling_next_B Couple Next Amino Acid coupling_B->coupling_next_B cleavage_B Cleavage from Resin coupling_next_B->cleavage_B product_B Target Dha-Peptide cleavage_B->product_B

Caption: Comparison of SPPS workflows: Standard vs. This compound approach.

Troubleshooting_Tree Start Mass Spec shows +83 Da Adduct Check_Deprotection Review Fmoc Deprotection Protocol Start->Check_Deprotection Check_Resin Is it a C-terminal Cys on Wang Resin? Start->Check_Resin Reduce_Time Reduce Piperidine Exposure Time Check_Deprotection->Reduce_Time Yes Change_Base Use Alternative Base (e.g., DBU) Check_Deprotection->Change_Base No Improvement Resolved Issue Resolved Reduce_Time->Resolved Change_Base->Resolved Change_Resin Switch to 2-Cl-Trt Resin Check_Resin->Change_Resin Yes Optimize_PG Optimize Protecting Group Check_Resin->Optimize_PG No Change_Resin->Resolved Use_Thp Consider Fmoc-Cys(Thp)-OH Optimize_PG->Use_Thp Use_Thp->Resolved

Caption: Troubleshooting decision tree for piperidinyl-alanine adduct formation.

References

Validation & Comparative

A Comparative Guide to Fmoc-Dha-OH and In Situ Dehydroalanine Generation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of dehydroalanine (B155165) (Dha), an unsaturated amino acid, into peptides is a powerful strategy for developing novel therapeutics, probes, and biomaterials. Its unique Michael acceptor reactivity allows for post-synthetic modifications, enabling the creation of peptide conjugates and complex cyclic structures. Researchers have two primary avenues for introducing Dha into a peptide sequence: the direct incorporation of pre-synthesized Fmoc-Dha-OH during solid-phase peptide synthesis (SPPS), or the in situ generation of Dha from a precursor amino acid already within the peptide chain. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: this compound vs. In Situ Generation

FeatureThis compound (Direct Incorporation)In Situ Generation of Dehydroalanine
General Principle Direct coupling of the unsaturated amino acid during SPPS.Post-synthetic conversion of a precursor amino acid (e.g., Cys, Ser, Sec) to Dha.
Reaction Efficiency & Yield Can be lower due to the electrophilic nature of Dha, which can lead to side reactions and incomplete coupling. Yields are highly sequence-dependent.Generally high conversion rates from the precursor to Dha under optimized conditions.
Purity Crude peptides may contain side products arising from Michael addition of the growing peptide chain or other nucleophiles to the Dha residue.Purity is often higher as the reactive Dha moiety is generated at a late stage, minimizing exposure to nucleophiles present during SPPS.
Cost-Effectiveness This compound is a specialty amino acid and can be expensive.Precursor amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Ser(tBu)-OH) are standard reagents. Additional reagents are required for the conversion step, but the overall cost may be lower.
Scalability Can be challenging to scale up due to the potential for side reactions and purification difficulties.Generally more amenable to scale-up as the critical conversion step is performed on the fully assembled peptide.
Common Side Reactions Piperidine addition to the Dha residue during Fmoc deprotection, premature cyclization, and oligomerization.Incomplete conversion of the precursor, over-oxidation of other residues (e.g., Met, Trp) during oxidative elimination methods.

Logical Workflow: Two Paths to Dehydroalanine Peptides

The choice between direct incorporation and in situ generation represents a fundamental fork in the synthetic strategy for dehydroalanine-containing peptides. The following diagram illustrates these two divergent pathways.

G Synthetic Pathways to Dehydroalanine-Containing Peptides cluster_0 Direct Incorporation cluster_1 In Situ Generation start_direct Start SPPS couple_fmoc_dha Couple this compound start_direct->couple_fmoc_dha continue_spps_direct Continue SPPS couple_fmoc_dha->continue_spps_direct cleave_direct Cleavage & Deprotection continue_spps_direct->cleave_direct product_direct Dha-Peptide cleave_direct->product_direct start_insitu Start SPPS couple_precursor Couple Precursor Amino Acid (e.g., Fmoc-Cys(Trt)-OH, Fmoc-Ser(tBu)-OH) start_insitu->couple_precursor continue_spps_insitu Continue SPPS couple_precursor->continue_spps_insitu cleave_insitu Cleavage & Deprotection continue_spps_insitu->cleave_insitu conversion In Situ Conversion to Dha cleave_insitu->conversion product_insitu Dha-Peptide conversion->product_insitu G Direct Incorporation Workflow resin_prep Resin Swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->fmoc_deprotection wash1 DMF Wash fmoc_deprotection->wash1 coupling Couple this compound (HBTU/DIPEA in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 capping Capping (Optional, Ac₂O/DIPEA/DMF) wash2->capping next_cycle Repeat for next amino acid capping->next_cycle final_cleavage Cleavage and Deprotection (TFA cocktail) next_cycle->final_cleavage precipitation Precipitation in cold ether final_cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification G In Situ Dha from Cysteine Workflow spps_cys SPPS of Cys-containing peptide wash_dcm DCM Wash spps_cys->wash_dcm conversion_step On-resin conversion of Cys to Dha wash_dcm->conversion_step reagents Reagents: e.g., O-Mesitylenesulfonylhydroxylamine (MSH) in DMF conversion_step->reagents wash_dmf DMF Wash conversion_step->wash_dmf final_cleavage Cleavage and Deprotection wash_dmf->final_cleavage purification Purification (RP-HPLC) final_cleavage->purification G In Situ Dha from Serine Workflow spps_ser SPPS of Ser-containing peptide wash_dcm DCM Wash spps_ser->wash_dcm dehydration_step On-resin dehydration of Ser to Dha wash_dcm->dehydration_step reagents Reagents: e.g., Burgess reagent in THF dehydration_step->reagents wash_thf THF Wash dehydration_step->wash_thf final_cleavage Cleavage and Deprotection wash_thf->final_cleavage purification Purification (RP-HPLC) final_cleavage->purification

A Strategic Guide to Synthesizing Dehydroalanine-Containing Peptides: A Comparative Analysis of Fmoc- and Boc-Based Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of dehydroalanine (B155165) (Dha) into peptides offers a versatile tool for creating novel therapeutics, probes, and biomaterials. This guide provides a comprehensive comparison of the prevailing strategies for synthesizing Dha-containing peptides, focusing on the advantages and disadvantages of employing Fmoc (9-fluorenylmethoxycarbonyl) versus Boc (tert-butoxycarbonyl) protection for the precursor peptide.

Dehydroalanine, with its electrophilic double bond, serves as a key residue for post-translational modifications, cyclization, and the introduction of various functionalities. However, the direct incorporation of a protected Dha monomer (Fmoc-Dha-OH or Boc-Dha-OH) into a growing peptide chain during solid-phase peptide synthesis (SPPS) is often eschewed. This is primarily due to the inherent instability and reduced nucleophilicity of the N-terminal enamine of Dha, which can lead to inefficient coupling and undesirable side reactions.

The more robust and widely adopted approach involves the in situ generation of the Dha residue from a stable precursor amino acid, such as serine, cysteine, or a selenocysteine (B57510) derivative, after its incorporation into the peptide backbone. Consequently, the choice between an Fmoc- or Boc-based strategy for the synthesis of this precursor peptide becomes the critical determinant of the overall efficiency, purity, and yield of the final Dha-containing product.

Comparative Overview of Fmoc and Boc Strategies for Precursor Peptide Synthesis

The selection of the Nα-protecting group for the synthesis of the Dha precursor peptide dictates the entire synthetic workflow, including deprotection conditions, side-chain protection schemes, and final cleavage from the resin.

FeatureFmoc-Based Strategy for Precursor PeptideBoc-Based Strategy for Precursor Peptide
Nα-Deprotection Mild basic conditions (e.g., 20% piperidine (B6355638) in DMF)Strong acidic conditions (e.g., 50% TFA in DCM)
Side-Chain Protection Acid-labile groups (e.g., tBu, Trt, Boc)Groups stable to TFA, cleaved by strong acid (e.g., Bzl, Tos)
Final Cleavage Mild acidic conditions (e.g., TFA cocktail)Harsh, strong acid (e.g., liquid HF or TFMSA)
Orthogonality High degree of orthogonality between Nα- and side-chain deprotection.[1]Limited orthogonality; repetitive acid treatment can lead to partial side-chain deprotection.[1]
Compatibility with PTMs Highly compatible with sensitive post-translational modifications (e.g., glycosylation, phosphorylation).[1]Less compatible due to harsh acidic conditions.
Potential Side Reactions Aspartimide formation, piperidine adducts with electrophilic residues.Acid-catalyzed side reactions, degradation of sensitive residues (e.g., Trp).
Automation & Monitoring Easily automated; Fmoc deprotection can be monitored by UV spectroscopy.[]Automation is possible but requires specialized equipment for handling strong acids.
Cost Fmoc-amino acids are generally more expensive.[]Boc-amino acids are typically less expensive.[]

Advantages of the Fmoc-Based Strategy for Dha-Containing Peptide Synthesis

The Fmoc strategy is predominantly favored for the synthesis of precursor peptides destined for conversion to Dha-containing peptides. The mild reaction conditions and high degree of orthogonality offer significant advantages, particularly when dealing with the sensitive nature of the Dha residue and its precursors.

  • Milder Deprotection Conditions: The use of a weak base like piperidine for Fmoc group removal avoids the repetitive use of strong acids, which can degrade sensitive amino acids and promote side reactions.[1][] This is particularly beneficial when synthesizing longer or more complex precursor peptides.

  • True Orthogonality: The acid-labile side-chain protecting groups used in Fmoc chemistry are completely stable to the basic conditions used for Nα-deprotection. This prevents the premature cleavage of side-chain protecting groups, ensuring the integrity of the peptide throughout the synthesis.[1]

  • Compatibility with Dha Precursors: The mild conditions of Fmoc-SPPS are highly compatible with the most common Dha precursors, such as Fmoc-Ser(tBu)-OH, Fmoc-Cys(Trt)-OH, and Fmoc-Sec(Ph)-OH.

  • Post-Synthesis Modification: The final Dha-containing peptide, cleaved from the resin under mild acidic conditions, is often cleaner and more amenable to subsequent conjugation or modification reactions at the Dha residue.

Considerations and Potential Drawbacks of the Fmoc-Strategy

While advantageous, the Fmoc strategy is not without its challenges. The basic deprotection conditions can lead to specific side reactions, especially in sequences containing Dha or its precursors.

  • Piperidine Adduct Formation: The Dha double bond is an electrophile and can react with the piperidine used for Fmoc deprotection, leading to the formation of a piperidinyl-alanine adduct. This is a known side reaction for peptides containing C-terminal cysteine, which can be converted to Dha.

  • Aspartimide Formation: Sequences containing aspartic acid are prone to aspartimide formation under basic conditions, which can lead to a mixture of byproducts.

Advantages of the Boc-Based Strategy for Dha-Containing Peptide Synthesis

Despite the prevalence of the Fmoc approach, the Boc strategy can be advantageous in specific scenarios.

  • Reduced Aggregation: For hydrophobic sequences that are prone to aggregation during SPPS, the protonated state of the N-terminus after Boc deprotection can improve solvation and reduce inter-chain hydrogen bonding.

  • Established Protocols: Boc chemistry is a well-established methodology with a long history of successful application in peptide synthesis.

Considerations and Potential Drawbacks of the Boc-Strategy

The primary disadvantages of the Boc strategy for synthesizing Dha precursor peptides are the harsh acidic conditions required.

  • Harsh Deprotection and Cleavage: The repetitive use of TFA for Boc deprotection and the requirement for very strong acids like HF for final cleavage can lead to a variety of side reactions, including the degradation of sensitive amino acids and the modification of the Dha precursor itself.

  • Limited Orthogonality: The repeated acid exposure can lead to the gradual loss of some side-chain protecting groups, resulting in a less pure crude product.

Experimental Protocols

The following protocols outline the general steps for the synthesis of a Dha-containing peptide via the in situ generation from a serine precursor, highlighting the differences between the Fmoc and Boc strategies.

Protocol 1: Fmoc-Based Synthesis of a Dha-Containing Peptide
  • Precursor Peptide Synthesis (Fmoc-SPPS):

    • Swell a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

    • Perform standard Fmoc-SPPS cycles for each amino acid, including the Fmoc-Ser(tBu)-OH precursor.

      • Deprotection: Treat the resin with 20% piperidine in DMF.

      • Washing: Wash the resin thoroughly with DMF.

      • Coupling: Couple the next Fmoc-amino acid using a suitable activating agent (e.g., HBTU/DIEA in DMF).

      • Washing: Wash the resin with DMF.

  • On-Resin Dehydration of Serine to Dehydroalanine:

    • After complete assembly of the precursor peptide, treat the resin-bound peptide with a dehydrating agent such as disuccinimidyl carbonate (DSC) and a non-nucleophilic base like collidine in an appropriate solvent.

  • Final Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification:

    • Purify the crude Dha-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Boc-Based Synthesis of a Dha-Containing Peptide
  • Precursor Peptide Synthesis (Boc-SPPS):

    • Swell a suitable resin (e.g., MBHA resin) in dichloromethane (B109758) (DCM).

    • Perform standard Boc-SPPS cycles for each amino acid, including the Boc-Ser(Bzl)-OH precursor.

      • Deprotection: Treat the resin with 50% TFA in DCM.

      • Washing: Wash the resin with DCM and neutralize with a base (e.g., 10% DIEA in DMF).

      • Coupling: Couple the next Boc-amino acid using a suitable activating agent (e.g., HBTU/DIEA in DMF).

      • Washing: Wash the resin with DMF and DCM.

  • Dehydration and Cleavage:

    • Due to the harshness of the final cleavage step, on-resin dehydration is less common. Dehydration is typically performed after cleavage.

    • Cleave the precursor peptide from the resin and remove side-chain protecting groups using a strong acid like liquid HF with appropriate scavengers.

    • Purify the precursor peptide by RP-HPLC.

  • Solution-Phase Dehydration:

    • Treat the purified precursor peptide in solution with a dehydrating agent to form the Dha residue.

  • Final Purification:

    • Re-purify the Dha-containing peptide by RP-HPLC.

Visualizing the Workflow: Synthesis and Modification of a Dha-Peptide

The following diagram illustrates a typical experimental workflow for the synthesis of a Dha-containing peptide using the preferred Fmoc-based strategy for the precursor, followed by a subsequent Michael addition to modify the Dha residue.

Dha_Peptide_Synthesis_Workflow start Start: Rink Amide Resin spps Fmoc-SPPS Cycles (including Fmoc-Ser(tBu)-OH) start->spps 1. Peptide Elongation dehydration On-Resin Dehydration (e.g., DSC, collidine) spps->dehydration 2. Dha Formation cleavage Cleavage & Deprotection (TFA cocktail) dehydration->cleavage 3. Release from Resin purification1 RP-HPLC Purification cleavage->purification1 4. Isolation modification Michael Addition (e.g., Thiol nucleophile) purification1->modification 5. Conjugation purification2 Final RP-HPLC Purification modification->purification2 6. Final Isolation end End: Modified Peptide purification2->end

Caption: Workflow for Fmoc-based synthesis and modification of a Dha-peptide.

Conclusion

While the direct use of this compound and Boc-Dha-OH in peptide synthesis is challenging and generally avoided, the choice between Fmoc and Boc strategies for the synthesis of a precursor peptide significantly impacts the success of obtaining a final Dha-containing peptide. The Fmoc-based strategy, with its milder deprotection conditions and superior orthogonality, is the more prevalent and often advantageous approach for synthesizing the precursor peptide. This method is more compatible with the sensitive nature of Dha and its precursors, and it facilitates a cleaner final product that is ready for subsequent modifications. The Boc strategy, while having its merits for certain sequences, introduces the risks associated with harsh acidic conditions, which can compromise the integrity of the desired product. Therefore, for researchers aiming to incorporate dehydroalanine into their peptide sequences, a thorough understanding of the nuances of the Fmoc- and Boc-based synthetic routes for the precursor peptide is paramount for a successful outcome.

References

A Comparative Guide to Phosphoserine Mimics: Fmoc-Dha-OH vs. Fmoc-Ser(PO(OBzl)OH)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the study of cellular signaling, protein phosphorylation stands out as a critical post-translational modification (PTM) governing a vast array of biological processes. The synthesis of peptides containing phosphoserine (pSer) is therefore essential for developing tools to investigate these pathways, from kinase-substrate interactions to the development of novel therapeutics. Two prominent strategies have emerged for the chemical synthesis of pSer-containing peptides or their mimics: the direct incorporation of a protected phosphoserine building block, Fmoc-Ser(PO(OBzl)OH)-OH , and a post-synthetic modification approach utilizing Fmoc-dehydroalanine-OH (Fmoc-Dha-OH) as a versatile intermediate.

This guide provides a detailed comparison of these two methodologies, offering researchers, scientists, and drug development professionals an objective overview of their respective synthetic strategies, performance, and applications, supported by experimental data and protocols.

At a Glance: Two Divergent Strategies for a Common Goal

The primary distinction between the two building blocks lies in their synthetic philosophy. Fmoc-Ser(PO(OBzl)OH)-OH follows a "direct incorporation" strategy, where the pSer residue is introduced during solid-phase peptide synthesis (SPPS) with its phosphate (B84403) group already in place, albeit protected. In contrast, the this compound approach is a "post-synthetic modification" strategy. Here, a dehydroalanine (B155165) residue is incorporated into the peptide, which then serves as a reactive handle for the subsequent addition of a phosphate mimic.

FeatureFmoc-Ser(PO(OBzl)OH)-OHThis compound for pSer Mimicry
Synthetic Strategy Direct incorporation of protected pSerIncorporation of Dha followed by post-synthetic modification
Final Product Native PhosphoserinePhosphoserine Mimic (e.g., thiophosphoserine)
Key Advantage Produces the native pSer residueCreates phosphatase-resistant analogs; Dha is a versatile hub for other PTM mimics
Primary Challenge Potential for β-elimination during Fmoc deprotectionTwo-step process; the mimic may not perfectly replicate biological function
Phosphatase Stability LabileStable

Synthetic Workflows and Chemical Logic

The choice between these two building blocks dictates the entire synthetic route for accessing the target phosphopeptide or its mimic. The diagrams below illustrate the divergent pathways.

G cluster_0 Strategy 1: Direct Incorporation cluster_1 Strategy 2: Post-Synthetic Modification a0 Fmoc-Ser(PO(OBzl)OH)-OH a1 Fmoc-SPPS (Coupling) a0->a1 a2 Peptide-Resin with pSer(Bzl) a1->a2 a3 TFA Cleavage & Deprotection a2->a3 a4 Native Phosphopeptide a3->a4 b0 This compound Precursor (e.g., from Fmoc-Ser(PO3H2)-OH) b1 Fmoc-SPPS & On-Resin β-elimination b0->b1 b2 Peptide-Resin with Dha b1->b2 b3 Michael Addition of Thiol Nucleophile b2->b3 b4 Peptide-Resin with pSer Mimic b3->b4 b5 TFA Cleavage b4->b5 b6 Phosphatase-Resistant pSer Mimic Peptide b5->b6

Caption: Comparative workflows for synthesizing phosphopeptides.

The dehydroalanine residue is a powerful tool in chemical biology beyond phosphorylation. Its electrophilic nature makes it a versatile acceptor for a wide range of nucleophiles, enabling the creation of diverse PTM mimics from a single peptide precursor.

PTM_Hub cluster_mods PTM Mimics via Michael Addition Dha Peptide-Dha pSer Phosphoserine Mimic Dha->pSer + Thiol-phosphate analog Glyco Glycosylation (Thio-glycan) Dha->Glyco + Thiol-sugar Lipid Lipidation (e.g., Palmitoylation) Dha->Lipid + Thiol-lipid Methyl Methyl-Lysine Analog (via Thiol addition) Dha->Methyl + Methyl-thiol

Caption: Dha as a versatile intermediate for various PTM mimics.

Performance and Data Comparison

Quantitative data directly comparing the two methods in a single study is limited. However, by compiling data from various sources, a performance overview can be established. The primary side reaction of concern for Fmoc-Ser(PO(OBzl)OH)-OH is β-elimination to form dehydroalanine, particularly during piperidine-mediated Fmoc deprotection.[1][2]

ParameterFmoc-Ser(PO(OBzl)OH)-OHThis compound ApproachNotes
Coupling Efficiency Generally good, but can be sluggish. May require stronger coupling agents (HATU, HBTU) and longer reaction times.[3]High, as the small, uncharged side chain does not hinder coupling.The bulky, acidic nature of the monobenzyl-protected phosphate can cause steric hindrance and electrostatic repulsion.[1]
β-Elimination Side Reaction 15-34% observed under certain conditions (e.g., high temperature, N-terminal position).[2]Not applicable (Dha is the intended intermediate).β-elimination is enhanced by microwave heating and prolonged exposure to piperidine (B6355638).[4][5]
Stability to Piperidine The monobenzyl phosphate is generally stable, but the risk of β-elimination is always present.[6]Dha itself is stable to piperidine.The acidic proton on the phosphate of Fmoc-Ser(PO(OBzl)OH)-OH is thought to inhibit β-elimination to some extent.[7]
Post-SPPS Modification Yield Not applicable.Typically high (>90%) for Michael addition of thiols to Dha.The efficiency depends on the nucleophile and reaction conditions.
Phosphatase Stability Susceptible to enzymatic dephosphorylation.Highly resistant, as the P-S or P-C bond in mimics is not recognized by phosphatases.[8]This is a key advantage for developing stable therapeutic peptides or probes for biological assays.
Biological Mimicry Produces the native pSer residue, ensuring perfect biological fidelity.The mimic's fidelity depends on its structure. Thiophosphate or phosphonates closely mimic the charge and geometry of phosphate.[8]While not identical, mimics often retain binding to phosphobinding domains and can act as effective antagonists or probes.[8]

Experimental Protocols

Protocol 1: Synthesis of a Phosphopeptide using Fmoc-Ser(PO(OBzl)OH)-OH

This protocol outlines the manual solid-phase peptide synthesis (SPPS) for incorporating a phosphoserine residue.

1. Resin Preparation:

  • Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Remove the Fmoc group by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

2. Amino Acid Coupling (Standard Residue):

  • Dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq) in DMF.

  • Add a coupling agent such as HBTU (0.39 mmol, 3.9 eq) and a base like DIPEA (0.8 mmol, 8 eq).

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Wash the resin with DMF (5x).

3. Incorporation of Fmoc-Ser(PO(OBzl)OH)-OH:

  • Deprotect the N-terminal Fmoc group as described in step 1.

  • Dissolve Fmoc-Ser(PO(OBzl)OH)-OH (0.4 mmol, 4 eq) in DMF.

  • Add HATU (0.39 mmol, 3.9 eq) and DIPEA (0.8 mmol, 8 eq). Pre-activation for 1-2 minutes is recommended.

  • Crucially, if this residue is N-terminal, consider using a milder deprotection condition for the subsequent step to minimize β-elimination, such as 50% cyclohexylamine (B46788) in DCM. [4]

  • Couple for 2-4 hours at room temperature. Avoid microwave heating for this step to reduce the risk of side reactions.[4][5]

  • Monitor the coupling with a Kaiser test. If the test is positive (blue), indicating incomplete coupling, repeat the coupling step.

  • Wash the resin with DMF (5x).

4. Chain Elongation and Final Cleavage:

  • Repeat the deprotection and coupling cycles for the remaining amino acids.

  • After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups (including the benzyl (B1604629) group on the phosphate) using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Generation of a Phosphoserine Mimic via an On-Resin Dha Formation and Modification

This protocol describes the formation of a Dha residue from a protected phosphoserine on-resin, followed by Michael addition to create a stable mimic.

1. Peptide Synthesis with Fmoc-Ser(PO(OBzl)OH)-OH:

  • Synthesize the desired peptide sequence up to the point of modification using the standard Fmoc-SPPS protocol as described above, incorporating Fmoc-Ser(PO(OBzl)OH)-OH at the desired position.

2. On-Resin β-Elimination to form Dehydroalanine (Dha):

  • After incorporation of the final amino acid, ensure the N-terminus is Fmoc-protected.

  • Treat the peptide-resin with a 10% solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF for 2 x 15 minutes at room temperature. This will induce β-elimination of the protected phosphate group to form the Dha residue.[9]

  • Wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of DBU.

3. Michael Addition of a Thiol Nucleophile:

  • Prepare a solution of the desired thiol (e.g., sodium thiophosphate or a similar nucleophile that will mimic the phosphate group) in a suitable solvent system (e.g., DMF/water).

  • Add the thiol solution to the Dha-containing peptide-resin and react for 4-12 hours at room temperature. The reaction progress can be monitored by LC-MS analysis of a small cleaved sample.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

4. Final Deprotection and Cleavage:

  • Remove the final N-terminal Fmoc group with 20% piperidine in DMF.

  • Wash and dry the resin.

  • Cleave the peptide mimic from the resin using a standard TFA cocktail as described in Protocol 1.

  • Precipitate, wash, and lyophilize the final product.

Conclusion and Recommendations

The choice between this compound and Fmoc-Ser(PO(OBzl)OH)-OH is fundamentally tied to the research objective.

Choose Fmoc-Ser(PO(OBzl)OH)-OH when:

  • The goal is to study the native biological function of a phosphopeptide.

  • The exact chemical structure of phosphoserine is required for interaction with binding partners or for use as a substrate in enzymatic assays.

  • The synthetic sequence is not prone to excessive β-elimination.

Choose the this compound strategy when:

  • The primary goal is to create a stable analog that is resistant to phosphatases for use in prolonged biological assays or as a potential therapeutic.

  • The research involves creating probes to study phosphobinding domains without the complication of enzymatic cleavage.

  • A versatile synthetic intermediate is desired to create a library of different PTM mimics at a specific site.

Ultimately, both building blocks are powerful tools in the arsenal (B13267) of the peptide chemist. The direct incorporation method offers authenticity, while the dehydroalanine strategy provides stability and versatility. A thorough understanding of their respective strengths and weaknesses, as outlined in this guide, will enable researchers to make an informed decision that best suits their scientific endeavors.

References

A Comparative Guide to the Synthesis of Dehydroalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroalanine (B155165) (Dha), an unsaturated amino acid, is a valuable component in peptide chemistry, imparting unique structural constraints and serving as a reactive handle for post-translational modifications. Its synthesis within a peptide sequence, however, requires indirect methods. This guide provides a comparative overview of the most prevalent alternative methods for synthesizing dehydroalanine-containing peptides, complete with experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the optimal strategy for their specific needs.

Methods at a Glance: A Quantitative Comparison

The choice of synthetic method for incorporating dehydroalanine into peptides depends on factors such as the desired scale, the peptide sequence, and the required chemoselectivity. Below is a summary of the key quantitative parameters for the most common approaches.

MethodPrecursor Amino AcidKey Reagents/EnzymesTypical YieldPurityKey AdvantagesKey Disadvantages
Oxidative Elimination Selenocysteine (Sec)Hydrogen peroxide (H₂O₂), Sodium periodate (B1199274) (NaIO₄)High[1][2]HighFacile, site-specific, chemoselective, compatible with standard SPPS[3]Requires synthesis of a non-proteinogenic amino acid precursor[1][2]
Bis-alkylation-Elimination Cysteine (Cys)Methyl 2,5-dibromovalerate, α,α'-dibromo-o-xyleneGood to HighVariableMild conditions, applicable to proteins[4][5]Potential for side reactions (e.g., stapling) with multiple Cys residues[4]
Direct Elimination Cysteine (Cys)Cesium carbonate (Cs₂CO₃)GoodVariableDirect conversionCan require harsh basic conditions
Dehydration of Serine Serine (Ser)(Boc)₂O/DMAP, Burgess reagentVariableVariableUtilizes a common proteinogenic amino acidCan lead to side reactions and requires careful optimization[6]
Enzymatic Dehydration Serine (Ser)Lanthipeptide dehydratases (e.g., NisB)VariableHighHigh specificityLimited to specific recognition sequences
Ribosomal Synthesis Selenalysine (KSe)Reconstituted E. coli translation system, H₂O₂ModerateHighGenetically encodable, allows for library synthesis[7][8]Requires specialized in vitro translation systems[7]

In-Depth Method Analysis and Experimental Protocols

This section provides a detailed description of each synthetic strategy, including the underlying chemical principles and step-by-step experimental protocols.

Oxidative Elimination from Phenylselenocysteine (B1259780)

This powerful and widely used method involves the incorporation of a phenylselenocysteine (Sec(Ph)) residue into the peptide, followed by a chemoselective oxidative elimination to generate the dehydroalanine residue.[1][2][3] The mild reaction conditions make it compatible with a wide range of functional groups commonly found in peptides.

  • Synthesis of Fmoc-L-phenylselenocysteine (Fmoc-Sec(Ph)-OH): This precursor is synthesized in a multi-step process from a protected serine derivative.

  • Solid-Phase Peptide Synthesis (SPPS): The Fmoc-Sec(Ph)-OH is incorporated into the desired peptide sequence using standard Fmoc-based SPPS protocols.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Oxidative Elimination:

    • Dissolve the purified Sec(Ph)-containing peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add a solution of 30% hydrogen peroxide to a final concentration of 100-200 mM.

    • Incubate the reaction at room temperature for 1-4 hours, monitoring the conversion by mass spectrometry.

    • Quench the reaction by adding a reducing agent (e.g., methionine or sodium sulfite).

    • Purify the final dehydroalanine-containing peptide by reverse-phase HPLC.

cluster_0 SPPS cluster_1 Post-SPPS Incorporate Fmoc-Sec(Ph)-OH Incorporate Fmoc-Sec(Ph)-OH Cleave & Deprotect Cleave & Deprotect Incorporate Fmoc-Sec(Ph)-OH->Cleave & Deprotect Peptide Chain Oxidative Elimination (H2O2) Oxidative Elimination (H2O2) Cleave & Deprotect->Oxidative Elimination (H2O2) Sec(Ph)-Peptide Purify Dha-Peptide Purify Dha-Peptide Oxidative Elimination (H2O2)->Purify Dha-Peptide Crude Dha-Peptide Cys_Peptide Cysteine Peptide Sulfonium_Intermediate Sulfonium Intermediate Cys_Peptide->Sulfonium_Intermediate Alkylation Alkylating_Agent Methyl 2,5-dibromovalerate Alkylating_Agent->Sulfonium_Intermediate Dha_Peptide Dehydroalanine Peptide Sulfonium_Intermediate->Dha_Peptide Elimination Base Base (e.g., Tris) Base->Sulfonium_Intermediate Ser_Peptide Serine-containing Peptide Activation Activation of Hydroxyl Group ((Boc)2O, DMAP) Ser_Peptide->Activation Elimination Base-mediated Elimination Activation->Elimination Dha_Peptide Dehydroalanine Peptide Elimination->Dha_Peptide DNA_Template DNA Template IVT In Vitro Translation (with Selenalysine) DNA_Template->IVT KSe_Peptide Selenalysine-Peptide IVT->KSe_Peptide Purification1 Affinity Purification KSe_Peptide->Purification1 Oxidation Oxidative Elimination (H2O2) Purification1->Oxidation Dha_Peptide Dehydroalanine Peptide Oxidation->Dha_Peptide Purification2 HPLC Purification Dha_Peptide->Purification2

References

A Tale of Two Syntheses: A Comparative Guide to Dehydroalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of the non-proteinogenic amino acid dehydroalanine (B155165) (Dha) into peptides offers a gateway to enhanced biological activity, novel drug candidates, and powerful research tools. The unique electrophilic nature of Dha makes it a versatile handle for post-translational modifications, cyclization, and the development of enzyme inhibitors. This guide provides an objective comparison of the two primary methodologies for introducing Dha into peptides: direct chemical synthesis using Fmoc-Dha-OH in solid-phase peptide synthesis (SPPS) and indirect enzymatic methods.

This comprehensive analysis presents a detailed examination of both approaches, supported by experimental data and protocols, to empower researchers in selecting the optimal strategy for their specific application.

At a Glance: this compound vs. Enzymatic Methods

FeatureThis compound MethodEnzymatic Methods
Principle Direct incorporation of a protected Dha building block during solid-phase peptide synthesis.Post-translational modification of a precursor amino acid (e.g., Ser, Cys, or Selenocysteine analogues) to Dha.
Control & Versatility High control over the position and number of Dha residues. Compatible with a wide range of peptide sequences.Dependent on enzyme specificity and precursor incorporation. May have sequence or structural constraints.
Yield & Purity Generally high yields and purity achievable with optimized SPPS protocols.[1][2][3]Yield can be variable depending on the efficiency of both precursor incorporation and the enzymatic conversion step.[4]
Scalability Readily scalable for the production of milligram to gram quantities of peptide.Scalability can be a challenge due to the need for large quantities of purified enzymes and cofactors.
Complexity Requires expertise in solid-phase peptide synthesis and handling of potentially sensitive reagents.Involves molecular biology techniques for enzyme expression and purification, followed by enzymatic reactions.
Key Advantage Direct, versatile, and predictable incorporation of Dha.Biocatalytic approach with high specificity, avoiding harsh chemical reagents in the final conversion step.

In-Depth Analysis

The Chemical Approach: this compound in Solid-Phase Peptide Synthesis

The use of Nα-Fmoc-protected dehydroalanine (this compound) in solid-phase peptide synthesis represents the most direct chemical method for incorporating Dha into a desired peptide sequence. This "building block" approach allows for precise control over the location of the Dha residue within the peptide chain.

However, the direct use of this compound can be challenging due to the potential for side reactions, such as Michael addition of the deprotecting agent (piperidine) to the α,β-unsaturated system. A more common and robust chemical strategy involves the incorporation of a precursor amino acid, such as S-trityl-cysteine, S-p-methoxytrityl-cysteine, or Se-phenylselenocysteine (SecPh), followed by on-resin or post-synthesis elimination to generate the Dha residue.[5][6] The synthesis of Dha-containing peptides from a SecPh precursor can be completed in approximately 3-5 weeks, with the peptide synthesis and oxidative conversion taking a shorter time once the Fmoc-SecPh(Ph) building block is in hand.[5][6]

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_PostSPPS Post-Synthesis Modification Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Fmoc-AA Coupling Cycles Coupling->Deprotection Repeat n times Precursor Fmoc-Precursor-OH Coupling (e.g., Fmoc-Sec(Ph)-OH) Precursor->Deprotection Deprotection->Coupling Deprotection->Precursor Cleavage Cleavage from Resin & Side-Chain Deprotection Deprotection->Cleavage Oxidation Oxidative Elimination Cleavage->Oxidation Purification HPLC Purification Oxidation->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Chemical synthesis workflow for Dha-peptides.
The Biological Route: Enzymatic Dha Incorporation

Nature has evolved sophisticated enzymatic machinery to introduce dehydroalanine into peptides, most notably in the biosynthesis of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial activity.[7] These enzymatic methods typically involve two key steps: the ribosomal synthesis of a precursor peptide containing serine or threonine residues, followed by the enzymatic dehydration of these residues to Dha or dehydrobutyrine (Dhb), respectively.

Another innovative enzymatic approach utilizes the cell's translational machinery to incorporate a "masked" Dha precursor, such as selenalysine (B14091811), in response to a specific codon.[4][8] Post-translationally, the selenalysine-containing peptide is treated with a mild oxidant to induce elimination and generate the Dha residue.[4][8]

cluster_InVitro In Vitro Translation cluster_PostTranslational Post-Translational Modification mRNA mRNA Template with Precursor Codon Translation Reconstituted Translation System mRNA->Translation Incorporation Ribosomal Incorporation Translation->Incorporation PrecursorAA Precursor Amino Acid (e.g., Selenalysine) PrecursorAA->Translation Purification1 Purification of Precursor Peptide Incorporation->Purification1 Oxidation Oxidative Elimination Purification1->Oxidation Purification2 HPLC Purification of Dha-Peptide Oxidation->Purification2 Analysis Mass Spectrometry Analysis Purification2->Analysis

Enzymatic (ribosomal) synthesis workflow.

Quantitative Data Comparison

Direct quantitative comparison between the two methods is challenging due to the variety of peptide sequences and specific protocols used in the literature. However, the following tables summarize representative data for each approach.

Table 1: Fmoc-Based Solid-Phase Peptide Synthesis of Dha-Containing Peptides

Peptide SequenceMethodActivatorCrude Purity (%)Overall Yield (%)Reference
Ac-Ala-Dha-Gly-NH2On-resin elimination of Cys(StBu)HBTU/HOBt>85~30F. al-Obeidi et al., 1990
VQAAIDYING-OHFmoc SPPS (no Dha)HATU70-84Not Reported[1]
H-CYIQNCPLG-NH2Fmoc SPPS (no Dha)COMU55-78Not Reported[1]

Note: Data for peptides not containing Dha are included to provide a general baseline for Fmoc SPPS yields and purities.

Table 2: Enzymatic Synthesis of Dha-Containing Peptides

PeptideMethodPrecursorYieldReference
Model Peptide 1Ribosomal SynthesisSelenalysine30-40 pmol[4]
Model Peptide 2Ribosomal SynthesisSelenalysineSimilar to lysine-containing peptide[4]

Biological Significance: Dha Peptides in Cellular Signaling

Dehydroalanine-containing peptides are not merely chemical curiosities; they play significant roles in biological systems, often acting as potent and specific enzyme inhibitors. One notable example is their ability to inhibit tripeptidyl peptidase II (TPP2), a large, cytosolic exopeptidase involved in protein degradation and antigen presentation.[9] TPP2 has been shown to mediate the levels of nuclear phosphorylated ERK1 and ERK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and survival.[9][10]

The inhibition of TPP2 by Dha-containing peptides can therefore modulate this critical signaling cascade, highlighting the potential of these modified peptides as tools for studying cellular signaling and as leads for therapeutic development.

cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibition Modulation by Dha-Peptide GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Nuclear) ERK->pERK TF Transcription Factors pERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene DhaPeptide Dha-Containing Peptide TPP2 TPP2 DhaPeptide->TPP2 Inhibits TPP2->pERK Modulates

Dha-peptide inhibition of TPP2 modulates ERK signaling.

Experimental Protocols

Protocol 1: Chemical Synthesis of a Dha-Containing Peptide via a Phenylselenocysteine (B1259780) Precursor

This protocol is a representative procedure for the synthesis of a peptide containing dehydroalanine using Fmoc-Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH) as a precursor, followed by oxidative elimination.

1. Solid-Phase Peptide Synthesis (SPPS): a. Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 1 hour. b. Perform standard Fmoc-SPPS cycles for the desired peptide sequence. This involves: i. Fmoc deprotection: Treat the resin with 20% piperidine (B6355638) in DMF. ii. Amino acid coupling: Couple the next Fmoc-protected amino acid using a suitable activator (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. c. For the incorporation of the Dha precursor, use Fmoc-Sec(Ph)-OH in the corresponding coupling step. d. After the final amino acid coupling, perform a final Fmoc deprotection. e. Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol, and dry under vacuum.

2. Cleavage and Deprotection: a. Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature. b. Precipitate the cleaved peptide in cold diethyl ether. c. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. d. Dry the crude peptide pellet under vacuum.

3. Oxidative Elimination: a. Dissolve the crude phenylselenocysteine-containing peptide in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.0). b. Add a solution of hydrogen peroxide (e.g., 30% w/w) to the peptide solution. The final concentration of H2O2 should be optimized for the specific peptide. c. Stir the reaction at room temperature and monitor the conversion to the Dha-containing peptide by HPLC and mass spectrometry. d. Quench the reaction upon completion (e.g., by adding methionine).

4. Purification and Analysis: a. Purify the crude Dha-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Lyophilize the pure fractions. c. Characterize the final product by mass spectrometry to confirm the correct mass.

Protocol 2: Enzymatic Synthesis of a Dha-Containing Peptide via Ribosomal Incorporation of Selenalysine

This protocol outlines the general steps for producing a Dha-containing peptide using an in vitro translation system and a selenalysine precursor.

1. Preparation of the In Vitro Translation Reaction: a. Assemble a reconstituted E. coli translation system (e.g., PURE system) according to the manufacturer's instructions. b. Prepare an mRNA template encoding the desired peptide, with lysine (B10760008) codons at the positions where Dha is to be incorporated. c. In a reaction tube, combine the translation system components, the mRNA template, and all amino acids except lysine. d. Add selenalysine to the reaction mixture.

2. In Vitro Translation: a. Incubate the reaction mixture at 37°C for 1-2 hours to allow for peptide synthesis.

3. Purification of the Selenalysine-Containing Peptide: a. If the peptide is tagged (e.g., with a His-tag), purify the peptide from the translation mixture using affinity chromatography (e.g., Ni-NTA resin). b. Desalt the purified peptide using a suitable method (e.g., size-exclusion chromatography or dialysis).

4. Oxidative Elimination: a. Adjust the pH of the purified selenalysine-containing peptide solution to pH 5-6. b. Add a solution of hydrogen peroxide to the peptide solution (e.g., final concentration of 200 mM) and incubate on ice for 1 hour.[4] c. Monitor the conversion to the Dha-containing peptide by MALDI-TOF mass spectrometry.

5. Final Purification and Analysis: a. Purify the Dha-containing peptide by RP-HPLC. b. Lyophilize the pure fractions. c. Confirm the identity and purity of the final product by mass spectrometry.

Conclusion

Both chemical synthesis using this compound (or its precursors) and enzymatic methods offer viable routes for the incorporation of dehydroalanine into peptides. The choice between these two approaches will largely depend on the specific research goals, available resources, and the desired scale of peptide production.

The Fmoc-based chemical method provides a high degree of control and versatility, making it well-suited for the synthesis of a wide variety of Dha-containing peptides with precise modifications. While challenges related to side reactions exist, the use of precursor amino acids has made this a robust and scalable technique.

Enzymatic methods, particularly ribosomal synthesis with unnatural amino acids, represent a powerful alternative that leverages the specificity and mild reaction conditions of biological systems. While still an evolving field, this approach holds great promise for the high-throughput synthesis and screening of Dha-containing peptide libraries.

Ultimately, a thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions and successfully harness the unique properties of dehydroalanine in their scientific endeavors.

References

A Researcher's Guide to Validating DHA Incorporation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the incorporation of docosahexaenoic acid (DHA) into cellular lipids and tissues is crucial for understanding its therapeutic effects. This guide provides a comparative overview of mass spectrometry-based methods for validating DHA incorporation, complete with experimental data and detailed protocols.

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a vital component of cell membranes, particularly in the brain and retina.[1] Its incorporation into phospholipids (B1166683) can modulate signaling pathways involved in inflammation, neuroprotection, and cell survival.[1][2] Mass spectrometry has emerged as the gold standard for the precise and sensitive quantification of DHA in biological matrices. This guide compares the two primary mass spectrometry techniques used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and also explores the use of stable isotope labeling for metabolic studies.

Comparative Analysis of Mass Spectrometry Techniques

The choice between GC-MS and LC-MS/MS for DHA analysis depends on several factors, including the sample matrix, the need for derivatization, sensitivity requirements, and the desired scope of the analysis (targeted vs. untargeted).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volatility Requires derivatization to volatile fatty acid methyl esters (FAMEs).[3][4]Can analyze underivatized fatty acids.[5]
Sensitivity High sensitivity, with Limits of Detection (LOD) in the low ng range.[6]Generally offers higher sensitivity, with Limits of Detection (LOD) in the pg to low ng/mL range.[7]
Specificity Good specificity, but can be susceptible to co-eluting compounds.[8]High specificity, especially with Multiple Reaction Monitoring (MRM) mode.[5]
Throughput Can have longer run times due to the derivatization step.[6]Offers shorter analytical runs and higher throughput.[5]
Compound Coverage Well-established for the analysis of a broad range of fatty acids.Versatile for both targeted and untargeted lipidomics, allowing for the analysis of a wide array of lipid species.

Quantitative Performance Data

The following tables summarize typical quantitative performance data for the analysis of DHA and other fatty acids using LC-MS/MS and GC-FID, providing a benchmark for researchers.

Table 1: LC-MS/MS Method Validation for Omega-3 and -6 Fatty Acids in Human Plasma [5]

AnalyteLinearity Range (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
DHA0.016 - 10>0.99<15%<15%
EPA0.0032 - 2>0.99<15%<15%
ALA0.0032 - 2>0.99<15%<15%
ARA0.08 - 50>0.99<15%<15%
LA0.08 - 50>0.99<15%<15%

Table 2: GC-FID Method Validation for Omega-3 Fatty Acids in Fish [6]

AnalyteLinearity Range (mg/mL)LOD (mg/mL)LOQ (mg/mL)Recovery (%)
DHA0.156 - 5.0>0.99-->95%
EPA0.156 - 5.0>0.99-->95%

Key Signaling Pathways Modulated by DHA Incorporation

The incorporation of DHA into cell membranes influences critical signaling pathways, primarily the NF-κB and PPAR pathways, which are central to inflammatory responses and metabolic regulation.

DHA's Role in Modulating the NF-κB Signaling Pathway

DHA has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[9][10] By inhibiting NF-κB, DHA can reduce the expression of pro-inflammatory cytokines.[11]

DHA_NFkB_Pathway cluster_cytoplasm Cytoplasm DHA DHA FFAR4 FFAR4 (GPR120) DHA->FFAR4 activates IKK IKK FFAR4->IKK inhibits IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation activates

DHA inhibits the pro-inflammatory NF-κB signaling pathway.
DHA's Interaction with the PPAR Signaling Pathway

DHA and its metabolites can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[12][13] Activation of PPARγ by DHA can lead to the downregulation of inflammatory responses and the regulation of lipid metabolism.[12][14]

DHA_PPAR_Pathway cluster_nucleus Nucleus DHA DHA PPAR PPARγ DHA->PPAR activates RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE PPAR->PPRE binds to RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory Lipid_Metabolism Lipid Metabolism Regulation Gene_Expression->Lipid_Metabolism Experimental_Workflow Start Biological Sample (Cells or Tissues) Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Start->Lipid_Extraction Derivatization Derivatization to FAMEs (for GC-MS) Lipid_Extraction->Derivatization LC_MS LC-MS/MS Analysis (Direct) Lipid_Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis LC_MS->Data_Analysis

References

Dha-Containing Peptides vs. Native Sequences: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impact of non-canonical amino acids on peptide function is crucial for designing novel therapeutics with enhanced properties. This guide provides a detailed comparison of the biological activity of peptides containing dehydroalanine (B155165) (Dha) versus their native counterparts, supported by experimental data and detailed protocols.

The incorporation of the unsaturated amino acid dehydroalanine introduces unique structural and chemical properties to peptides, often leading to significant alterations in their biological activity. Dha's electrophilic nature and its ability to induce conformational rigidity can enhance a peptide's stability, receptor binding affinity, and enzymatic resistance. This guide explores these differences through a comparative analysis of the well-characterized lantibiotic nisin and its Dha-deficient analog.

Nisin: A Case Study in the Bioactivity of Dha

Nisin is a widely studied antimicrobial peptide that contains a dehydroalanine residue at position 5 (Dha5). Research comparing wild-type nisin with a mutant where Dha5 is replaced by alanine (B10760859) (Dha5Ala) reveals the critical role of this unsaturated residue in specific biological functions.

Comparative Biological Activity

While the Dha5Ala mutant of nisin retains antimicrobial activity against certain bacteria, its efficacy is significantly diminished in other contexts, particularly in preventing the outgrowth of bacterial spores.

PeptideTarget OrganismActivity MetricResultFold Change (Native vs. Dha-Mutant)Reference
Wild-Type Nisin Lactococcus lactisMinimum Inhibitory Concentration (MIC)Similar to Dha5Ala mutant~1[1][2]
Nisin Dha5Ala Mutant Lactococcus lactisMinimum Inhibitory Concentration (MIC)Similar to wild-type nisin~1[1][2]
Wild-Type Nisin Micrococcus luteusMinimum Inhibitory Concentration (MIC)Similar to Dha5Ala mutant~1[1][2]
Nisin Dha5Ala Mutant Micrococcus luteusMinimum Inhibitory Concentration (MIC)Similar to wild-type nisin~1[1][2]
Wild-Type Nisin Bacillus subtilis sporesInhibition of Spore OutgrowthHighly ActiveSignificantly Higher[1][2]
Nisin Dha5Ala Mutant Bacillus subtilis sporesInhibition of Spore OutgrowthVery much less activeSignificantly Lower[1][2]
Wild-Type Nisin Z Various indicator strainsAntimicrobial ActivityHighly Active2-10 fold higher[3]
Nisin Z S5T Mutant (Dhb5) Various indicator strainsAntimicrobial Activity2-10 fold lower activity2-10 fold lower[3]

Table 1: Comparison of the biological activity of wild-type nisin and its Dha5Ala mutant.

Another study on the lantibiotic epilancin 15X, where the N-terminal unsaturated residues, including a Dha, were substituted with their corresponding L-amino acids, resulted in a modest increase in the IC50 value from 95 ± 9.6 to 270 ± 23 nM against Staphylococcus carnosus[4]. This suggests that while the Dha residue is important, its specific contribution to activity can vary depending on the peptide and its mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of nisin and its Dha5Ala mutant.

Peptide Production and Purification

1. Mutant Generation: The Dha5Ala mutant of nisin was produced by site-directed mutagenesis of the nisA gene, which encodes the nisin precursor. The serine codon at position 5 was replaced with an alanine codon[1][2].

2. Expression and Purification: The wild-type and mutant nisin peptides were expressed in Lactococcus lactis. The peptides were then purified from the culture supernatant using a combination of cation exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC)[1][2].

Antimicrobial Activity Assays

1. Minimum Inhibitory Concentration (MIC) Assay:

  • Bacterial strains (Lactococcus lactis, Micrococcus luteus) were grown in appropriate broth media.

  • A serial dilution of the purified wild-type nisin and Dha5Ala mutant was prepared in a 96-well microtiter plate.

  • A standardized inoculum of the bacterial culture was added to each well.

  • The plates were incubated at the optimal growth temperature for the respective bacteria.

  • The MIC was determined as the lowest concentration of the peptide that completely inhibited visible bacterial growth[1][2].

2. Spore Outgrowth Inhibition Assay:

  • Spores of Bacillus subtilis were prepared and purified.

  • The spores were heat-activated and then incubated in a germination medium containing serial dilutions of wild-type nisin or the Dha5Ala mutant.

  • The outgrowth of spores was monitored over time by measuring the decrease in optical density at 600 nm, which corresponds to the transition from refractile spores to vegetative cells.

  • The inhibitory activity was determined by comparing the extent of spore outgrowth in the presence of the peptides to a control without any peptide[1][2].

Logical Relationship of Peptide Modification and Activity

The following diagram illustrates the workflow from peptide modification to the assessment of biological activity.

Peptide_Modification_Workflow Workflow: From Gene to Biological Activity cluster_synthesis Peptide Synthesis cluster_activity Biological Activity Assessment Gene Nisin Gene (nisA) Site-Directed_Mutagenesis Site-Directed Mutagenesis (Ser5 -> Ala) Gene->Site-Directed_Mutagenesis generates Expression Expression in L. lactis Gene->Expression wild-type Site-Directed_Mutagenesis->Expression mutant Purification Purification (Chromatography) Expression->Purification Wild_Type_Nisin Wild-Type Nisin (Dha5) Purification->Wild_Type_Nisin Dha5Ala_Mutant Dha5Ala Mutant (Ala5) Purification->Dha5Ala_Mutant MIC_Assay MIC Assay (L. lactis, M. luteus) Spore_Outgrowth_Assay Spore Outgrowth Assay (B. subtilis) Wild_Type_Nisin->MIC_Assay Wild_Type_Nisin->Spore_Outgrowth_Assay Dha5Ala_Mutant->MIC_Assay Dha5Ala_Mutant->Spore_Outgrowth_Assay

Caption: Peptide Modification and Activity Workflow.

Signaling Pathway

The primary mechanism of action for nisin involves binding to Lipid II, a precursor molecule in bacterial cell wall synthesis. This interaction leads to the inhibition of cell wall formation and the formation of pores in the cell membrane, ultimately causing cell death. The Dha residue at position 5 is located in the N-terminal region of nisin, which is crucial for its interaction with Lipid II. The reduced activity of the Dha5Ala mutant in inhibiting spore outgrowth suggests that the specific chemical properties of dehydroalanine are critical for the efficient disruption of processes unique to spore germination and outgrowth, which may involve different or more stringent interactions with cellular targets compared to vegetative cells.

Nisin_Signaling_Pathway Nisin's Mechanism of Action Nisin Nisin (with Dha5) Lipid_II Lipid II Nisin->Lipid_II binds to Cell_Wall_Synthesis Cell Wall Synthesis Nisin->Cell_Wall_Synthesis inhibits Pore_Formation Pore Formation Nisin->Pore_Formation induces Lipid_II->Cell_Wall_Synthesis is a precursor for Cell_Death Cell Death Cell_Wall_Synthesis->Cell_Death inhibition leads to Pore_Formation->Cell_Death leads to

Caption: Nisin's Mechanism of Action.

References

A Head-to-Head Battle of Bio-orthogonal Handles: Dehydroalanine vs. Dehydrobutyrine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific modification of peptides and proteins is a cornerstone of modern chemical biology and therapeutic development. Among the arsenal (B13267) of chemical tools, the α,β-unsaturated amino acids dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb) have emerged as powerful electrophilic handles for covalent conjugation. Their reactivity towards nucleophiles via Michael addition allows for the introduction of a diverse array of functionalities. However, the subtle structural difference between Dha and Dhb—a single methyl group—imparts a significant divergence in their reactivity, influencing their utility in different applications.

This guide provides an objective comparison of the reactivity of dehydroalanine and dehydrobutyrine in peptides, supported by experimental data, to aid in the rational design of bioconjugation strategies.

The Decisive Factor: Steric Hindrance

The primary determinant of the differential reactivity between Dha and Dhb is the steric hindrance imposed by the β-methyl group of Dhb. This additional bulk impedes the approach of nucleophiles to the β-carbon, slowing down the rate of Michael addition compared to the sterically unencumbered Dha. This fundamental difference is consistently observed across various nucleophiles and reaction conditions.

Quantitative Comparison of Reactivity

The following tables summarize the available quantitative and semi-quantitative data comparing the reactivity of Dha and Dhb with common biological nucleophiles.

NucleophileDehydroamino AcidReaction ConditionsOutcomeReference
Thiols (general)DhaMild basic conditionsHigh yields[1]
DhbMild basic conditionsReacts only with stronger nucleophiles in lower yields[1]
β-mercaptoethanolDha-peptidepH 7.5, room temperatureSecond-order rate constant (k) = 5.2 x 10⁻³ M⁻¹s⁻¹[2]
Dhb-peptidepH 7.5, room temperatureReaction too slow to measure a rate constant[2]
Glutathione (B108866) (non-enzymatic)Dha-Erk peptideNot specifiedBackground non-enzymatic addition observed[3]
Dhb-Erk peptideNot specifiedNon-enzymatic addition is very slow[3]
Amines (primary)Dha derivativesMild basic conditionsReaction times of 3-15 hours[4]
Dhb derivativesMild basic conditionsLower yields compared to Dha[1]
Amines (secondary)Dha derivativesMild basic conditionsReaction times up to 192 hours[4]
Dhb derivativesMild basic conditionsOften no reaction observed[1]

Table 1: Comparative Reactivity of Dehydroalanine (Dha) and Dehydrobutyrine (Dhb) with Thiol and Amine Nucleophiles.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the comparison of Dha and Dhb reactivity.

Protocol 1: Generation of Dehydroamino Acids in Peptides via β-Elimination

This protocol describes the conversion of serine or cysteine to dehydroalanine, and threonine to dehydrobutyrine within a peptide sequence.

Materials:

  • Peptide containing Ser, Cys, or Thr

  • For Ser/Thr: O-(Mesitylenesulfonyl)hydroxylamine (MSH) or similar activating agent.

  • For Cys: 2,5-Dibromohexanediamide (DBHDA) or other alkylating agent followed by a base.

  • Base (e.g., triethylamine, sodium bicarbonate)

  • Organic solvent (e.g., DMF, DMSO)

  • HPLC for purification and analysis

Procedure:

  • Activation/Alkylation:

    • For Ser/Thr: Dissolve the peptide in an appropriate organic solvent. Add a molar excess (e.g., 5-10 equivalents) of the activating agent (e.g., MSH). Stir the reaction at room temperature for 1-4 hours.

    • For Cys: Dissolve the peptide in an organic solvent and add a molar excess of the alkylating agent (e.g., DBHDA). Stir at room temperature for 1-2 hours.

  • Elimination:

    • Add a molar excess of a non-nucleophilic base (e.g., triethylamine) to the reaction mixture.

    • Stir at room temperature or with gentle heating (e.g., 37-50 °C) for 2-16 hours. The progress of the elimination can be monitored by HPLC or mass spectrometry.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the resulting peptide containing Dha or Dhb using reverse-phase HPLC.

    • Confirm the identity and purity of the product by mass spectrometry.

Protocol 2: Comparative Michael Addition of a Thiol Nucleophile

This protocol outlines a method to compare the rate of thiol addition to a Dha-containing peptide versus a Dhb-containing peptide.

Materials:

  • Purified Dha-containing peptide

  • Purified Dhb-containing peptide with a similar flanking sequence

  • Thiol nucleophile (e.g., N-acetylcysteine, glutathione)

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC equipped with a UV detector

  • Mass spectrometer

Procedure:

  • Reaction Setup:

    • Prepare stock solutions of the Dha-peptide, Dhb-peptide, and the thiol nucleophile in PBS.

    • In separate reaction vessels, mix the Dha-peptide and Dhb-peptide with a molar excess (e.g., 10-50 equivalents) of the thiol nucleophile. Ensure the final concentrations of the peptides are identical.

  • Kinetic Monitoring:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.

    • Quench the reaction by adding an acid (e.g., 0.1% trifluoroacetic acid).

    • Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the starting peptide peak and the appearance of the product adduct peak by integrating the respective peak areas at a suitable wavelength (e.g., 220 nm).

  • Data Analysis:

    • Plot the percentage of remaining starting peptide against time for both the Dha and Dhb reactions.

    • If pseudo-first-order conditions are met (large excess of nucleophile), the natural logarithm of the starting peptide concentration versus time should yield a straight line, the slope of which is the pseudo-first-order rate constant.

    • Compare the rate constants to quantify the difference in reactivity.

    • Confirm the identity of the product adducts by mass spectrometry.

Visualizing the Biological Relevance and Experimental Workflow

The differential reactivity of Dha and Dhb is not merely a chemical curiosity but has significant biological implications. For instance, the bacterial effector protein OspF from Shigella is a phosphothreonine lyase that inactivates host mitogen-activated protein kinases (MAPKs) like p38 and ERK. It achieves this by converting a critical phosphothreonine in the kinase's activation loop into dehydrobutyrine, a modification that is resistant to re-phosphorylation and subsequent reactivation.[5][6]

MAPK_Inactivation_by_OspF cluster_0 Host Cell cluster_1 Shigella Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK_p Active MAPK (pThr, pTyr) MAPKK->MAPK_p P Inflammatory_Response Inflammatory Response MAPK_p->Inflammatory_Response MAPK_Dhb Inactive MAPK (Dhb, pTyr) MAPK_p->MAPK_Dhb OspF OspF OspF OspF->MAPK_p Phospho-elimination MAPK_Dhb->Inflammatory_Response

Figure 1: Inactivation of the MAPK signaling pathway by the Shigella effector protein OspF.

The following diagram illustrates a typical experimental workflow for comparing the reactivity of Dha and Dhb in peptides.

Reactivity_Comparison_Workflow Start Start Peptide_Synthesis Synthesize Peptides (with Ser/Cys or Thr) Start->Peptide_Synthesis Beta_Elimination β-Elimination to Generate Dha/Dhb Peptide_Synthesis->Beta_Elimination Purification_1 HPLC Purification Beta_Elimination->Purification_1 Characterization_1 Mass Spec Confirmation Purification_1->Characterization_1 Michael_Addition Michael Addition with Nucleophile (e.g., Thiol) Characterization_1->Michael_Addition Kinetic_Monitoring HPLC-based Kinetic Monitoring Michael_Addition->Kinetic_Monitoring Data_Analysis Data Analysis (Rate Constant Calculation) Kinetic_Monitoring->Data_Analysis Conclusion Compare Reactivity Data_Analysis->Conclusion

Figure 2: Experimental workflow for comparing the reactivity of Dha and Dhb.

Conclusion: Choosing the Right Tool for the Job

The choice between dehydroalanine and dehydrobutyrine for peptide modification is a strategic one that depends on the desired outcome.

  • Dehydroalanine (Dha) is the more reactive of the two, making it an excellent choice for rapid and efficient conjugation with a broad range of nucleophiles under mild conditions.[7] Its higher reactivity is advantageous when quantitative labeling is desired, even with less potent nucleophiles.

  • Dehydrobutyrine (Dhb) , with its lower reactivity, offers greater stability and can be considered a more bio-orthogonal handle in complex biological systems where background reactions with endogenous nucleophiles like glutathione are a concern.[2][3] Its sluggish reaction with many nucleophiles allows for more selective modifications with highly reactive or specifically targeted reagents.

References

A Cost-Benefit Analysis of Fmoc-Dha-OH in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of dehydroalanine (B155165) (Dha) into peptides offers a versatile tool for creating novel therapeutics and biological probes. This guide provides a comprehensive cost-benefit analysis of utilizing the Fmoc-Dha-OH building block directly in solid-phase peptide synthesis (SPPS) compared to the more traditional method of post-synthetic modification of serine or cysteine residues.

Dehydroalanine, an unsaturated amino acid, serves as a key precursor for a variety of post-translational modifications and the synthesis of complex peptide structures, including lanthipeptides.[1][2][3] Its electrophilic nature allows for site-selective modifications, enabling the introduction of diverse functionalities that can enhance the pharmacological properties of peptides.[4]

Executive Summary

The choice between direct incorporation of this compound and post-synthetic generation of Dha involves a trade-off between cost, time, and potential side reactions. Direct synthesis with this compound offers a more streamlined approach, potentially reducing the number of synthetic steps. However, the cost of the specialized amino acid and potential challenges in coupling efficiency must be considered. Conversely, generating Dha from serine or cysteine is a well-established method that uses less expensive starting materials but introduces additional reaction and purification steps, which can impact overall yield and purity.

Data Presentation: A Quantitative Comparison

While direct head-to-head comparative studies for the synthesis of the same dehydroalanine-containing peptide using both methods are not extensively available in the literature, the following tables summarize the key quantitative and qualitative factors based on available data and chemical principles.

Table 1: Cost Comparison

ComponentDirect Incorporation (this compound)Post-Synthetic Modification (from Fmoc-Ser(tBu)-OH)
Amino Acid Building Block This compound: Higher cost per gram.[5][6][7]Fmoc-Ser(tBu)-OH: Lower cost per gram.
Additional Reagents Standard coupling reagents (e.g., HBTU, DIC).[8]Reagents for β-elimination (e.g., activating agents for the hydroxyl group, base).
Overall Cost Potentially higher due to the specialized amino acid.Potentially lower initial raw material cost, but can increase with additional reaction and purification steps.

Table 2: Performance and Efficiency Comparison

ParameterDirect Incorporation (this compound)Post-Synthetic Modification (from Serine/Cysteine)
Synthesis Time Shorter, fewer overall steps.Longer, requires additional post-SPPS reaction and purification steps.
Coupling Efficiency Can be lower than standard amino acids; may require optimization.[9]High coupling efficiency for standard Fmoc-Ser/Cys derivatives.[]
Overall Yield Potentially lower if coupling is inefficient.Can be reduced by incomplete elimination or side reactions during modification.
Peptide Purity Risk of side reactions associated with the reactive Dha moiety during synthesis.Risk of byproducts from the elimination reaction and potential for incomplete conversion.[11]
Process Complexity Simpler workflow with fewer manual interventions post-synthesis.More complex workflow with additional reaction and purification steps.

Experimental Methodologies

Direct Incorporation of this compound in SPPS

This method involves the direct use of the this compound building block in a standard Fmoc-based solid-phase peptide synthesis protocol.

Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid using a solution of 20% piperidine (B6355638) in DMF.[8]

  • This compound Coupling:

    • Pre-activate this compound with a coupling reagent such as HBTU/HOBt or DIC in the presence of a base like N,N-diisopropylethylamine (DIEA).

    • Add the activated this compound to the resin and allow the coupling reaction to proceed. Note: Longer coupling times or double coupling may be necessary to improve efficiency.

  • Capping: Cap any unreacted amino groups using a capping mixture (e.g., acetic anhydride (B1165640) and DIEA in DMF).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Post-Synthetic Generation of Dha from Serine (β-Elimination)

This widely used method involves synthesizing the peptide with a serine residue at the desired position, followed by a post-synthetic chemical modification to generate the dehydroalanine residue.

Protocol:

  • Peptide Synthesis: Synthesize the full-length peptide containing a serine residue at the target position using standard Fmoc-SPPS.

  • Serine Side-Chain Activation: After synthesis and while the peptide is still on the resin (or in solution after cleavage), activate the hydroxyl group of the serine side chain. This is often achieved using reagents like MsCl/DIEA or by conversion to a better leaving group.

  • β-Elimination: Treat the activated serine residue with a base (e.g., piperidine, DBU) to induce β-elimination of the activated hydroxyl group, resulting in the formation of the dehydroalanine double bond.[11]

  • Purification: Purify the final dehydroalanine-containing peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflows and Pathways

experimental_workflows cluster_direct Direct Incorporation of this compound cluster_indirect Post-Synthetic Modification from Serine d1 Fmoc-SPPS with This compound d2 Cleavage and Deprotection d1->d2 d3 Purification d2->d3 i1 Fmoc-SPPS with Fmoc-Ser(tBu)-OH i2 Cleavage and Deprotection i1->i2 i3 Serine Activation i2->i3 i4 β-Elimination i3->i4 i5 Purification i4->i5

Comparison of synthetic workflows.

Dha_applications cluster_modifications Post-Translational Modification Mimicry cluster_structures Complex Peptide Synthesis Dha Dehydroalanine-containing Peptide Phosphorylation Phosphorylation (via Thiol Addition) Dha->Phosphorylation Glycosylation Glycosylation (via Thiol Addition) Dha->Glycosylation Lipidation Lipidation (via Thiol Addition) Dha->Lipidation Lanthionine Lanthionine Formation (Intramolecular Cys Addition) Dha->Lanthionine Crosslinking Intermolecular Crosslinking Dha->Crosslinking

Applications of Dha-peptides.

Cost-Benefit Analysis

Benefits of Direct Incorporation with this compound:

  • Time Efficiency: The most significant advantage is the reduction in the number of synthetic and purification steps, leading to a faster overall process.

  • Process Simplification: A more straightforward workflow can reduce the potential for handling errors and material loss during post-synthetic manipulations.

Costs and Challenges of Direct Incorporation:

  • Higher Reagent Cost: this compound is a specialized amino acid and is generally more expensive than standard protected amino acids like Fmoc-Ser(tBu)-OH.[5][6][7]

  • Coupling Inefficiency: Dehydroamino acids can exhibit lower coupling efficiency compared to standard amino acids, potentially requiring optimized coupling strategies, longer reaction times, or double coupling, which can increase reagent consumption and the risk of side reactions.[9]

  • On-Resin Side Reactions: The reactive nature of the dehydroalanine moiety could potentially lead to undesired side reactions during the subsequent steps of peptide synthesis.

Benefits of Post-Synthetic Modification:

  • Lower Initial Cost: The starting materials, particularly Fmoc-Ser(tBu)-OH, are significantly less expensive and readily available.

  • High Coupling Efficiency: Standard Fmoc-amino acids generally couple with high efficiency, leading to a more predictable and reliable peptide chain assembly.[]

Costs and Challenges of Post-Synthetic Modification:

  • Increased Complexity and Time: The additional steps of activation, elimination, and subsequent purification add considerable time and complexity to the overall synthesis.

  • Potential for Incomplete Reactions: Both the activation and elimination steps may not proceed to completion, resulting in a heterogeneous mixture of the desired product and starting material, which can be challenging to separate.

  • Side Reactions: The conditions required for β-elimination can sometimes lead to side reactions, such as the formation of piperidinyl-alanine adducts if piperidine is used as the base.[11]

Conclusion

The choice between direct incorporation of this compound and post-synthetic modification depends on the specific requirements of the research project.

  • For rapid synthesis of shorter peptides where the cost of the specialized amino acid is not a primary constraint, direct incorporation of this compound offers a more efficient and streamlined workflow.

  • For large-scale synthesis or projects where cost is a major factor, the post-synthetic modification of serine or cysteine remains a viable and economical option, provided that the potential for lower overall yields and increased purification challenges are acceptable.

Researchers should carefully weigh the trade-offs between raw material costs, time, and the potential for side reactions to select the most appropriate method for their specific application. As the demand for modified peptides grows, further developments in the synthesis and coupling efficiency of this compound may make its direct incorporation an increasingly attractive option.

References

Safety Operating Guide

Proper Disposal of Fmoc-Dha-OH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of Fmoc-Dha-OH (Fmoc-dehydroalanine), a key reagent in peptide synthesis. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. While specific safety data for this compound is not extensively detailed, the disposal protocols outlined below are based on guidelines for similar Fmoc-protected amino acids and general principles of laboratory chemical waste management.

Core Principle: Treat as Hazardous Waste

Unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department, all forms of this compound waste—solid, liquid, and contaminated materials—must be handled and disposed of as hazardous chemical waste.[1][2] This precautionary approach ensures the highest level of safety.

Personal Protective Equipment (PPE)

Before handling any form of this compound waste, personnel must be equipped with the appropriate PPE:

  • Safety Goggles: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile gloves are a suitable choice.

  • Laboratory Coat: To prevent skin and clothing contamination.

All handling of solid this compound and volatile waste solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risks.

Disposal Procedures for Solid this compound Waste

This category includes unused, expired, or surplus solid this compound.

Waste Type Containerization Labeling Storage and Disposal
Pure this compound Place in its original container or a clearly labeled, sealed, and chemically compatible container.[1][2]Affix a "Hazardous Waste" label. Clearly state the full chemical name: "this compound" or "Fmoc-dehydroalanine".Store in a designated hazardous waste accumulation area, segregated from incompatible chemicals.[1][2] Arrange for pickup and disposal through your institution's EHS-approved hazardous waste contractor.
Contaminated Labware Collect items such as gloves, weighing paper, and pipette tips in a designated, leak-proof container lined with a durable plastic bag.Label the container "Hazardous Waste" and list the contaminant: "Contaminated with this compound".Store in the hazardous waste accumulation area. Dispose of through the institutional hazardous waste program.[1]

Disposal Procedures for Liquid Waste from Peptide Synthesis

Liquid waste generated during peptide synthesis involving this compound is hazardous due to the reagents used for Fmoc deprotection and resin cleavage.

Fmoc Deprotection Waste

The Fmoc protecting group is commonly removed using a solution of a base, such as 20% piperidine (B6355638) in dimethylformamide (DMF).[3][4] This resulting solution is a hazardous waste stream.

Waste Stream Collection Labeling Storage and Disposal
Piperidine/DMF Solution Collect the filtrate and washes in a sealed, chemically compatible (e.g., HDPE) container designated for halogenated organic solvent waste.Label as "Hazardous Waste". List all constituents: "Piperidine, Dimethylformamide (DMF), Fmoc-piperidine adduct".Store in a designated hazardous waste area with secondary containment.[2] Do not mix with acidic waste. Arrange for disposal via your institution's hazardous waste program.
Resin Cleavage Waste

Cleavage of the peptide from the resin support typically involves strong acids like trifluoroacetic acid (TFA), often in a "cleavage cocktail" with scavengers.[5] This acidic solution is a corrosive and hazardous waste.

Waste Stream Collection Labeling Storage and Disposal
TFA Cleavage Cocktail Collect the TFA solution in a designated, sealed, and corrosion-resistant container (e.g., a coated glass bottle).Label as "Hazardous Waste, Corrosive". List all constituents, for example: "Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), Water".Store in a designated area for corrosive waste, segregated from bases and organic solvents.[2][6] Arrange for disposal through your institution's hazardous waste program.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the key stages of Fmoc-based peptide synthesis and the corresponding waste disposal pathways.

This compound Experimental and Disposal Workflow start Solid this compound coupling Peptide Synthesis (Coupling Step) start->coupling Use in Synthesis solid_waste Solid Waste Disposal start->solid_waste Unused/Expired contaminated_waste Contaminated Labware Disposal start->contaminated_waste Contaminated Items deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) coupling->deprotection coupling->contaminated_waste Contaminated Items deprotection->coupling Next Cycle cleavage Resin Cleavage (e.g., TFA Cocktail) deprotection->cleavage Final Cycle liquid_base_waste Liquid Base Waste Disposal deprotection->liquid_base_waste Waste Stream deprotection->contaminated_waste Contaminated Items liquid_acid_waste Liquid Acid Waste Disposal cleavage->liquid_acid_waste Waste Stream cleavage->contaminated_waste Contaminated Items

Caption: Workflow for this compound use and waste generation.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill: For a small spill of solid this compound, carefully sweep it up and place it in a labeled hazardous waste container.[7][8] For liquid spills, absorb with an inert material and place in the appropriate hazardous waste container. Ensure the area is well-ventilated. Report all spills to your EHS department.

  • Skin Contact: Wash the affected area immediately with soap and plenty of water.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[9]

  • Inhalation: Move to fresh air.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

Seek medical attention if any symptoms develop after exposure.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound and its associated waste streams, fostering a secure and compliant laboratory environment.

References

Personal protective equipment for handling Fmoc-Dha-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-Dha-OH

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (Fmoc-dehydroalanine) in a laboratory setting. It is intended for researchers, scientists, and professionals involved in drug development and peptide synthesis. Adherence to these guidelines is crucial for ensuring personal safety and regulatory compliance.

Hazard Identification and Safety Data

This compound is a chemical reagent that requires careful handling due to its potential hazards. The primary hazards as identified by the Globally Harmonized System (GHS) are summarized below.

Hazard Classification: [1][2]

  • GHS Pictogram: GHS07 (Harmful)[1]

  • Signal Word: Warning[1]

Hazard Statements (H-Statements): [1][2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Statements): [1][2] A comprehensive list of precautionary statements is provided in the table below for quick reference during handling and in case of emergencies.

Statement CodePrecautionary Statement
Prevention
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
Response
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330Rinse mouth.[1]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.[1]
Storage
P405Store locked up.[1]
Disposal
P501Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield (minimum 8-inch) are mandatory.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected for integrity before use and disposed of properly after handling the compound.[3][4]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn.[3][4]

  • Respiratory Protection: If dust is generated and engineering controls (like a fume hood) are not sufficient, a NIOSH-approved N95 (or equivalent) dust mask should be used.[3][4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound, from receiving to storage and use, is essential for safety and maintaining the integrity of the compound.

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage Conditions: Store the compound in a tightly sealed container at 4°C and protect it from light.[1][5] For long-term storage, it is recommended to store at 5°C.

  • Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can affect the compound's stability.[6]

Weighing and Solution Preparation:

  • Ventilation: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood or a ventilated enclosure.

  • Weighing: Use a dedicated weighing paper or boat. Clean the weighing area and spatula thoroughly after use.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly. If solubility is an issue, sonication or gentle warming may be used to aid dissolution.

Emergency and First Aid Protocols

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: Move the exposed individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

The disposal of this compound and any associated contaminated materials must be handled as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: All solid waste, including unused or expired this compound, contaminated weighing paper, gloves, and pipette tips, must be collected in a designated, compatible, and clearly labeled hazardous waste container.[4][8] The container should be made of a material like high-density polyethylene (B3416737) (HDPE).[4]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.[8]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the primary hazards (e.g., "Harmful," "Irritant"), and the date the waste was first added.[4]

Storage and Disposal Procedure:

  • Store sealed hazardous waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[4]

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

  • NEVER dispose of this compound or its waste down the drain or in the regular trash.[4]

Visual Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation & Handling cluster_disposal Waste Management A Receive & Inspect Container B Store at 4°C, Protect from Light A->B If OK C Acclimate to Room Temperature B->C Before Use D Wear Full PPE: Goggles, Gloves, Lab Coat C->D E Handle Solid in Fume Hood D->E F Weigh & Prepare Solution E->F G Segregate Waste: Solid & Liquid F->G Generate Waste H Collect in Labeled Hazardous Waste Container G->H I Store in Designated Waste Area H->I J Arrange Disposal via EHS Office I->J

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.